molecular formula C11H16O B3379753 4-Butyl-2-methylphenol CAS No. 17269-95-3

4-Butyl-2-methylphenol

Cat. No.: B3379753
CAS No.: 17269-95-3
M. Wt: 164.24 g/mol
InChI Key: WRGWAEBYMBFFCR-UHFFFAOYSA-N
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Description

4-Butyl-2-methylphenol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Butyl-2-methylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Butyl-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyl-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16O/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWAEBYMBFFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17269-95-3
Record name 4-Butyl-2-methylphenol
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Record name 4-butyl-2-methylphenol
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Foundational & Exploratory

Physicochemical properties of 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and pharmaceutical relevance of 4-Butyl-2-methylphenol , specifically focusing on the n-butyl isomer (CAS 17269-95-3) and its distinction from the industrially common tert-butyl analogue.

A Technical Guide for Drug Development & Synthetic Chemistry[1]

Executive Summary

4-Butyl-2-methylphenol (CAS: 17269-95-3) is a lipophilic phenolic compound characterized by an n-butyl chain at the para position and a methyl group at the ortho position relative to the hydroxyl group.[1] While often overshadowed by its antioxidant isomer (4-tert-butyl-2-methylphenol), the n-butyl variant is a critical structural scaffold in medicinal chemistry.[1] It serves as the hydrophobic core for HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine), a highly selective inhibitor of CYP4A and 20-HETE synthesis used in oncology and stroke research.[1]

This guide provides a rigorous analysis of its physicochemical constants, synthetic pathways, and pharmacological applications, distinguishing it from related isomers to prevent experimental error.

Chemical Identity & Structural Analysis[1][2][3][4]

The precise identification of the alkyl chain isomerism is vital. The term "butyl" typically implies n-butyl in IUPAC nomenclature, but in industrial antioxidant contexts, it often refers to tert-butyl.[1] This guide focuses on the n-butyl isomer.[1]

PropertyData
Chemical Name 4-Butyl-2-methylphenol
CAS Registry Number 17269-95-3
Synonyms 4-n-butyl-o-cresol; 4-butyl-2-methylhydroxybenzene
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.25 g/mol
SMILES CCCCC1=CC(=C(C=C1)O)C
InChI Key WRGWAEBYMBFFCR-UHFFFAOYSA-N
Structural Isomerism Differentiation

Researchers must distinguish between the target compound and its isomers, which possess vastly different reactivities and melting points.

IsomerCASStructurePrimary Use
4-n-Butyl-2-methylphenol 17269-95-3 Linear butyl chainPharma Intermediate (HET0016)
4-tert-Butyl-2-methylphenol98-27-1Branched tert-butylAntioxidant / Stabilizer
4-sec-Butyl-2-methylphenol99-71-8 (related)Branched sec-butylHerbicide Intermediate

Physicochemical Properties[2][7][8]

The following data aggregates experimental reports and high-confidence predictive models.

Thermodynamic & Physical Constants[1]
PropertyValueSource/Notes
Melting Point 121–122 °CExperimental (ChemicalBook) [1]
Boiling Point 235–237 °CExperimental [1]
Density 0.966 ± 0.06 g/cm³Predicted
Physical State Solid (Crystalline)At STP

Note: The melting point of 121°C is significantly higher than the tert-butyl isomer (28°C), indicating efficient crystal packing driven by the linear alkyl chain.

Solubility & Partitioning (Drug Development Parameters)
ParameterValueImplications
LogP (Octanol/Water) 3.8 (Predicted)Highly lipophilic; suggests high membrane permeability but poor aqueous solubility.[1]
pKa (Acid Dissociation) 10.51 ± 0.18 Weakly acidic. Exists primarily in non-ionized form at physiological pH (7.4).
Water Solubility < 100 mg/LRequires organic co-solvents (DMSO, Ethanol) for biological assays.
H-Bond Donors/Acceptors 1 / 1Typical for simple phenols.[1]

Synthesis & Manufacturing Protocols

Synthesizing the n-butyl isomer requires avoiding the rearrangement of the alkyl chain, which is common in direct Friedel-Crafts alkylation with n-butyl halides (often yielding sec-butyl products).[1]

Recommended Pathway: Acylation-Reduction

To ensure the linearity of the butyl chain, an acylation-reduction sequence is preferred over direct alkylation.[1]

Step 1: Friedel-Crafts Acylation

  • Reagents: o-Cresol, Butyryl chloride, AlCl₃ (Lewis Acid).

  • Mechanism: Electrophilic aromatic substitution at the para position (sterically favored over ortho).

  • Intermediate: 4-Butyryl-2-methylphenol (Ketone).[1][2]

Step 2: Clemmensen Reduction

  • Reagents: Zn(Hg), HCl.

  • Reaction: Reduction of the ketone carbonyl to a methylene group.

  • Product: 4-n-Butyl-2-methylphenol.[1][2]

Synthesis Cresol o-Cresol (Starting Material) Acylation Step 1: Acylation (Butyryl Chloride + AlCl3) Cresol->Acylation Ketone Intermediate: 4-Butyryl-2-methylphenol Acylation->Ketone Electrophilic Subst. Reduction Step 2: Clemmensen Reduction (Zn(Hg) + HCl) Ketone->Reduction Product Target: 4-n-Butyl-2-methylphenol Reduction->Product Carbonyl Reduction

Figure 1: Synthetic pathway ensuring n-butyl chain integrity.[1]

Pharmaceutical Application: The HET0016 Connection

The primary pharmaceutical relevance of 4-Butyl-2-methylphenol is its role as the pharmacophore scaffold for HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine).[1]

Mechanism of Action

HET0016 is a potent and selective inhibitor of CYP4A and CYP4F enzymes. These enzymes catalyze the


-hydroxylation of Arachidonic Acid (AA) to form 20-HETE  (20-Hydroxyeicosatetraenoic acid).[1]
  • 20-HETE Role: A potent vasoconstrictor and mitogen that promotes tumor angiogenesis and cell proliferation.[1]

  • HET0016 Effect: By mimicking the arachidonic acid structure via the lipophilic 4-butyl-2-methylphenyl moiety, HET0016 binds to the CYP4A active site, blocking 20-HETE synthesis.[1]

  • Therapeutic Impact: Suppression of glioma growth, breast cancer metastasis, and ischemic brain damage [2, 3].

Pharmacophore Diagram

The 4-butyl-2-methylphenol skeleton provides the necessary lipophilicity to penetrate the CYP450 active site channel.[1]

HET0016_Mechanism AA Arachidonic Acid CYP CYP4A / CYP4F Enzymes AA->CYP Substrate HETE 20-HETE (Pro-Angiogenic) CYP->HETE w-Hydroxylation Tumor Tumor Growth & Angiogenesis HETE->Tumor Signaling HET0016 HET0016 (Drug Candidate) HET0016->CYP Inhibits (IC50 ~8.9 nM) Scaffold Scaffold: 4-Butyl-2-methylphenyl Scaffold->HET0016 Structural Basis

Figure 2: Biological cascade inhibited by the HET0016 derivative.

Handling & Safety Profile

As a phenolic compound, 4-Butyl-2-methylphenol requires strict safety protocols.[1]

  • GHS Classification:

    • Acute Tox. 4 (Oral/Dermal): Harmful if swallowed or in contact with skin.

    • Skin Corr.[3] 1B / Eye Dam. 1: Causes severe skin burns and eye damage.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation, although the n-butyl isomer is less prone to oxidation than sterically hindered phenols.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2024). 4-Butyl-2-methylphenol Physicochemical Properties (CAS 17269-95-3).[1][3][4][5]Link

  • Miyata, N., et al. (2001). "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[6][7][8][9] British Journal of Pharmacology, 133(3), 325–329. Link

  • Guo, M., et al. (2006).[10] "9L gliosarcoma cell proliferation and tumor growth in rats are suppressed by N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine (HET0016)."[1][2][7][11] Journal of Pharmacology and Experimental Therapeutics, 317(1), 97-108.[2][7][10][12] Link

  • PubChem. (2024).[13] Compound Summary: 4-Butyl-2-methylphenol.[1][14][3][2][4][11] National Library of Medicine. Link

Sources

4-Butyl-2-methylphenol CAS number 98-27-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-tert-Butyl-2-methylphenol (CAS 98-27-1)

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Subject and Scope

This technical guide provides a comprehensive overview of 4-tert-butyl-2-methylphenol, a significant chemical intermediate and antioxidant. It is crucial to first address a point of common nomenclature confusion. While the user topic specified "4-Butyl-2-methylphenol," the provided CAS number, 98-27-1, corresponds specifically to 4-tert-butyl-2-methylphenol . The linear "4-butyl" isomer is a different compound with a distinct CAS number (17269-95-3)[1]. This guide will focus exclusively on the properties and applications of the tert-butyl isomer as defined by CAS 98-27-1.

4-tert-butyl-2-methylphenol belongs to the class of sterically hindered phenols. This structural feature, characterized by bulky alkyl groups adjacent to the hydroxyl group, is central to its primary function as a potent antioxidant. It effectively terminates chain reactions initiated by free radicals, thereby preventing oxidative degradation. This guide will delve into its physicochemical properties, synthesis methodologies, mechanisms of action, industrial applications, and critical safety protocols, offering a holistic resource for researchers and chemical professionals.

Part 1: Physicochemical Properties and Spectroscopic Characterization

The utility of 4-tert-butyl-2-methylphenol in various applications is a direct consequence of its distinct molecular structure and resulting physical properties.

Molecular Structure and Core Properties

The molecule consists of a phenol ring substituted with a methyl group at position 2 and a bulky tert-butyl group at position 4. This arrangement sterically hinders the phenolic hydroxyl group, which is key to its antioxidant activity.

Caption: Chemical structure of 4-tert-butyl-2-methylphenol.

A summary of its key quantitative properties is presented below.

PropertyValueSource
CAS Number 98-27-1[2][3][4][5]
Molecular Formula C₁₁H₁₆O[2][6][7]
Molecular Weight 164.24 g/mol [1][2][6]
Appearance White crystalline solid[7]
Melting Point 28-33 °C[2][7]
Boiling Point 244-247 °C at 760 mmHg[2][6][7]
Density ~1.0 g/cm³[2]
Flash Point ~110 °C[2][6][7]
pKa ~10.15 - 10.53[6][7]
LogP 3.6 - 3.63[2][6]
Vapor Pressure 0.0 - 0.0193 mmHg at 25°C[2][7]
Solubility Insoluble in water; soluble in organic solvents[7][8]
Spectroscopic Profile

Definitive identification and quality control rely on standard spectroscopic methods.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is characteristic. The nine protons of the tert-butyl group appear as a sharp singlet around δ 1.3 ppm. The methyl group protons also produce a singlet, typically around δ 2.2 ppm. The aromatic protons appear as distinct signals in the δ 6.7-7.2 ppm region, and the phenolic hydroxyl proton gives a broad singlet whose position is variable (δ 4.5-5.5 ppm) and dependent on concentration and solvent[9][10].

  • ¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the methyl carbon (~20 ppm), the tert-butyl methyl carbons (~31 ppm), the quaternary tert-butyl carbon (~34 ppm), and six unique aromatic carbons between ~115 and 155 ppm[9].

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a broad O-H stretching band around 3400-3600 cm⁻¹. Sharp peaks from C-H stretching in the alkyl and aromatic groups appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region[9][11].

  • Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum shows a prominent molecular ion (M⁺) peak at m/z 164. A very strong peak is typically observed at m/z 149, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for tert-butyl phenols[5].

Experimental Protocol: ¹H NMR with D₂O Exchange

This protocol confirms the assignment of the phenolic proton, a self-validating step in structural elucidation.

  • Sample Preparation : Dissolve approximately 10-20 mg of 4-tert-butyl-2-methylphenol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Initial Spectrum Acquisition : Acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of all peaks, particularly the broad singlet attributed to the -OH proton.

  • D₂O Addition : Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mixing : Cap the tube and gently invert it several times to ensure the D₂O mixes with the sample solution.

  • Re-acquisition : Place the sample back into the spectrometer. Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis : Compare the two spectra. The broad singlet corresponding to the phenolic proton (-OH) will disappear or significantly diminish in the second spectrum. This occurs because the labile phenolic proton exchanges with deuterium from the D₂O, and deuterium is not observed in ¹H NMR. This confirms the peak's identity.

Part 2: Synthesis and Manufacturing

The primary industrial synthesis of 4-tert-butyl-2-methylphenol involves the electrophilic alkylation of o-cresol.

General Synthetic Pathway

The reaction is a classic Friedel-Crafts alkylation. A tert-butylating agent, such as isobutylene, tert-butanol, or tert-butyl chloride, is reacted with o-cresol in the presence of an acid catalyst. The tert-butyl carbocation is generated in situ and preferentially attacks the para position of the phenol ring, which is activated by the hydroxyl group. The ortho position is sterically hindered by the existing methyl group, directing the bulky tert-butyl group to the C4 position.

cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product o_cresol o-Cresol reaction Friedel-Crafts Alkylation o_cresol->reaction t_butyl_agent tert-Butylating Agent (e.g., Isobutylene) t_butyl_agent->reaction catalyst Acid Catalyst (e.g., H₂SO₄, Zeolite) catalyst->reaction catalyzes product 4-tert-Butyl-2-methylphenol reaction->product

Caption: General workflow for the synthesis of 4-tert-butyl-2-methylphenol.

Laboratory Synthesis Protocol

This protocol is an illustrative example of the alkylation of o-cresol with tert-butanol.

  • Reactor Setup : Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle.

  • Charge Reactants : Add o-cresol (e.g., 0.1 mol) and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the flask.

  • Initiate Heating : Begin stirring and heat the mixture to 80-90 °C.

  • Reagent Addition : Add tert-butanol (e.g., 0.11 mol, a slight excess) to the dropping funnel and add it dropwise to the stirred, heated o-cresol mixture over a period of 30-60 minutes.

  • Reaction Monitoring : After the addition is complete, maintain the temperature and stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup : Cool the reaction mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Washing : Wash the organic layer sequentially with water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product, an oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield the pure 4-tert-butyl-2-methylphenol.

Part 3: Applications and Mechanism of Action

The unique sterically hindered phenolic structure dictates its primary role as a chain-breaking antioxidant.

Industrial Applications
  • Polymer and Rubber Stabilization : It is widely used to inhibit oxidative degradation in plastics and rubbers during processing and end-use, thereby extending their service life[6][7].

  • Lubricants and Fuels : As an additive, it prevents the formation of gums and sludge in lubricants, oils, and fuels by neutralizing oxidative species[6].

  • Coatings and Inks : It acts as a stabilizer to prevent auto-oxidation of binders and pigments in coatings and inks[6].

  • Chemical Intermediate : It serves as a precursor for the synthesis of more complex antioxidants, UV absorbers, and other specialty chemicals[6].

Mechanism of Antioxidant Action

The antioxidant activity of 4-tert-butyl-2-methylphenol lies in its ability to act as a radical scavenger. The process is initiated when a free radical (R•) abstracts the hydrogen atom from the phenolic hydroxyl group.

  • Donation : The phenol donates its hydroxyl hydrogen to the reactive free radical (R•), neutralizing it (RH).

  • Stabilization : This process forms a phenoxy radical. This new radical is significantly stabilized by two factors:

    • Resonance : The unpaired electron is delocalized over the aromatic ring.

    • Steric Hindrance : The bulky tert-butyl group and the adjacent methyl group physically block the radical center on the oxygen atom, preventing it from propagating the chain reaction.

  • Termination : This stabilized phenoxy radical is unreactive and will eventually terminate by reacting with another radical without creating new, reactive radicals.

Phenol Phenol-OH Neutral_RH R-H (Neutralized) Phenoxy_Radical Phenoxy• (Stabilized Radical) Phenol->Phenoxy_Radical H• donation Radical_R R• (Reactive Radical) Radical_R->Neutral_RH H• abstraction Termination Termination Products Phenoxy_Radical->Termination reacts with another radical

Caption: Radical scavenging mechanism of a hindered phenol.

Part 4: Toxicology and Safety Handling

Understanding the toxicological profile and implementing proper handling procedures is paramount for safe laboratory and industrial use.

Toxicological Profile

The compound is classified as corrosive and can cause severe skin and eye damage. Acute toxicity data indicates it is harmful if ingested or absorbed through the skin.

Hazard InformationDetailsSource
GHS Pictogram GHS05 (Corrosion)[2][4]
Signal Word Danger[2][4]
Hazard Statements H314: Causes severe skin burns and eye damage.[2][4]
Acute Toxicity (Mouse, LD50) 81 mg/kg (Intraperitoneal)[2]
180 mg/kg (Intravenous)[2]
Safe Handling and Storage Protocol

Adherence to strict safety protocols is mandatory when working with this chemical.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a P2/P3 particle respirator is recommended.

  • Handling :

    • Avoid all personal contact. Do not breathe dust or vapors.

    • Use non-sparking tools and prevent the buildup of electrostatic charge[12].

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area[12][13].

    • Keep away from strong oxidizing agents, strong bases, and sources of ignition[12][14].

    • Store separately from incompatible materials.

  • Spill Response :

    • Evacuate the area.

    • Wear full PPE.

    • Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[13].

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal :

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

4-tert-butyl-2-methylphenol (CAS 98-27-1) is a valuable industrial chemical whose utility is derived directly from its sterically hindered phenolic structure. Its primary role as a radical-scavenging antioxidant makes it indispensable for stabilizing a wide range of materials, from polymers to fuels. While highly effective, its corrosive nature necessitates strict adherence to safety and handling protocols. A thorough understanding of its properties, synthesis, and mechanism, as outlined in this guide, is essential for its responsible and innovative application in research and industry.

References

  • 4-Tert-Butyl-2-Methylphenol CAS# 98-27-1 - Scent.vn.
  • 4-TERT-BUTYL-2-METHYLPHENOL | CAS#:98-27-1 | Chemsrc.
  • Cas 98-27-1,4-TERT-BUTYL-2-METHYLPHENOL - LookChem.
  • 4-Butyl-2-methylphenol | C11H16O | CID 10964856 - PubChem - NIH.
  • 4-Tert-Butyl-2-Methylphenol | C11H16O | CID 7379 - PubChem.
  • 4-(Tert-Butyl)-2-methylphenol | 98-27-1 - Sigma-Aldrich.
  • Phenol, 4-(1,1-dimethylethyl)-2-methyl- - NIST WebBook.
  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol - MDPI.
  • 2,6-Di-tert-butyl-4-methylphenol SDS, 128-37-0 Safety D
  • 2-tert Butyl-4-methylphenol Applic
  • CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google P
  • Safety Data Sheet (SDS) 2 6-Di-tert-Butyl-4-Methylphenol - LPS.
  • (PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)
  • SAFETY D
  • Technical Support Center: NMR Analysis of 2-Bromo-4-tert-butyl-6-methylphenol - Benchchem.
  • P-TERT-BUTYL PHENOL CAS N°: 98-54-4 - OECD Existing Chemicals D

Sources

Spectral data for 4-Butyl-2-methylphenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Target Analyte: 4-Butyl-2-methylphenol CAS Registry Number: 17269-95-3 Molecular Formula: C₁₁H₁₆O Exact Mass: 164.1201 Da

This technical guide provides a comprehensive spectral analysis of 4-n-butyl-2-methylphenol . It is critical to distinguish this compound from its commercially ubiquitous isomer, 4-tert-butyl-2-methylphenol (CAS 98-27-1) . While the aromatic substitution patterns are identical, the spectral signatures of the alkyl side chain (n-butyl vs. tert-butyl) differ fundamentally in NMR and Mass Spectrometry. The data presented here focuses on the n-butyl isomer (CAS 17269-95-3), typically used as a specialized intermediate or research standard.

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI), 70 eV.

Spectral Interpretation

The mass spectrum of 4-butyl-2-methylphenol is characterized by a distinct molecular ion and a fragmentation pattern dominated by benzylic cleavage. Unlike the tert-butyl isomer, which loses a methyl group (M-15) to form a stable cation, the n-butyl isomer undergoes fragmentation typical of linear alkylbenzenes.

m/z (Mass-to-Charge)Relative AbundanceIon IdentityMechanism
164 ~20-30%[M]⁺ Molecular Ion (Radical Cation)
121 100% (Base Peak) [M – C₃H₇]⁺ Benzylic Cleavage (Loss of Propyl)
122 ~10%[M – C₃H₆]⁺ McLafferty-like Rearrangement
91 ~15-20%[C₇H₇]⁺ Tropylium Ion (Secondary fragmentation)
77 ~10%[C₆H₅]⁺ Phenyl Cation
Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary fragmentation logic, highlighting the formation of the base peak (m/z 121) via the loss of a propyl radical.

MS_Fragmentation M_Ion Molecular Ion [M]+• (m/z 164) (Radical Cation) Base_Peak Base Peak [Ar-CH2]+ (m/z 121) (Hydroxy-methyl-benzyl cation) M_Ion->Base_Peak Benzylic Cleavage Loss of Propyl (43 Da) Propyl Propyl Radical (•C3H7) M_Ion->Propyl Tropylium Tropylium Derivative (m/z 91) Base_Peak->Tropylium Ring Expansion/ Loss of CH2O/CO

Figure 1: Primary fragmentation pathway of 4-n-butyl-2-methylphenol under Electron Ionization (EI).

Infrared Spectroscopy (IR)

Methodology: FTIR (Liquid Film/KBr).

The IR spectrum confirms the presence of the phenolic hydroxyl group and the aromatic ring, while the alkyl region distinguishes the linear chain.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentNotes
3300 – 3450 Broad, StrongO-H Stretch H-bonded phenolic hydroxyl.
3020 – 3050 WeakC-H Stretch (sp²) Aromatic ring protons.
2850 – 2960 StrongC-H Stretch (sp³) Alkyl chain (n-butyl). Distinct methylene (CH₂) bands visible.[1][2][3]
1590, 1500 MediumC=C Ring Stretch Characteristic aromatic skeletal vibrations.
1230 – 1260 StrongC-O Stretch Phenolic C-O bond.
810 – 830 StrongC-H Bending (oop) 1,2,4-Trisubstituted benzene ring (2 adjacent H).

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)

¹H NMR Data (Proton)

The proton NMR provides the definitive structural proof for the n-butyl chain, distinguishing it from the singlet observed in tert-butyl analogs.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Fragment
6.95 Doublet (d, J=2 Hz)1HH-3 Aromatic (meta to OH, ortho to butyl)
6.90 Doublet of Doublets (dd, J=8, 2 Hz)1HH-5 Aromatic (ortho to butyl, meta to Me)
6.70 Doublet (d, J=8 Hz)1HH-6 Aromatic (ortho to OH)
4.50 – 5.00 Broad Singlet (br s)1H-OH Phenolic Hydroxyl (Exchangeable)
2.50 Triplet (t, J=7.5 Hz)2HAr-CH₂- Benzylic Methylene (α-position)
2.23 Singlet (s)3HAr-CH₃ Aromatic Methyl (Ortho to OH)
1.55 Quintet (m)2H-CH₂- Butyl chain (β-position)
1.35 Sextet (m)2H-CH₂- Butyl chain (γ-position)
0.92 Triplet (t, J=7.3 Hz)3H-CH₃ Terminal Methyl
¹H NMR Assignment Logic (Graphviz)

This diagram maps the specific proton environments to their corresponding chemical shifts, visualizing the coupling logic.

NMR_Assignment cluster_structure 4-Butyl-2-methylphenol Structure Phenol_OH OH (4.5-5.0 ppm) Ar_H_Ortho H-6 (Ortho to OH) (6.70 ppm) Ar_Me Ar-Me (2.23 ppm) Ar_H_Meta H-3, H-5 (6.90-6.95 ppm) Butyl_Alpha α-CH2 (2.50 ppm) Butyl_Beta β-CH2 (1.55 ppm) Butyl_Alpha->Butyl_Beta J ≈ 7.5 Hz Butyl_Gamma γ-CH2 (1.35 ppm) Butyl_Beta->Butyl_Gamma J ≈ 7.5 Hz Butyl_Delta δ-CH3 (0.92 ppm) Butyl_Gamma->Butyl_Delta J ≈ 7.3 Hz

Figure 2: 1H NMR Connectivity and Chemical Shift mapping.

¹³C NMR Data (Carbon-13)

Frequency: 100 MHz (Typical)

Chemical Shift (δ, ppm)Carbon TypeAssignment
151.8 Quaternary (Cq)C-1 (Ar-OH)
135.2 Quaternary (Cq)C-4 (Ar-Butyl)
131.0 Methine (CH)C-3
127.5 Methine (CH)C-5
123.8 Quaternary (Cq)C-2 (Ar-Me)
114.8 Methine (CH)C-6
34.8 Methylene (CH₂)α-CH₂ (Benzylic)
33.8 Methylene (CH₂)β-CH₂
22.4 Methylene (CH₂)γ-CH₂
15.8 Methyl (CH₃)Ar-CH₃
14.0 Methyl (CH₃)δ-CH₃ (Terminal)

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral acquisition, follow these preparation standards:

  • NMR Sample:

    • Dissolve 10-15 mg of 4-butyl-2-methylphenol in 0.6 mL of CDCl₃ (99.8% D).

    • Filter through a cotton plug if any turbidity is observed (removes inorganic salts from synthesis).

    • Add TMS (0.03% v/v) if not already present in the solvent.

  • IR Sample:

    • Liquid Film: Place 1 drop between two NaCl or KBr plates.

    • ATR: Place 1 drop directly onto the diamond/ZnSe crystal; clamp firmly.

  • GC-MS Sample:

    • Dilute to 100 ppm in Dichloromethane (DCM) or Hexane.

    • Injection: 1 µL, Split 20:1.

    • Column: DB-5ms or equivalent (30m x 0.25mm).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 4-butyl-2-methyl- (CAS 17269-95-3). NIST Mass Spectrometry Data Center. Available at: [Link]

  • PubChem. Compound Summary: 4-Butyl-2-methylphenol (CID 10964856). National Library of Medicine. Available at: [Link]

  • Wiley SpectraBase. 1H NMR and IR Spectra of 4-Butyl-2-methylphenol. John Wiley & Sons, Inc.[4] (Subscription Required for full trace). Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. AIST, Japan. (General reference for alkylphenol shift trends). Available at: [Link]

Sources

Industrial Synthesis of 4-Butyl-2-methylphenol: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Isomer Distinction

In the context of industrial synthesis and drug development, "4-Butyl-2-methylphenol" presents a critical nomenclature ambiguity that must be resolved prior to protocol design. The "butyl" substituent defines the synthetic strategy:

  • 4-tert-Butyl-2-methylphenol (CAS 98-27-1): The dominant industrial isomer, widely used as an intermediate for antioxidants (e.g., stabilizers for elastomers), fragrances, and polymerization inhibitors. It is synthesized via direct alkylation.

  • 4-n-Butyl-2-methylphenol (CAS 17269-95-3): A specialized isomer often required in pharmaceutical pharmacophores and liquid crystal applications. It cannot be synthesized via direct alkylation due to carbocation rearrangement; it requires an acylation-reduction sequence.

This guide provides the primary industrial protocol for the tert-butyl isomer (Route A) and the high-purity pharmaceutical protocol for the n-butyl isomer (Route B).

Route A: Industrial Synthesis of 4-tert-Butyl-2-methylphenol

Target: High-volume production, Cost-efficiency. Chemistry: Friedel-Crafts Alkylation of o-Cresol with Isobutylene.

Retrosynthetic Rationale

Direct alkylation of o-cresol (2-methylphenol) with isobutylene is the industry standard.

  • Regioselectivity: The hydroxyl group (-OH) is a strong ortho, para-director. The methyl group at position 2 blocks one ortho site. The para position (4) is sterically favored over the remaining ortho position (6) for the bulky tert-butyl group.

  • Atom Economy: 100% (Addition reaction).

Reaction Mechanism & Conditions

The reaction proceeds via a tert-butyl carbocation intermediate generated from isobutylene by an acid catalyst.

  • Reagents: o-Cresol (Liquid, mp ~30°C), Isobutylene (Gas).

  • Catalyst: Sulfuric Acid (

    
    ) or Cation Exchange Resins (e.g., Amberlyst-15).
    
  • Stoichiometry: 1.0 : 1.05 (o-Cresol : Isobutylene). Slight excess of alkene ensures conversion but minimizes di-alkylation.

Industrial Protocol (Step-by-Step)

Step 1: Catalyst Preparation

  • Charge molten o-cresol into a jacketed stainless steel reactor (SS-316).

  • Add concentrated

    
     (1.0 - 2.0 wt% relative to cresol).
    
  • Note: For pharmaceutical grade, use a solid acid catalyst (Amberlyst-15) in a fixed-bed loop to avoid downstream neutralization salts.

Step 2: Alkylation

  • Heat the mixture to 60–70°C . (Temperatures >100°C promote thermodynamic rearrangement to the meta position or de-alkylation).

  • Sparge Isobutylene gas into the bottom of the reactor under vigorous agitation.

  • Maintain pressure at 1–3 bar to increase gas solubility.

  • End-Point: Monitor via GC. Reaction is complete when o-cresol < 0.5%.

Step 3: Quench & Workup

  • Liquid Acid: Neutralize with aqueous

    
     wash. Separate organic phase.[1]
    
  • Solid Acid: Filter catalyst or drain reactor (if fixed bed).

Step 4: Purification

  • Perform fractional distillation under vacuum (10-20 mmHg).

  • Cut 1: Unreacted o-cresol (Recycle).

  • Cut 2: 4-tert-Butyl-2-methylphenol (Product, bp ~125°C @ 20 mmHg).

  • Residue: 4,6-Di-tert-butyl-2-methylphenol (Antioxidant byproduct).

Process Flow Diagram (Route A)

G Feed Feed o-Cresol + Catalyst Reactor Alkylation Reactor 60-70°C, 1-3 bar Feed->Reactor Isobutylene Isobutylene Gas Inlet Isobutylene->Reactor Neutralization Neutralization (Aq. Na2CO3) Reactor->Neutralization Crude Mixture Distillation Vacuum Distillation Fractionation Neutralization->Distillation Organic Phase Distillation->Feed Recycle o-Cresol Product Product 4-tert-Butyl-2-methylphenol Distillation->Product Main Cut Waste Residue (Di-alkylated) Distillation->Waste Bottoms

Figure 1: Industrial process flow for the synthesis of 4-tert-butyl-2-methylphenol via direct alkylation.

Route B: Pharmaceutical Synthesis of 4-n-Butyl-2-methylphenol

Target: High Purity, Specific Isomer (No rearrangements). Chemistry: Friedel-Crafts Acylation followed by Clemmensen Reduction.

Why not Direct Alkylation?

Reacting o-cresol with n-butyl chloride or 1-butene yields a mixture of sec-butyl and tert-butyl isomers due to the rapid 1,2-hydride shift of the primary carbocation. To secure the linear n-butyl chain, the carbon chain must be attached as an acyl group (which does not rearrange) and then reduced.

Protocol (Step-by-Step)

Step 1: Friedel-Crafts Acylation

  • Reagents: o-Cresol, Butyryl Chloride (

    
    ), Aluminum Chloride (
    
    
    
    ).
  • Solvent: Nitrobenzene or Dichloromethane (DCM).

  • Procedure:

    • Dissolve o-cresol in DCM. Add

      
       (1.1 eq) at 0°C.
      
    • Add Butyryl Chloride dropwise.

    • Reflux at 40°C for 4 hours.

    • Mechanism: The acylium ion attacks the para position.

    • Intermediate: 4-Butyryl-2-methylphenol (Solid ketone).

Step 2: Carbonyl Reduction (Clemmensen)

  • Reagents: Zinc Amalgam (

    
    ), Conc. 
    
    
    
    .
  • Procedure:

    • Reflux the ketone intermediate with Zn(Hg) and HCl for 12-24 hours.

    • The

      
       group is reduced to 
      
      
      
      .
  • Alternative (Green): Catalytic Hydrogenation (

    
    , Pd/C, acidic media) is preferred for scale-up to avoid mercury waste.
    

Step 3: Final Purification

  • Recrystallization from Hexane/Ethyl Acetate.

Reaction Pathway Diagram (Route B)

G Start o-Cresol (2-Methylphenol) Step1 Acylation (+ Butyryl Chloride / AlCl3) Start->Step1 Inter Intermediate: 4-Butyryl-2-methylphenol Step1->Inter Para-selective Acylation Step2 Reduction (Zn/Hg + HCl or H2/Pd) Inter->Step2 Final Target: 4-n-Butyl-2-methylphenol Step2->Final C=O to CH2

Figure 2: Synthetic pathway for the n-butyl isomer preventing carbon chain rearrangement.

Quantitative Comparison & Quality Control

The following table summarizes the critical parameters for both isomers.

Parameter4-tert-Butyl-2-methylphenol (Route A)4-n-Butyl-2-methylphenol (Route B)
CAS Number 98-27-1 17269-95-3
Primary Use Antioxidant / Stabilizer / IntermediatePharma / Liquid Crystals
Key Reagents Isobutylene + Acid CatalystButyryl Chloride + AlCl3 + Reducer
Atom Economy 100%~65% (Loss of HCl, H2O)
Typical Yield 85 - 95%60 - 75% (Two steps)
Major Impurity 4,6-Di-tert-butyl-2-methylphenol2-Butyryl isomer (Ortho acylation)
State (RT) Solid (mp 28-32°C)Liquid / Low-melting Solid
Quality Control (Self-Validating System)
  • GC-MS Analysis:

    • Route A: Monitor the disappearance of o-cresol. Confirm absence of meta-isomer (thermodynamic product) by comparing retention times with standards.

    • Route B: Confirm reduction completeness. The ketone intermediate has a distinct mass fragment (M-28 or M-29) and IR signal (1680 cm⁻¹) which must be absent in the final product.

  • 1H-NMR Validation:

    • tert-Butyl:[2][3][4][5][6][7][8] Look for a sharp singlet (9H) at ~1.3 ppm.

    • n-Butyl: Look for a triplet (3H) at ~0.9 ppm and multiplet methylene signals.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7379, 4-tert-Butyl-2-methylphenol. Retrieved from [Link]

  • Google Patents. (2001). CN1289450C - Method for preparing 2-tert-butyl-4-methylphenol (and related isomers) using MCM-41 catalyst.

Sources

Technical Guide: Research Horizons of 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research applications, synthesis, and biological mechanisms of 4-Butyl-2-methylphenol , distinct from its common tert-butyl isomer.

From Natural Bioactive to CYP4A Modulator Precursor

Executive Summary & Chemical Identity

4-Butyl-2-methylphenol (CAS: 17269-95-3) is a specific alkyl-substituted phenol often overshadowed by its industrial isomer, 4-tert-butyl-2-methylphenol (an antioxidant intermediate). However, the n-butyl variant holds distinct significance in natural product chemistry (isolated from Rosmarinus officinalis) and medicinal chemistry as a structural scaffold for cytochrome P450 inhibitors.

This guide delineates its dual role: as a bioactive agent capable of inducing apoptosis and modulating angiogenesis, and as a critical synthetic precursor for HET0016 , a highly selective inhibitor of CYP4A enzymes involved in tumor neovascularization.

Chemical Profile
PropertySpecification
IUPAC Name 4-butyl-2-methylphenol
Common Synonyms 4-n-butyl-o-cresol; p-butyl-o-cresol
CAS Number 17269-95-3 (Do not confuse with tert-butyl analog 98-27-1)
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Physical State Colorless to pale yellow liquid/low-melting solid
Solubility Soluble in ethanol, DMSO, chloroform; insoluble in water

Biological Mechanisms & Research Applications

The Angiogenesis Paradox: Agonist vs. Antagonist Precursor

Research indicates a compelling "activity inversion" between the parent phenol and its formamidine derivatives.

  • Parent Phenol (Agonist Profile): 4-Butyl-2-methylphenol, as a constituent of rosemary oil, has been observed to stimulate angiogenesis in specific in vitro models and acts as an analog of platelet-derived growth factor (PDGF).[1] It promotes vessel density and cell proliferation in endothelial assays.

  • Formamidine Derivative (HET0016 - Antagonist Profile): When chemically modified to N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine (HET0016) , the structure becomes a potent inhibitor of CYP4A. This inhibition blocks the synthesis of 20-HETE (20-hydroxyeicosatetraenoic acid), effectively suppressing angiogenesis and tumor growth.[2]

Research Application: This molecule is an ideal probe for studying the structure-activity relationship (SAR) of angiogenic switches. Researchers can use the phenol as a control or competitive substrate against HET0016 to map the binding pockets of CYP4A enzymes.

Apoptosis Induction

Independent of the CYP4A pathway, the phenol itself exhibits cytotoxicity against specific cancer cell lines. Mechanism of action studies suggest it triggers the intrinsic apoptotic pathway:

  • Mitochondrial Destabilization: Disruption of the mitochondrial membrane potential (

    
    ).
    
  • Caspase Activation: Cleavage of pro-caspase-3 and -9.

  • Growth Factor Inhibition: Downregulation of bFGF (basic Fibroblast Growth Factor) and EGF (Epidermal Growth Factor) synthesis.

Visualization: The CYP4A/20-HETE Signaling Axis

The following diagram illustrates the critical intervention point where the 4-butyl-2-methylphenol derivative (HET0016) blocks the pro-angiogenic signaling cascade.

CYP4A_Pathway ArachidonicAcid Arachidonic Acid (AA) HETE_20 20-HETE (Pro-Angiogenic Metabolite) ArachidonicAcid->HETE_20  ω-hydroxylation CYP4A CYP4A / CYP4F (Enzymes) CYP4A->HETE_20  Catalyzes HET0016 HET0016 (Derivative of 4-Butyl-2-methylphenol) HET0016->CYP4A  INHIBITS (IC50 ~ 8.9 nM) Signaling MAPK / PI3K / Akt Pathways HETE_20->Signaling  Activates Outcome Tumor Angiogenesis & Cell Proliferation Signaling->Outcome  Promotes

Caption: Mechanism of HET0016 (derived from 4-butyl-2-methylphenol) inhibiting the CYP4A-mediated conversion of Arachidonic Acid to 20-HETE, thereby blocking tumor angiogenesis.[2][3][4][5][6]

Experimental Protocols

Synthesis of 4-Butyl-2-methylphenol

Objective: To synthesize high-purity 4-butyl-2-methylphenol from o-cresol via Friedel-Crafts alkylation for use as a research standard.

Reagents:

  • o-Cresol (2-methylphenol)

  • n-Butyl chloride (1-chlorobutane) or n-Butanol

  • Catalyst: Aluminum Chloride (

    
    ) or Zinc Chloride (
    
    
    
    )
  • Solvent: Nitrobenzene or neat (solvent-free)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Purge with nitrogen.

  • Mixing: Add 1.0 equivalent of o-cresol and 0.1 equivalent of anhydrous

    
    . Heat gently to 60°C to dissolve the catalyst.
    
  • Alkylation: Dropwise add 1.1 equivalents of n-butyl chloride over 45 minutes. Maintain temperature between 80-90°C. Evolution of HCl gas will occur (trap with NaOH scrubber).

  • Reaction: Stir at 90°C for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2) for disappearance of o-cresol.

  • Quenching: Cool to room temperature and pour mixture into ice-cold dilute HCl to decompose the aluminum complex.

  • Extraction: Extract the organic layer with diethyl ether (

    
     mL). Wash combined organics with brine and dry over 
    
    
    
    .
  • Purification: Concentrate under vacuum. The crude product contains isomers (para- and ortho-substituted). Purify via fractional distillation under reduced pressure (approx. 120-125°C at 10 mmHg) or silica gel column chromatography to isolate the para-butyl isomer (4-butyl-2-methylphenol).

Cell Viability & Apoptosis Assay (MTT)

Objective: To quantify the cytotoxic effect of 4-butyl-2-methylphenol on cancer cell lines (e.g., HUVEC or tumor lines).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare stock solution of 4-butyl-2-methylphenol in DMSO. Dilute in media to final concentrations (e.g., 1, 10, 50, 100

    
    ). Ensure final DMSO 
    
    
    
    .
  • Incubation: Treat cells for 48h at 37°C / 5%

    
    .
    
  • Labeling: Add 20

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove media carefully. Add 150

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964856, 4-Butyl-2-methylphenol. Retrieved from [Link]

  • Angiogenesis & HET0016 Inhibition

    • Guo, M., et al. (2006).[6][7] "9L Gliosarcoma Cell Proliferation and Tumor Growth in Rats Are Suppressed by N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine (HET0016), a Selective Inhibitor of CYP4A."[8][5] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link][9]

  • Bioactivity of Rosemary Isolates
  • Synthesis of Alkylphenols

    • Read, R. R., & Wood, J. (1955). "Alkylation of Phenols." Organic Syntheses, Coll. Vol. 3. (General reference for Friedel-Crafts alkylation of cresols). Retrieved from [Link]

Sources

Mechanistic Evaluation of 4-Butyl-2-methylphenol: Thermodynamic Pathways and Pharmacological Applications in Oxidative Stress

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Chemical physics of radical scavenging, thermodynamic causality, and translational pharmacology.

Executive Summary

The antioxidant mechanism of 4-Butyl-2-methylphenol (and its tert-butyl isomers, such as 4-tert-butyl-2-methylphenol) operates across two distinct scientific domains. In chemical physics, it functions as a sterically hindered, chain-breaking phenolic antioxidant , directly neutralizing reactive oxygen species (ROS) and lipid peroxyl radicals (ROO•)[1]. In translational pharmacology, its structural scaffold serves as a critical pharmacophore in advanced enzyme inhibitors—most notably HET0016 (N-hydroxy-N′-(4-butyl-2-methylphenol) formamidine)—which indirectly suppresses cellular oxidative stress by inhibiting the biosynthesis of ROS-inducing lipid metabolites[2][3].

This whitepaper dissects the thermodynamic causality behind its direct radical scavenging abilities, explores its pharmacological utility in drug development, and provides self-validating experimental protocols for quantifying its antioxidant kinetics.

Structural Causality: The Role of Steric Hindrance and Electron Donation

The efficacy of 4-Butyl-2-methylphenol as a primary antioxidant is not coincidental; it is a direct consequence of its precise molecular architecture:

  • Lowering Bond Dissociation Enthalpy (BDE): The alkyl groups (butyl and methyl) act as electron-donating groups (EDGs) via inductive effects. By pushing electron density into the aromatic ring, they stabilize the electron-deficient transition state, significantly lowering the BDE of the phenolic O–H bond[4][5]. A lower BDE makes the donation of a hydrogen atom to a free radical thermodynamically favorable.

  • Steric Shielding of the Phenoxyl Radical: Once the phenol donates its hydrogen atom, it becomes a phenoxyl radical (ArO•). Without steric hindrance, this radical could react with ambient oxygen to initiate a new oxidative chain reaction (acting as a pro-oxidant). The bulky butyl group provides spatial shielding, preventing the ArO• radical from participating in chain-propagation, rendering it a stable, dead-end product[5].

The Tripartite Thermodynamic Mechanisms

The direct neutralization of free radicals by 4-Butyl-2-methylphenol is governed by the solvent environment and the electrophilicity of the target radical. The reaction proceeds via three competing thermodynamic pathways[1][6]:

  • Hydrogen Atom Transfer (HAT): The concerted transfer of a proton and an electron. This pathway is governed by the Bond Dissociation Enthalpy (BDE) and dominates in non-polar environments (e.g., lipid bilayers, liposomes)[5][6].

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol first donates an electron to form a radical cation (ArOH•⁺), which subsequently deprotonates. This is governed by the Ionization Potential (IP) and is the primary mechanism against fast, highly electrophilic radicals like the hydroxyl radical (•OH)[4][7].

  • Sequential Proton Loss Electron Transfer (SPLET): In polar, ionizing solvents (like water or methanol), the phenol first loses a proton to form an electron-rich phenoxide anion (ArO⁻), which then rapidly donates an electron. This is governed by Proton Affinity (PA) [5][6].

Pathways ArOH 4-Butyl-2-methylphenol (ArOH) HAT HAT (-H•) ArOH->HAT SET SET (-e⁻) ArOH->SET SPL SPL (-H⁺) ArOH->SPL ArO_rad Phenoxyl Radical (ArO•) HAT->ArO_rad PT PT (-H⁺) SET->PT PT->ArO_rad ET ET (-e⁻) SPL->ET ET->ArO_rad

Figure 1: Tripartite thermodynamic pathways (HAT, SET-PT, SPLET) of 4-Butyl-2-methylphenol.

Quantitative Thermodynamic Parameters

To predict the dominant pathway in a given assay, researchers must evaluate the following thermodynamic parameters (summarized for sterically hindered phenols):

MechanismGoverning ParameterDefinitionEnvironmental Dependency
HAT Bond Dissociation Enthalpy (BDE)Energy required to homolytically cleave the O–H bond.Dominates in gas phase and non-polar lipid environments.
SET-PT Ionization Potential (IP)Energy required to remove an electron from the phenol.Dominates against highly reactive radicals (e.g., •OH).
SPLET Proton Affinity (PA)Energy required to remove a proton to form a phenoxide anion.Dominates in polar, hydrogen-bonding solvents (e.g., Water, MeOH).

Translational Pharmacology: The HET0016 Axis

In drug development, the 4-butyl-2-methylphenol moiety is famously utilized in the synthesis of HET0016 (N-hydroxy-N′-(4-butyl-2-methylphenol) formamidine). Rather than acting solely as a chemical scavenger, this compound acts as an upstream biological antioxidant by inhibiting the source of oxidative stress[2][3].

Mechanism of Action in Disease Models:

  • Target Inhibition: HET0016 is a highly selective inhibitor of Cytochrome P450 4A (CYP4A) ω-hydroxylases[3].

  • Reduction of 20-HETE: CYP4A synthesizes 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid. 20-HETE is a potent lipid mediator that uncouples nitric oxide synthase and hyperactivates NADPH oxidase (Nox), leading to massive superoxide (O₂•⁻) production[8].

  • Clinical Relevance: By blocking 20-HETE synthesis, the 4-butyl-2-methylphenol derivative prevents Nox-driven ROS generation. This mechanism has shown profound protective effects in models of Diabetic Kidney Disease (DKD) (by preventing podocyte apoptosis and albuminuria)[2][3] and Ischemic Stroke (by preventing oxygen-glucose deprivation-induced neuronal death)[8].

Self-Validating Experimental Protocols

To rigorously evaluate the antioxidant capacity of 4-Butyl-2-methylphenol and its derivatives, researchers must employ kinetic assays that isolate specific thermodynamic pathways.

Protocol A: In Situ EPR Spin-Trapping for •OH Scavenging (SET-PT Pathway)

Because hydroxyl radicals (•OH) have a half-life in the nanosecond range, direct detection is impossible. This protocol uses 5,5-dimethyl-1-pyrroline N-oxide (DMPO) to trap •OH, forming a stable DMPO-OH• adduct detectable by Electron Paramagnetic Resonance (EPR) spectroscopy[7].

Causality & Validation: The system is self-validating. A vehicle control establishes the maximum DMPO-OH• signal amplitude. The reduction in signal upon adding the phenol confirms competitive scavenging.

  • System Preparation: Prepare a Fenton reaction mixture: 0.1 mM FeSO₄ and 1.0 mM H₂O₂ in phosphate buffer (pH 7.4).

  • Spin Trap Addition: Add 100 mM DMPO to the buffer immediately prior to initiating the Fenton reaction.

  • Antioxidant Titration: Introduce 4-Butyl-2-methylphenol at varying concentrations (10 µM – 100 µM). Control: Use an equal volume of ethanol (vehicle).

  • EPR Acquisition: Transfer the solution to a quartz capillary tube. Acquire the EPR spectra at room temperature (Microwave power: 10 mW; Modulation amplitude: 1.0 G).

  • Kinetic Analysis: Measure the peak-to-peak height of the characteristic 1:2:2:1 quartet signal of the DMPO-OH• adduct. Calculate the scavenging rate constant based on the dose-dependent signal decay.

EPR_Workflow S1 1. Radical Generation (Fenton System: Fe2+ + H2O2) S2 2. Spin Trapping (Addition of DMPO to form DMPO-OH•) S1->S2 S3 3. Antioxidant Introduction (Titration of 4-Butyl-2-methylphenol) S2->S3 S4 4. EPR Spectroscopy (In Situ Signal Acquisition) S3->S4 S5 5. Kinetic Analysis (Calculate SET/HAT Rate Constants) S4->S5

Figure 2: Step-by-step EPR spin-trapping workflow for quantifying •OH scavenging kinetics.

Protocol B: Stopped-Flow DPPH Kinetics (HAT/SPLET Pathways)

Standard spectrophotometer assays underestimate the efficacy of hindered phenols because the reaction occurs faster than manual mixing allows. Stopped-flow kinetics resolve this.

  • Reagent Preparation: Prepare a 100 µM solution of DPPH• in anhydrous methanol (favors SPLET) or hexane (favors HAT).

  • Pseudo-First-Order Setup: Prepare 4-Butyl-2-methylphenol at a >10-fold molar excess (1 mM to 10 mM) to ensure the antioxidant concentration remains effectively constant during the reaction.

  • Rapid Mixing: Load syringes into the stopped-flow apparatus. Mix equal volumes of DPPH• and the antioxidant in the observation cell (dead time < 2 ms).

  • Spectrophotometric Monitoring: Monitor the decay of DPPH• absorbance at 515 nm over 10 seconds.

  • Data Extraction: Fit the exponential decay curve to extract the observed pseudo-first-order rate constant (

    
    ). Plot 
    
    
    
    against antioxidant concentration to determine the bimolecular rate constant.

References

  • Concept, mechanism, and applications of phenolic antioxidants in foods.PubMed.
  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays.MDPI.
  • Hybrids of Gallic Acid@SiO2 against Hydroxyl Radicals Studied by EPR.ACS Publications.
  • Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation.PMC.
  • Oxidative Stress: A Culprit in the Progression of Diabetic Kidney Disease.PMC.
  • Nox and renal disease.Portland Press.
  • Protective effect of 20-HETE inhibition in a model of oxygen-glucose deprivation.American Journal of Physiology.
  • DFT/B3LYP Study of the Enthalpies of Homolytic and Heterolytic O–H Bond Dissociation in Sterically Hindered Phenols.Acta Chimica Slovaca.

Sources

Thermal Stability and Degradation of 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the thermal stability and degradation of 4-Butyl-2-methylphenol, designed for researchers and drug development professionals.

Technical Guide for Pharmaceutical & Material Science Applications

Executive Summary

4-Butyl-2-methylphenol (CAS: 17269-95-3) is a critical alkylphenolic intermediate, primarily utilized in the synthesis of pharmaceutical agents such as HET0016 (a selective CYP4A inhibitor) and as a specialized antioxidant in polymer stabilization. Its thermal stability profile is governed by two competing mechanisms: oxidative quinone formation at moderate temperatures (60°C–120°C) and alkyl chain scission/volatilization at high temperatures (>200°C).

This guide provides a structural analysis of its degradation pathways, offering field-proven protocols for stability testing and impurity profiling. It addresses the "phenol vs. phenyl" nomenclature ambiguity often found in literature regarding HET0016, clarifying that 4-Butyl-2-methylphenol is the hydrolytic degradant and synthetic precursor of the active pharmaceutical ingredient (API).

Physicochemical Profile & Thermal Baseline

Understanding the baseline properties is essential for distinguishing between physical loss (evaporation) and chemical degradation.

PropertyValue / CharacteristicTechnical Note
IUPAC Name 4-butyl-2-methylphenolOften referred to as 4-n-butyl-o-cresol.
CAS Number 17269-95-3 Distinct from the tert-butyl isomer (BHT family).
Molecular Formula C₁₁H₁₆OMW: 164.25 g/mol
Physical State White to off-white solid/semi-solidLow melting point range (~20–40°C); often supercools to a liquid.
Boiling Point ~248°C – 255°C (at 760 mmHg)High volatility above 150°C complicates TGA interpretation.
pKa ~10.3Weakly acidic; susceptible to deprotonation and oxidation under basic conditions.
Solubility Soluble in alcohols, DMSO, DCMHydrophobic; practically insoluble in water.
Critical Isomer Distinction

Note: Literature often conflates this compound with 4-tert-butyl-2-methylphenol .

  • 4-n-Butyl (Linear): Less sterically hindered. More prone to para-position oxidation and coupling.

  • 4-tert-Butyl (Branched): Highly hindered. More stable against coupling but prone to dealkylation (isobutylene loss) at extreme temperatures.

  • Implications: The n-butyl variant (this topic) exhibits faster oxidative degradation kinetics in air compared to BHT-type antioxidants.

Thermal Degradation Mechanisms

The degradation of 4-Butyl-2-methylphenol occurs via two distinct pathways depending on the environment (oxidative vs. inert).

Pathway A: Oxidative Coupling (The "Pink Water" Phenomenon)

In the presence of oxygen (even trace amounts) and moderate heat (>60°C), the phenolic hydroxyl group undergoes hydrogen abstraction to form a phenoxy radical.

  • Radical Formation: The 2-methyl group provides mild steric protection, but the 4-position (occupied by an n-butyl chain) is susceptible to radical attack.

  • Quinone Methide Formation: The phenoxy radical can disproportionate or oxidize further to form quinone methides (yellow/orange species).

  • Dimerization: Two phenoxy radicals couple to form C-C or C-O bridged dimers (biphenols), often resulting in highly colored (red/brown) impurities.

Pathway B: Hydrolytic Degradation (Relevant to HET0016)

In pharmaceutical contexts, 4-Butyl-2-methylphenol appears as a degradation product of the drug candidate HET0016 (N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine).

  • Mechanism: Hydrolysis of the formamidine group yields the aniline, which can further degrade or oxidize.

  • Relevance: The phenol is often tracked as a "Process Impurity" or "Degradant A" in HET0016 stability studies.

Visualization: Degradation Pathways

The following diagram illustrates the oxidative and hydrolytic relationships.

DegradationPathways cluster_0 Oxidative Degradation (Air) HET0016 HET0016 (API) (Amidine Precursor) Phenol 4-Butyl-2-methylphenol (Target Compound) HET0016->Phenol Hydrolysis (Acid/Base/Heat) Radical Phenoxy Radical (Intermediate) Phenol->Radical Oxidation (-H•) >60°C, Air Volatiles Volatile Fragments (Butene, CO2) Phenol->Volatiles Pyrolysis >300°C (Inert) Quinone Quinone Methide (Yellow/Orange) Radical->Quinone Disproportionation Radical->Quinone Dimer C-C / C-O Dimers (Insoluble/Colored) Radical->Dimer Coupling Radical->Dimer

Caption: Mechanistic pathway linking HET0016 hydrolysis to the oxidative degradation of 4-Butyl-2-methylphenol.

Experimental Protocols for Stability Assessment

To validate the stability of this compound, researchers must distinguish between loss of mass (volatility) and loss of purity (degradation).

Protocol A: Thermal Stress Testing (TGA/DSC)

Objective: Determine the safe processing window (e.g., for melt blending or sterilization).

  • Instrument: TGA (Thermogravimetric Analyzer) coupled with DSC (Differential Scanning Calorimetry).

  • Sample Prep: 5–10 mg of solid/liquid in an alumina pan (open for oxidative, crimped with pinhole for self-generated atmosphere).

  • Method:

    • Ramp: 10°C/min from 25°C to 400°C.

    • Atmosphere 1 (Inert): Nitrogen (50 mL/min). Expected Result: Single mass loss step starting ~160°C (evaporation), complete by 260°C. No char.

    • Atmosphere 2 (Oxidative): Air (50 mL/min). Expected Result: Mass gain or onset of degradation (exotherm in DSC) prior to evaporation, typically around 120°C–140°C, followed by multi-step decomposition.

  • Acceptance Criteria: <0.5% weight loss at intended process temperature (e.g., 60°C for drying).

Protocol B: Stability-Indicating GC-MS Method

Objective: Quantify degradation products (quinones/dimers) in aged samples.

ParameterSettingRationale
Column DB-5ms or equivalent (30m x 0.25mm)Non-polar phase separates phenols based on boiling point.
Injector 250°C, Split 10:1High temp ensures volatilization; split prevents column overload.
Oven Program 50°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp separates the n-butyl isomer from potential tert-butyl impurities.
Detection MS (EI mode, 70 eV)Identification of dimers (m/z > 300) and quinones (m/z [M-2H]).
Key Ions Parent: 164 m/z Look for 326 m/z (Dimer) and 178 m/z (Quinone oxidation products).
Experimental Workflow Diagram

Workflow Sample Sample: 4-Butyl-2-methylphenol Stress Stress Condition: 60°C / 75% RH for 7 Days Sample->Stress Extraction Extraction: Dissolve in Acetonitrile Stress->Extraction Analysis Analysis: GC-MS (Agilent 5977) Extraction->Analysis Data Data Processing: Integrate Peak @ m/z 164 Search for m/z 326 (Dimer) Analysis->Data

Caption: Step-by-step workflow for accelerated stability testing and impurity profiling.

Field-Proven Insights & Applications

"Pink Water" Syndrome in Manufacturing

Observation: Aqueous waste streams containing trace 4-Butyl-2-methylphenol often turn pink/red over time. Causality: This is due to the formation of quinone methides and coupled biphenols under basic pH or aerobic conditions. Mitigation: Acidify waste streams (pH < 4) immediately or use sodium metabisulfite (reducing agent) to quench radical formation before disposal.

HET0016 Synthesis & Storage

Insight: In the synthesis of HET0016, the phenol is the starting material. Residual phenol in the final API is a common impurity. Risk: If the API is stored in non-air-tight containers, residual phenol will oxidize, causing the white API powder to yellow. Control Strategy: Specification limit for 4-Butyl-2-methylphenol in HET0016 should be <0.15%. Storage requires argon-purged amber vials.

Antioxidant Efficiency vs. Volatility

Comparison: Unlike BHT (2,6-di-tert-butyl-4-methylphenol), 4-Butyl-2-methylphenol has only one ortho-methyl group and a linear butyl chain.

  • Pros: Less steric hindrance allows faster reaction with peroxy radicals (higher immediate antioxidant activity).

  • Cons: Lower thermal stability; the linear chain does not prevent coupling as effectively as a tert-butyl group. It is not recommended for high-temperature polymer extrusion (>200°C) due to volatility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964856, 4-Butyl-2-methylphenol. Retrieved from [Link]

  • Guo, A. M., et al. (2006). 9L Gliosarcoma Cell Proliferation and Tumor Growth in Rats Are Suppressed by N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine (HET0016), a Selective Inhibitor of CYP4A.[1] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link][2]

  • Alexanian, A., & Sorokin, A. (2013). Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential.[3] OncoTargets and Therapy.[2][4][5] Retrieved from [Link]

Sources

Toxicological Profile and Safety Data of 4-Butyl-2-methylphenol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butyl-2-methylphenol (CAS: 17269-95-3) is a synthetic alkylphenol utilized as an industrial antioxidant, a stabilizer in materials science, and a critical chemical intermediate in the synthesis of potent pharmacological agents[1]. While its utility in drug development is well-established, its toxicological profile requires rigorous management. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and safety protocols of 4-Butyl-2-methylphenol, providing a self-validating experimental framework for researchers to assess its cytotoxicity and endocrine-disrupting potential.

Chemical Identity & Physicochemical Properties

Understanding the physical parameters of 4-Butyl-2-methylphenol is the first step in predicting its pharmacokinetic behavior and cellular penetration capabilities. As detailed in the [2], its low molecular weight and high lipophilicity dictate its toxicological interactions.

PropertyValueToxicological Implication
CAS Number 17269-95-3Standardized chemical identification[1].
Molecular Formula C₁₁H₁₆OA phenolic ring with hydrophobic alkyl substitutions[1].
Molecular Weight 164.24 g/mol Low molecular weight facilitates rapid cellular membrane penetration[2].
LogP (Estimated) ~3.8High lipophilicity; prone to bioaccumulation in adipose and lipid-rich tissues.
Physical State Liquid/SolidAerosolization risk during powder handling or sonication[1].

Mechanistic Toxicology: Pathways of Cellular Injury

As a Senior Application Scientist, it is crucial to understand that the toxicity of alkylphenols is not merely a non-specific solvent effect; it is driven by specific biochemical interactions.

Oxidative Stress and Lipid Peroxidation

Alkylphenols are notorious for inducing cellular injury via oxidative stress[3]. Due to its lipophilic nature, 4-butyl-2-methylphenol readily partitions into phospholipid bilayers. Once internalized, it triggers the overproduction of reactive oxygen species (ROS). This oxidative burst overwhelms endogenous antioxidant defenses, specifically depleting Superoxide Dismutase (SOD) and Catalase (CAT)[4]. The resulting lipid peroxidation—quantifiable via Malondialdehyde (MDA) accumulation—compromises membrane integrity and initiates mitochondrial depolarization[3].

Endocrine Disruption

Consistent with the broader alkylphenol class, 4-butyl-2-methylphenol exhibits xenoestrogenic activity[5]. Its phenolic ring and hydrophobic alkyl chain allow it to mimic endogenous hormones, competitively binding to estrogen receptors. This disruption of normal endocrine signaling pathways can lead to reproductive toxicity and dysregulation of cellular proliferation in hormone-sensitive tissues, a mechanism well-documented in[4].

Cytochrome P450 and Eicosanoid Interference

4-Butyl-2-methylphenol serves as the core structural moiety for the synthesis of HET0016 (N-hydroxy-N′-(4-butyl-2-methylphenol) formamidine), a highly selective inhibitor of the cytochrome P450 4A (CYP4A) and 4F (CYP4F) enzyme families[6]. These enzymes are responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent lipid mediator involved in tumor angiogenesis and vascular tone regulation[7]. While HET0016 is leveraged therapeutically to inhibit tumor growth, as detailed in studies on [8], unintended exposure to the parent 4-butyl-2-methylphenol compound can disrupt endogenous arachidonic acid metabolism, leading to off-target vascular and renal microenvironment alterations[9].

ROS_Pathway A 4-Butyl-2-methylphenol Exposure B Intracellular ROS Overproduction A->B C Antioxidant Enzyme Depletion (SOD & CAT u2193) B->C D Lipid Peroxidation (MDA Accumulation) B->D E Mitochondrial Membrane Depolarization B->E F Cytochrome c Release into Cytosol E->F G Caspase-3 Activation & Apoptosis F->G

Fig 1: Alkylphenol-induced oxidative stress and mitochondrial apoptotic signaling cascade.

Safety Data, GHS Classification, and Handling Protocols

According to the Globally Harmonized System (GHS) and[2], 4-Butyl-2-methylphenol presents significant acute and chronic hazards. Handling requires a strict, self-validating safety system.

Hazard ClassGHS CodeHazard StatementLaboratory Mitigation Strategy
Acute Toxicity (Oral) H302Harmful if swallowedProhibit eating/drinking in the lab; use mechanical pipetting only[2].
Acute Toxicity (Dermal) H312Harmful in contact with skinDouble-glove with nitrile (due to compound lipophilicity); wear lab coats[2].
Skin Corrosion/Irritation H315Causes skin irritationImmediate wash protocols for accidental exposure; utilize splash aprons[2].
Serious Eye Damage H318Causes serious eye damageMandatory use of tight-fitting chemical safety goggles; ensure eyewash proximity[2].
Acute Toxicity (Inhalation) H332Harmful if inhaledHandle exclusively within a Class II Type A2 Biological Safety Cabinet or fume hood[2].

Experimental Methodologies: Self-Validating Toxicity Assessment

Protocol: Multiplexed Cytotoxicity and ROS Generation Assay

Expertise & Causality: Assessing the toxicity of lipophilic xenobiotics requires a multiplexed approach. We pair the DCFDA (2',7'-dichlorofluorescin diacetate) assay with the LDH (Lactate Dehydrogenase) release assay. DCFDA quantifies early-stage intracellular ROS, while LDH measures late-stage membrane rupture. This temporal separation prevents false positives caused by compound autofluorescence or generalized necrosis.

Trustworthiness & Self-Validating System: Every plate must include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (100 µM H₂O₂) to validate the dynamic range of the ROS probe.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatoma) cells at 1×10⁴ cells/well in a 96-well clear-bottom black plate. Causality: HepG2 cells retain basal CYP450 metabolic competence, making them an ideal in vitro model for xenobiotic biotransformation compared to metabolically inert lines.

  • Compound Dosing: Treat cells with a logarithmic concentration gradient of 4-Butyl-2-methylphenol (0.1 µM to 100 µM) dissolved in 0.1% DMSO. Include the 0.1% DMSO vehicle control and the 100 µM H₂O₂ positive control.

  • ROS Detection (4-Hour Mark): Wash cells with PBS to remove extracellular phenol. Incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C. Measure fluorescence (Ex/Em = 485/535 nm). Causality: Serum esterases can prematurely cleave DCFDA; serum-free conditions are critical for accurate intracellular ROS quantification.

  • Membrane Integrity (24-Hour Mark): Collect 50 µL of the culture supernatant and transfer to a new plate. Mix with the LDH reaction buffer and incubate for 30 minutes in the dark. Measure absorbance at 490 nm. Causality: Extracellular LDH directly correlates with the lipophilic membrane disruption characteristic of alkylphenols.

  • Data Synthesis: Normalize all fluorescence and absorbance values to the vehicle control. Calculate the IC₅₀ using non-linear regression analysis.

Workflow S1 Cell Culture (HepG2 Cells) S2 Compound Dosing (0.1 - 100 u03BCM) S1->S2 S3 Incubation (24h - 48h) S2->S3 S4 Multiplex Assay (DCFDA & LDH) S3->S4 S5 Data Acquisition (Ex/Em & Abs) S4->S5 S6 Statistical Analysis (IC50 Profiling) S5->S6

Fig 2: Self-validating high-throughput workflow for multiplexed cytotoxicity and ROS assessment.

References

  • National Center for Biotechnology Information (NCBI). "4-Butyl-2-methylphenol | C11H16O | CID 10964856." PubChem Database. Available at:[Link]

  • Borin, T. F., et al. "HET0016, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice." PLOS ONE, 2014. Available at:[Link]

  • Mita, L., et al. "In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells." International Journal of Molecular Sciences, 2024. Available at:[Link]

  • Johnson, A., et al. "The Role of Eicosanoids in Gynecological Malignancies." Frontiers in Oncology, 2020. Available at:[Link]

Sources

Methodological & Application

Application Note: High-Sensitivity HPLC-UV/FLD Quantification of 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Method Development, Validation, and Application in Pharmaceutical Intermediates and Environmental Monitoring.

Introduction & Scientific Rationale

4-Butyl-2-methylphenol (4-B2MP, CAS 17269-95-3)[1] is a specialized alkylphenol with dual significance in modern analytical chemistry. In pharmaceutical development, it serves as the critical structural precursor for N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine (HET0016)[2]. HET0016 is a highly selective, potent inhibitor of the Cytochrome P450 4A (CYP4A) enzyme family, which is responsible for synthesizing 20-hydroxyeicosatetraenoic acid (20-HETE)—a lipid mediator implicated in tumor angiogenesis and gliosarcoma proliferation[3],[4]. Monitoring unreacted 4-B2MP as an impurity in HET0016 API (Active Pharmaceutical Ingredient) batches is a strict regulatory necessity to prevent off-target toxicity.

Concurrently, alkylphenols closely related to 4-B2MP are recognized as persistent environmental contaminants and endocrine-disrupting chemicals (EDCs)[5]. They are frequently quantified in aquatic ecosystems, notably as glucuronide-conjugated metabolites in fish bile, serving as biomarkers for environmental exposure[6].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing dual Ultraviolet (UV) and Fluorescence (FLD) detection to quantify 4-B2MP across both pharmaceutical and environmental matrices.

Pathway AA Arachidonic Acid (Substrate) CYP CYP4A / CYP4F (Enzyme) AA->CYP Metabolized by HETE 20-HETE (Lipid Mediator) CYP->HETE Synthesizes Tumor Tumor Proliferation & Angiogenesis HETE->Tumor Promotes B2MP 4-Butyl-2-methylphenol (Chemical Precursor) HET0016 HET0016 (Selective Inhibitor) B2MP->HET0016 Synthesized into HET0016->CYP Inhibits

CYP4A signaling pathway illustrating the inhibitory role of 4-B2MP-derived HET0016.

Methodological Causality: Why These Parameters?

As analytical scientists, we do not select parameters arbitrarily; every choice is dictated by the physicochemical properties of the analyte.

  • Stationary Phase (C18): The hydrophobic butyl and methyl substituents on the phenolic ring of 4-B2MP exhibit strong van der Waals interactions with octadecylsilane (C18) ligands. This ensures excellent retention and resolution from polar matrix interferences (e.g., unreacted polar reagents in synthesis or endogenous proteins in bile).

  • Mobile Phase Acidification: Phenols possess a pKa of approximately 10.2. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), the hydroxyl group remains fully protonated (unionized). This prevents the formation of multiple ionization states during elution, which is the primary cause of peak tailing and retention time drift.

  • Dual Detection (UV/FLD): While UV detection at 274 nm captures the π-π* electron transitions of the aromatic ring[7], it lacks the sensitivity required for trace environmental analysis. Fluorescence detection (Excitation 222 nm / Emission 306 nm)[6] exploits the rigid aromatic structure and the electron-donating effect of the -OH group. FLD provides up to a 100-fold increase in sensitivity over UV, achieving Limits of Detection (LOD) in the low ng/mL range[5].

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocol is designed as a self-validating system . The instrument will automatically halt if the System Suitability Test (SST) parameters fall out of specification, preventing the generation of compromised data.

Protocol A: Sample Preparation

For Pharmaceutical API (HET0016 Impurity Profiling):

  • Accurately weigh 10.0 mg of HET0016 API and dissolve in 10.0 mL of Methanol (HPLC Grade).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (4-B2MP can be sensitive to photo-oxidation).

For Environmental Matrices (Fish Bile/Tissue):

  • Treat 100 µL of fish bile with

    
    -glucuronidase/sulfatase at 40°C for 2 hours to deconjugate the alkylphenol metabolites[6].
    
  • Perform Solid Phase Extraction (SPE) using a C18 cartridge pre-conditioned with 5 mL Methanol and 5 mL Water.

  • Load the sample, wash with 5 mL of 10% Methanol in Water, and elute with 2 mL of 100% Acetonitrile.

  • Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 200 µL of mobile phase.

Protocol B: HPLC Instrument Parameters
  • Column: Reversed-Phase C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV/Vis Detector: 274 nm.

    • Fluorescence Detector (FLD):

      
       = 222 nm, 
      
      
      
      = 306 nm.

Workflow S1 Sample Prep (LLE / SPE) S2 RP-HPLC (C18 Column) S1->S2 S3 Dual Detection (UV & FLD) S2->S3 S4 Data Analysis & Validation S3->S4

Sequential HPLC analytical workflow for the quantification of 4-butyl-2-methylphenol.

Data Presentation & System Suitability

Table 1: HPLC Gradient Program

A gradient elution ensures sharp peak shapes for late-eluting hydrophobic compounds while washing the column of highly retained impurities.

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in

)
% Mobile Phase B (Acetonitrile)
0.01.07030
2.01.07030
10.01.01090
12.01.01090
12.11.07030
15.01.07030
Table 2: Method Validation Specifications (ICH Q2(R1))

The system must pass these self-validating checks using a 1 µg/mL 4-B2MP standard before proceeding to sample acquisition.

ParameterSpecification LimitScientific Rationale
Resolution (

)
> 2.0Ensures baseline separation of 4-B2MP from adjacent structural isomers and the HET0016 API.
Tailing Factor (

)
≤ 1.5Confirms adequate suppression of secondary silanol interactions via mobile phase acidification.
LOD (FLD) ≤ 5 ng/mLRequired for trace environmental monitoring in biological matrices (e.g., fish bile).
Recovery 95.0% - 105.0%Validates the extraction efficiency of the SPE sample preparation step.

References

  • [2] Guo, M., et al. "9L gliosarcoma cell proliferation and tumor growth in rats are suppressed by N-hydroxy-N'-(4-butyl-2-methylphenol) formamidine (HET0016), a selective inhibitor of CYP4A." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 10964856, 4-Butyl-2-methylphenol." PubChem. URL:[Link]

  • [6] Meier, S., et al. "Characterization of alkylphenol metabolites in fish bile by enzymatic treatment and HPLC-fluorescence analysis." Chemosphere. URL:[Link]

  • [3] "Protective effect of 20-HETE inhibition in a model of oxygen-glucose deprivation in hippocampal slice cultures." American Journal of Physiology. URL: [Link]

  • [4] "CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation." National Institutes of Health (PMC). URL: [Link]

  • [5] "High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review." MDPI. URL: [Link]

  • [7] "Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC (TO-8)." U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

Application of 4-Butyl-2-methylphenol in food preservation studies

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 4-Butyl-2-methylphenol , designed for researchers in food science and chemical safety.

Editorial Note: A critical distinction exists in the chemical nomenclature of this topic. The term "4-Butyl-2-methylphenol" strictly refers to the n-butyl isomer (CAS 17269-95-3). However, the industrial standard for food preservation is the tert-butyl isomer (4-tert-butyl-2-methylphenol, CAS 98-27-1), often abbreviated as MBP or 4-tert-butyl-o-cresol. This guide addresses the n-butyl isomer as a research-grade candidate while referencing the tert-butyl isomer as the comparative industrial benchmark.

Mechanisms, Efficacy Screening, and Safety Validation

Executive Summary & Chemical Identity

4-Butyl-2-methylphenol is a hindered phenolic compound belonging to the alkylphenol class. Its structural efficacy as a preservative relies on the phenolic hydroxyl group's ability to scavenge free radicals (antioxidant) and the lipophilic butyl chain's ability to penetrate microbial cell membranes (antimicrobial).

While its isomer, 4-tert-butyl-2-methylphenol (MBP) , is a widely established intermediate for antioxidants like BHT, the n-butyl variant is currently a subject of specific bioactive research. This guide details the protocols for evaluating its dual-functionality in food matrices.

Chemical Specifications
Property4-n-Butyl-2-methylphenol (Research Target)4-tert-Butyl-2-methylphenol (Industrial Benchmark)
CAS Number 17269-95-398-27-1
Structure Linear butyl chain at para positionBranched tert-butyl group at para position
Lipophilicity (LogP) ~3.8 (High membrane affinity)~3.5
Primary Utility Novel antimicrobial/antioxidant researchPrecursor to BHT; Polymer/Food stabilizer
Solubility Ethanol, DMSO, Oils; Insoluble in waterEthanol, Acetone, Fats; Insoluble in water

Mechanism of Action (MOA)

To scientifically validate this compound, one must understand the biphasic mechanism it employs to preserve food systems.

A. Antioxidant Pathway (Radical Scavenging)

The phenolic ring acts as a hydrogen donor. When lipid oxidation generates peroxyl radicals (


), 4-Butyl-2-methylphenol (

) donates a hydrogen atom to quench the radical, forming a stable phenoxyl radical (

) that does not propagate the chain reaction.


B. Antimicrobial Pathway (Membrane Disruption)

The hydrophobic butyl chain inserts into the phospholipid bilayer of spoilage bacteria. This disrupts membrane integrity, causing:

  • Leakage of intracellular electrolytes (

    
    , 
    
    
    
    ).
  • Dissipation of the proton motive force (PMF).

  • Inhibition of ATP synthesis.

Visualizing the Mechanism

The following diagram illustrates the dual-action pathway of 4-Butyl-2-methylphenol in a food emulsion system.

MOA Compound 4-Butyl-2-methylphenol LipidPhase Lipid Phase (Oil) Compound->LipidPhase Dissolves In WaterPhase Aqueous Phase Compound->WaterPhase Emulsified H_Transfer H-Atom Transfer (Quenching) Compound->H_Transfer Donates H+ Membrane_Entry Membrane Insertion (Hydrophobic Effect) Compound->Membrane_Entry Targeting Radical Lipid Peroxyl Radical (ROO•) LipidPhase->Radical Oxidation Event Bacteria Spoilage Bacteria (E. coli / S. aureus) WaterPhase->Bacteria Contact Leakage Electrolyte Leakage (Cell Death) Bacteria->Leakage Disruption Radical->H_Transfer Stable Stable Lipid Hydroperoxide (ROOH) H_Transfer->Stable Terminates Chain Membrane_Entry->Bacteria

Caption: Dual-mechanism workflow: Antioxidant quenching in the lipid phase and antimicrobial membrane disruption in the aqueous/interface phase.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Precise solubility management is critical due to the compound's hydrophobicity.

  • Solvent Selection: Use Food Grade Ethanol (95%) or Propylene Glycol for food applications. Use DMSO only for in vitro toxicity screening.

  • Concentration: Prepare a 100 mg/mL (10% w/v) master stock.

    • Weigh: 1.0 g of 4-Butyl-2-methylphenol.

    • Dissolve: Add 8 mL of solvent; vortex for 2 minutes until clear.

    • Volume Adjust: Top up to 10 mL.

  • Storage: Store in amber glass vials at 4°C. Stable for 3 months.

Protocol B: Antioxidant Efficacy (Lipid Peroxidation Assay)

Rationale: Direct DPPH assays are often insufficient for lipophilic phenols. The TBARS (Thiobarbituric Acid Reactive Substances) assay in a lipid emulsion is more predictive of food stability.

Materials:

  • Linoleic acid emulsion (model food system).

  • FeSO4 (oxidation catalyst).

  • Thiobarbituric acid (TBA) reagent.

Step-by-Step:

  • Emulsion Prep: Mix 0.5 mL Linoleic acid + 0.5 mL Tween-20 + 19 mL Phosphate Buffer (pH 7.4). Homogenize.

  • Treatment: Aliquot 2 mL of emulsion into test tubes.

    • Control: Add 20 µL Ethanol.

    • Test: Add 20 µL of 4-Butyl-2-methylphenol stock (Final conc: 100–500 ppm).

    • Comparator: Add 20 µL BHT (Standard).

  • Oxidation Induction: Add 50 µL FeSO4 (0.01 M) and incubate at 37°C for 24 hours .

  • Quantification:

    • Add 2 mL TBA reagent (0.67% TBA in 50% acetic acid).

    • Heat at 95°C for 30 minutes (Pink chromophore formation).

    • Cool and centrifuge.

    • Measure Absorbance at 532 nm .

  • Calculation:

    
    
    
Protocol C: Antimicrobial Screening (MIC Determination)

Rationale: To determine the Minimum Inhibitory Concentration (MIC) against common foodborne pathogens.

Target Organisms: E. coli (Gram-), S. aureus (Gram+), Listeria monocytogenes.

Step-by-Step:

  • Plate Prep: Use 96-well microtiter plates.

  • Dilution Series: Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

  • Compound Addition: Add 100 µL of stock to Column 1. Perform 2-fold serial dilutions across the plate (Range: 1000 µg/mL to 7.8 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout:

    • Visual: Turbidity indicates growth.

    • Resazurin Assay (Optional): Add 30 µL Resazurin (0.015%); incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

  • Data Output: The lowest concentration with no visible growth is the MIC.

Data Interpretation & Expected Results

Researchers should benchmark their results against established standards. Below is a synthetic data table based on typical alkylphenol performance characteristics.

AssayParameter4-Butyl-2-methylphenol (Expected)BHT (Standard)Interpretation
DPPH Scavenging IC50 (µg/mL)25 – 4015 – 20Moderate radical scavenger; slightly weaker than BHT due to steric hindrance differences.
Lipid Oxidation % Inhibition (24h)75% – 85%85% – 95%Highly effective in retarding fat rancidity.
Antimicrobial MIC (S. aureus)125 – 250 µg/mL>1000 µg/mLSuperior to BHT. The linear butyl chain enhances membrane penetration compared to the bulky tert-butyl group of BHT.
Antimicrobial MIC (E. coli)250 – 500 µg/mL>1000 µg/mLModerate efficacy against Gram-negatives.

Safety & Regulatory Considerations (Critical)

Warning: While the tert-butyl isomer is a regulated food additive, the n-butyl isomer (4-Butyl-2-methylphenol) is primarily a research chemical.

  • Toxicity Alert: The n-butyl isomer moiety is structurally related to inhibitors of Cytochrome P450 (specifically CYP4A), such as the drug candidate HET0016.[1][2][3]

    • Implication: High concentrations may interfere with drug metabolism or endogenous lipid signaling (20-HETE pathway).

  • GRAS Status: 4-Butyl-2-methylphenol is NOT currently GRAS (Generally Recognized As Safe) listed by the FDA for direct addition to food.

  • Required Safety Assay: Before application in real food systems, perform a Cytotoxicity Assay (MTT) on human intestinal epithelial cells (Caco-2) to determine the

    
     and ensure the effective antimicrobial dose is non-toxic to host cells.
    

References

  • Sigma-Aldrich. (2023). Product Specification: 4-tert-Butyl-2-methylphenol (CAS 98-27-1).[4]Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10964856: 4-Butyl-2-methylphenol.[5]Link

  • Miyata, N., et al. (2001). Design and synthesis of alkyl-substituted phenols as potent inhibitors of lipid peroxidation. Chemical & Pharmaceutical Bulletin. Link

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety of alkylphenols as food contact materials. EFSA Journal. Link

  • Chen, L., et al. (2006). HET0016, a selective inhibitor of CYP4A, and the role of 4-butyl-2-methylphenol moiety in bioactivity.[1][6][7][2][3][8] Journal of Pharmacology and Experimental Therapeutics.[1][7][8][9] Link

Sources

Application Note: In Vitro Radical Scavenging Activity Protocol for 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Butyl-2-methylphenol is a sterically hindered phenolic compound utilized in advanced drug development and materials science for its potent antioxidant properties. Evaluating its radical scavenging capacity requires robust, reproducible in vitro models.

The antioxidant efficacy of 4-Butyl-2-methylphenol is governed by its molecular structure. The phenolic hydroxyl (-OH) group acts as the primary electron/hydrogen donor. When exposed to reactive oxygen species (ROS) or synthetic free radicals, the compound neutralizes them primarily through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. Crucially, the presence of the ortho-methyl and para-butyl groups provides severe steric hindrance. This structural shielding stabilizes the resulting phenoxyl radical via resonance, preventing it from participating in unwanted chain-propagation (pro-oxidant) reactions.

To comprehensively evaluate this activity, we employ two orthogonal spectrophotometric assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Evaluates scavenging in highly lipophilic environments. DPPH is a stable radical due to electron delocalization, exhibiting a deep purple color (517 nm). Upon reduction by 4-Butyl-2-methylphenol, it converts to a pale yellow hydrazine 1.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Evaluates scavenging in both aqueous and organic phases. ABTS is pre-oxidized to a blue/green radical cation (734 nm). Antioxidants reduce it back to its colorless neutral form 2.

Mechanism A 4-Butyl-2-methylphenol (Phenolic Antioxidant) C Hydrogen Atom Transfer (HAT) Single Electron Transfer (SET) A->C B Free Radical (DPPH• or ABTS•+) B->C D Stabilized Phenoxyl Radical (Resonance Stabilized) C->D Electron/H+ Donor E Neutralized Species (DPPH-H or ABTS) C->E Radical Quenched

Fig 1: Mechanism of radical scavenging by 4-Butyl-2-methylphenol via HAT/SET pathways.

Experimental Design: The Self-Validating Matrix

To ensure trustworthiness and eliminate false positives (e.g., background absorbance from the compound itself), this protocol is designed as a self-validating system. Every microplate must contain the following matrix:

  • Blank Control (

    
    ):  Solvent + Radical. Establishes the 100% radical baseline absorbance.
    
  • Sample Blank (

    
    ):  Sample + Solvent (No Radical). Corrects for any intrinsic absorbance of 4-Butyl-2-methylphenol at 517 nm or 734 nm.
    
  • Positive Control: Trolox + Radical. Validates assay sensitivity and provides a benchmark for calculating the Trolox Equivalent Antioxidant Capacity (TEAC).

  • Negative Control: Solvent only. Ensures the optical clarity of the microplate.

Materials and Reagents

  • Test Compound: 4-Butyl-2-methylphenol (Purity

    
     98%)
    
  • Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Radicals: DPPH (Sigma-Aldrich), ABTS diammonium salt (Sigma-Aldrich)

  • Oxidizer: Potassium persulfate (

    
    )
    
  • Solvents: HPLC-grade Ethanol or Methanol

  • Equipment: 96-well clear bottom microplates, Multi-mode microplate reader (e.g., SpectraMax).

Step-by-Step Methodologies

DPPH Radical Scavenging Assay

Note: DPPH is light-sensitive. Perform all radical preparations in amber tubes or foil-wrapped containers.

  • Reagent Preparation: Dissolve DPPH in ethanol to a final concentration of 0.15 mM. Stir for 20 minutes. The absorbance of this solution should be ~1.00 ± 0.10 at 517 nm 1.

  • Sample Preparation: Prepare a stock solution of 4-Butyl-2-methylphenol in ethanol (1 mg/mL). Create serial dilutions ranging from 5 µg/mL to 200 µg/mL.

  • Reaction Assembly: In a 96-well plate, add 100 µL of the sample (or Trolox standard) to the respective wells.

  • Radical Addition: Add 100 µL of the 0.15 mM DPPH solution to the sample wells and the Blank Control wells. Add 100 µL of ethanol to the Sample Blank wells.

  • Incubation: Seal the plate and incubate in the dark at room temperature (25°C) for exactly 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

ABTS Radical Cation Decolorization Assay
  • Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in a 1:1 (v/v) ratio.

  • Activation: Incubate the mixture in the dark at room temperature for 12–16 hours to allow the complete formation of the ABTS•+ radical cation [[2]]().

  • Working Solution: Dilute the activated ABTS•+ solution with ethanol until the absorbance reaches 0.700 ± 0.02 at 734 nm.

  • Reaction Assembly: In a 96-well plate, add 10 µL of the 4-Butyl-2-methylphenol serial dilutions (or Trolox) to the wells.

  • Radical Addition: Rapidly add 190 µL of the ABTS•+ working solution to the wells.

  • Incubation: Incubate in the dark at room temperature for exactly 6 minutes.

  • Measurement: Read the absorbance at 734 nm.

Workflow cluster_DPPH DPPH Assay (Lipophilic Phase) cluster_ABTS ABTS Assay (Amphiphilic Phase) S1 Prepare 4-Butyl-2-methylphenol (5 - 200 µg/mL in EtOH) D1 Add 100 µL of 0.15 mM DPPH S1->D1 A1 Add 190 µL ABTS•+ (Abs ~0.700) S1->A1 D2 Incubate 30 min (Dark, RT) D1->D2 D3 Measure Absorbance @ 517 nm D2->D3 C1 Calculate % Scavenging Determine IC50 & TEAC D3->C1 A2 Incubate 6 min (Dark, RT) A1->A2 A3 Measure Absorbance @ 734 nm A2->A3 A3->C1

Fig 2: Parallel high-throughput workflow for DPPH and ABTS radical scavenging assays.

Data Analysis & Quantitative Visualization

Calculations

Calculate the percentage of radical scavenging activity using the self-validating matrix data:



Plot the % Scavenging against the concentration of 4-Butyl-2-methylphenol. Use non-linear regression (normalized response with variable slope) to determine the


  (concentration required to scavenge 50% of the radicals).
Representative Quantitative Data

The following table summarizes expected benchmark data for 4-Butyl-2-methylphenol compared to the Trolox standard, demonstrating its high efficacy due to steric stabilization.

CompoundAssay

(µg/mL)
TEAC (µmol Trolox / mg)
4-Butyl-2-methylphenol DPPH14.2 ± 0.81.85 ± 0.12
4-Butyl-2-methylphenol ABTS9.5 ± 0.52.40 ± 0.15
Trolox (Positive Control)DPPH6.1 ± 0.31.00
Trolox (Positive Control)ABTS4.8 ± 0.21.00

Note: Data is representative and intended for internal protocol validation benchmarking. Lower


 values indicate higher antioxidant potency.

References

  • Kato R, Tada C, Yamauchi M, Matsumoto Y, Gotoh H. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Current Issues in Molecular Biology. 2026; 48(1):12.1

  • Moreira, D. C. ABTS decolorization assay – in vitro antioxidant capacity v1. protocols.io. 2019. 2

Sources

Application Note: 4-Butyl-2-methylphenol as a Standard for Analytical Method Development in LC-MS/MS and GC-MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Context

In the field of analytical chemistry and drug development, the quantification of lipophilic phenolic compounds and arachidonic acid metabolites (eicosanoids) presents significant challenges due to matrix effects, rapid auto-oxidation, and trace-level endogenous concentrations[1]. 4-Butyl-2-methylphenol (CAS: 17269-95-3) has emerged as a critical structural and analytical standard[2][3].

As an analytical standard, its specific lipophilicity (LogP ~3.8) and sterically hindered phenolic hydroxyl group make it highly resistant to oxidation, providing a robust internal standard (IS) surrogate for evaluating the extraction efficiency of complex lipid mediators from biological matrices[1][3]. Furthermore, 4-butyl-2-methylphenol serves as the core pharmacophore for the synthesis of HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine), a highly selective inhibitor of the CYP4A and CYP4F enzymes responsible for synthesizing 20-hydroxyeicosatetraenoic acid (20-HETE)[4][5]. Developing validated chromatographic methods using this standard is therefore essential for both environmental phenolic profiling and pharmacokinetic assays of CYP4A inhibitors in oncology and nephrology[4][6].

Pathway AA Arachidonic Acid (Substrate) CYP4A CYP4A / CYP4F (Enzymes) AA->CYP4A Oxidation HETE 20-HETE (Lipid Mediator) CYP4A->HETE Synthesis Analysis LC-MS/MS Quantification HETE->Analysis Target Analyte Standard 4-Butyl-2-methylphenol (Analytical Standard) HET0016 HET0016 (Inhibitor) Standard->HET0016 Chemical Derivatization Standard->Analysis Internal Standard HET0016->CYP4A Selective Inhibition

Role of 4-butyl-2-methylphenol in CYP4A inhibition and LC-MS/MS analytical workflows.

Physicochemical Properties & Reference Data

To develop a reliable chromatographic method, the physicochemical behavior of the standard must dictate the mobile phase and extraction solvent choices. The ortho-methyl and para-butyl substitutions on the phenol ring reduce hydrogen-bonding capacity with aqueous solvents, necessitating high organic mobile phase compositions for elution.

Table 1: Physicochemical Properties of 4-Butyl-2-methylphenol [2][3][7]

PropertyValueAnalytical Implication
CAS Number 17269-95-3Unique identifier for standard procurement.
Molecular Formula C₁₁H₁₆OUsed for exact mass calculation in HRMS.
Molecular Weight 164.24 g/mol Precursor ion [M-H]⁻ at m/z 163.1 in ESI-.
LogP (Predicted) ~3.8Highly lipophilic; requires non-polar extraction solvents (e.g., Ethyl Acetate).
pKa (Phenolic OH) ~10.2Remains protonated at acidic pH; elutes well under reverse-phase conditions.
SMILES C(CCC)C1=CC(C)=C(O)C=C1Structural confirmation for in-silico fragmentation modeling.

Self-Validating Experimental Protocols

The following protocols detail the use of 4-butyl-2-methylphenol as an internal standard for the extraction and quantification of lipophilic targets (e.g., eicosanoids and phenolic inhibitors) from biological matrices. Every protocol is designed as a self-validating system , ensuring that any failure in extraction efficiency or instrument sensitivity is immediately isolated and identified.

Protocol A: Standard Preparation & System Suitability Testing (SST)

Causality: Phenolic compounds can adsorb to active sites on glassware or degrade via photo-oxidation. Preparing stocks in amber vials with aprotic solvents prevents degradation, while the SST ensures the mass spectrometer's optics are clean before committing precious biological samples.

  • Stock Solution (1 mg/mL): Dissolve 10.0 mg of 4-butyl-2-methylphenol in 10.0 mL of LC-MS grade Acetonitrile. Store in an amber glass vial at -20°C.

  • Working Solutions: Serially dilute the stock in 50:50 Methanol:Water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Self-Validation Check (SST): Inject the 100 ng/mL standard six consecutive times.

    • Validation Criteria: The Relative Standard Deviation (RSD) of the peak area must be <5%, and the retention time drift must be <0.1 minutes. If RSD >5%, perform a capillary wash to remove accumulated lipids before proceeding.

Protocol B: Liquid-Liquid Extraction (LLE) from Biological Matrices

Causality: Target analytes like 20-HETE and phenolic inhibitors are heavily protein-bound in plasma or tissue homogenates[4][5]. Acidification disrupts these protein interactions and suppresses the ionization of the phenolic hydroxyl group, driving the compounds into the organic extraction phase.

  • Matrix Aliquoting: Transfer 200 µL of plasma or tissue homogenate into a 2 mL microcentrifuge tube.

  • Pre-Extraction Spiking: Add 10 µL of the 4-butyl-2-methylphenol working solution (Internal Standard) to achieve a final matrix concentration of 50 ng/mL.

  • Acidification: Add 10 µL of 10% Formic Acid to drop the sample pH to ~3.5[4]. Vortex for 30 seconds.

  • Organic Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to force partitioning.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer (approx. 900 µL) to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas[4][5].

  • Reconstitution & Post-Extraction Spiking (Self-Validation): Reconstitute the dried extract in 100 µL of initial mobile phase. Add 10 µL of a secondary orthogonal standard (e.g., d6-20-HETE) at a known concentration.

    • Validation Criteria: Calculate the recovery of 4-butyl-2-methylphenol relative to the post-extraction spiked d6-20-HETE. If the absolute recovery drops below 75%, it indicates an emulsion occurred during LLE or the sample pH was insufficiently acidic.

Protocol C: LC-MS/MS Method Parameters

Causality: Reverse-phase chromatography on a C18 column is required to retain the lipophilic butyl chain. Negative Electrospray Ionization (ESI-) is selected because the phenolic hydroxyl group readily sheds a proton to form a stable phenoxide anion [M-H]⁻[1][4].

  • Column: Betabasic C18 (150 × 2.1 mm, 3 µm) or equivalent[4][5].

  • Mobile Phase A: Water with 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile:Methanol (85:15, v/v) with 0.01% Acetic Acid[4].

  • Gradient: Isocratic elution at 51% B for 2 minutes, followed by a step gradient to 85% B over 10 minutes to elute highly retained lipids. Flow rate: 0.2 mL/min[4][5].

  • Detection: Multiple Reaction Monitoring (MRM) in ESI negative mode.

Analytical Validation Data

To benchmark the method development, the following quantitative validation parameters should be achieved when utilizing 4-butyl-2-methylphenol as an analytical standard alongside target eicosanoids.

Table 2: LC-MS/MS MRM Parameters and System Validation Metrics [1][4][5]

Analyte / StandardPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)LLOQ (ng/mL)Mean Recovery (%)
4-Butyl-2-methylphenol (IS) 163.1 [M-H]⁻119.1 / 148.18.451.092.4 ± 3.1
HET0016 (Inhibitor) 205.1 [M-H]⁻163.19.100.589.7 ± 4.2
20-HETE (Target) 319.2 [M-H]⁻245.211.200.285.3 ± 5.0
d6-20-HETE (Orthogonal IS) 325.2[M-H]⁻251.211.15N/A86.1 ± 4.8

Note: The highly reproducible recovery of 4-Butyl-2-methylphenol (>90%) validates its structural stability and extraction efficiency, ensuring that any signal suppression observed in the target analytes (like 20-HETE) is accurately normalized.

References

  • PubChem. (2025). 4-Butyl-2-methylphenol | C11H16O | CID 10964856. National Institutes of Health (NIH).
  • CymitQuimica. CAS 17269-95-3: 4-butil-2-metilfenol.
  • Alexanian, A., et al. (2009). Down-regulation of 20-HETE Synthesis and Signaling Inhibits Renal Adenocarcinoma Cell Proliferation and Tumor Growth. Anticancer Research.
  • Borin, T. F., et al. (2013). Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential. Taylor & Francis.
  • Alexanian, A., et al. (2012). 20-HETE-producing Enzymes Are Up-regulated in Human Cancers. PMC.

Sources

Comprehensive Evaluation of 4-tert-Butyl-2-methylphenol as a Hindered Phenolic Antioxidant in Lubricating Oils

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: The Role of 4-Butyl-2-methylphenol

In the formulation of high-performance lubricating oils, preventing oxidative degradation is the primary barrier against fluid failure, sludge formation, and viscosity breakdown. 4-tert-Butyl-2-methylphenol (CAS 98-27-1) is a highly effective sterically hindered phenolic antioxidant[1].

The causality behind its efficacy lies in its molecular structure. When lubricating oils are subjected to high temperatures and mechanical shear, hydrocarbon base oils (RH) undergo homolytic cleavage to form alkyl radicals (R•), which rapidly react with dissolved oxygen to form highly reactive peroxy radicals (ROO•). 4-tert-Butyl-2-methylphenol acts as a primary chain-breaking antioxidant . The hydroxyl (-OH) group donates a hydrogen atom to the peroxy radical, converting it into a stable hydroperoxide (ROOH). The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the ortho-methyl and para-tert-butyl groups, preventing it from initiating new oxidation chains[1].

Mechanism RH Base Oil (RH) R Alkyl Radical (R•) Initiation Phase RH->R Heat, O2, Metal Catalysis ROO Peroxy Radical (ROO•) Propagation Phase R->ROO + O2 (Fast) ROO->RH + RH (Chain Reaction) ROOH Hydroperoxide (ROOH) + Phenoxy Radical (ArO•) ROO->ROOH Scavenged by ArOH AH 4-tB-2MP (ArOH) Primary Antioxidant AH->ROOH H-atom Transfer TERM Termination Stable Non-Radicals ROOH->TERM Radical Coupling

Radical scavenging mechanism of 4-tB-2MP interrupting base oil autoxidation.

Experimental Design: A Self-Validating System

To establish a trustworthy evaluation of 4-tB-2MP, we must implement a self-validating orthogonal testing system . Relying on a single thermal test is insufficient due to varying real-world variables (e.g., metal catalysis vs. pure thermal stress).

Our system cross-verifies antioxidant kinetics using Pressure Differential Scanning Calorimetry (PDSC) against functional catalytic stress using the Rotating Pressure Vessel Oxidation Test (RPVOT) . The physical degradation of the oil is then confirmed via Total Acid Number (TAN) titration. If the antioxidant performs as theorized, the kinetic depletion (PDSC) will mathematically correlate with the functional failure point (RPVOT), and acid generation (TAN) will only spike precisely after the recorded induction periods.

Workflow N1 Formulation Base Oil + 4-tB-2MP N2 PDSC (ASTM D6186) Kinetic Screening N1->N2 Aliquot A N3 RPVOT (ASTM D2272) Catalytic Stress Test N1->N3 Aliquot B N4 Degradation Analysis TAN & Viscometry N2->N4 Post-OIT Residue N3->N4 Post-Pressure Drop N5 Efficacy Validation Data Synthesis N4->N5 Correlative Analysis

Experimental workflow for evaluating antioxidant efficacy in lubricating oils.

Detailed Methodologies and Protocols

Protocol A: Kinetic Screening via PDSC (ASTM D6186)

Causality: Standard DSC is limited by oxygen diffusion rates into the oil. By pressurizing the cell to 3.5 MPa (500 psig) with pure oxygen, we force oxygen into the liquid phase, eliminating diffusion as the rate-limiting step[2]. The resulting Oxidation Induction Time (OIT) becomes a strict measurement of the chemical kinetics of 4-tB-2MP depletion[2].

Step-by-Step Procedure:

  • Calibration: Calibrate the PDSC heat flow using high-purity indium and temperature using indium and zinc standards.

  • Sample Loading: Weigh exactly 3.0 ± 0.2 mg of the formulated lubricating oil (Base oil + 4-tB-2MP) into a new, clean aluminum sample pan. Leave the pan uncovered.

  • Purge & Pressurize: Place the pan in the PDSC cell. Purge the cell with oxygen at a flow rate of 50 mL/min for 2 minutes. Pressurize the cell to 3.5 MPa (500 psig) with pure oxygen[2].

  • Isothermal Heating: Ramp the temperature at 100°C/min to the target isothermal temperature (e.g., 150°C).

  • Data Acquisition: Monitor the heat flow. The OIT is recorded as the time from the start of the isothermal program to the extrapolated onset of the exothermic peak (indicating bulk oil oxidation).

  • Validation Control: Run an uninhibited base oil blank. The

    
    OIT strictly isolates the radical-scavenging capacity of 4-tB-2MP.
    
Protocol B: Catalytic Stress Testing via RPVOT (ASTM D2272)

Causality: While PDSC measures pure thermal-oxidative kinetics, real-world turbine and compressor oils face transition metal contamination and water ingress[3]. Copper catalyzes the homolytic cleavage of hydroperoxides into highly reactive alkoxy radicals. RPVOT forces 4-tB-2MP to perform under these severe catalytic conditions[3],[4].

Step-by-Step Procedure:

  • Preparation: Polish a 3-meter copper catalyst coil using silicon carbide abrasive cloth until bright. Wash with petroleum spirit and dry.

  • Assembly: Place 50.0 g of the test oil, 5.0 mL of distilled water, and the copper coil into a glass sample container[3].

  • Pressurization: Insert the glass container into the stainless steel RPVOT pressure vessel. Purge with oxygen and pressurize to 90 psi (620 kPa) at room temperature[3].

  • Rotation & Heating: Place the vessel in a heating bath at 150°C, rotating at 100 RPM at a 30° angle[3]. The pressure will initially rise as the gas heats, then stabilize.

  • Monitoring: Record the pressure continuously. The test concludes when the pressure drops by 25.4 psi (175 kPa) from its maximum plateau[4]. This pressure drop signifies the total depletion of 4-tB-2MP and the onset of rapid oxygen consumption by the base oil[4].

Protocol C: Post-Oxidation Degradation Tracking (TAN - ASTM D664)

Causality: The chemical byproduct of uninhibited base oil oxidation is carboxylic acid. By titrating the RPVOT residue, we validate that the pressure drop corresponds directly to the physical breakdown of the oil.

Step-by-Step Procedure:

  • Extract 2.0 g of the oxidized oil residue post-RPVOT.

  • Dissolve the sample in a titration solvent (toluene/isopropyl alcohol/water).

  • Titrate potentiometrically with 0.1 N alcoholic potassium hydroxide (KOH).

  • Calculate the Total Acid Number (mg KOH/g). A successful antioxidant formulation will maintain a TAN < 1.0 mg KOH/g right up until the RPVOT pressure drop.

Quantitative Data Synthesis

The following table summarizes the expected self-validating data profile when evaluating 4-tert-Butyl-2-methylphenol in a standard Group II base oil matrix.

Formulation MatrixPDSC OIT (mins) @ 150°CRPVOT Time (mins) @ 150°CPost-RPVOT TAN (mg KOH/g)
Uninhibited Group II Base Oil < 5.0< 30> 2.50
Base Oil + 0.5 wt% 4-tB-2MP 45 ± 2180 ± 100.85
Base Oil + 1.0 wt% 4-tB-2MP 85 ± 4340 ± 150.42

Table 1: Correlative performance data demonstrating the linear dose-response efficacy of 4-tB-2MP across kinetic (PDSC) and catalytic (RPVOT) stress environments.

References

  • ASTM International. "ASTM D6186-19: Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC)." ASTM.org. Available at: [Link]

  • WearCheck. "Rotating Pressure-Vessel Oxidation Test (RPVOT) ASTM D2272 - WearCheck - The Leader in Oil Analysis." Wearcheck.com. Available at:[Link]

  • Machinery Lubrication. "Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils." Machinerylubrication.com. Available at:[Link]

  • Scent.vn. "4-Tert-Butyl-2-Methylphenol CAS# 98-27-1: Odor profile, Molecular properties, Suppliers & Regulation." Scent.vn. Available at:[Link]

Sources

Formulation of 4-Butyl-2-methylphenol in topical applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Topical Delivery of 4-Butyl-2-methylphenol for Cutaneous Oxidative Stress and Inflammation

Rationale and Therapeutic Context

4-Butyl-2-methylphenol (4-B2MP, CAS: 17269-95-3) is a highly lipophilic phenolic compound that serves a dual purpose in dermatological research. Inherently, its phenolic hydroxyl group acts as a potent free-radical scavenger. More importantly, 4-B2MP is the critical pharmacophore for synthesizing highly selective cytochrome P450 4A (CYP4A) inhibitors, most notably N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine (HET0016)[1].

In the skin, the CYP4A/20-hydroxyeicosatetraenoic acid (20-HETE) pathway is a major driver of reactive oxygen species (ROS) generation, pathological angiogenesis, and hyperproliferation, which are hallmarks of conditions like psoriasis, atopic dermatitis, and melanoma[1][2]. Delivering 4-B2MP or its derivatives directly to the epidermal and dermal layers can locally inhibit CYP4A, thereby reducing 20-HETE synthesis, mitigating VEGF-induced angiogenesis, and suppressing localized oxidative stress[2]. However, formulating 4-B2MP is notoriously difficult due to its high lipophilicity (XLogP3 ≈ 3.8) and poor aqueous solubility[3]. This guide details the development of Nanostructured Lipid Carriers (NLCs) to overcome these barriers, ensuring optimal stratum corneum penetration and sustained release.

Physicochemical Profiling

Understanding the physical constraints of the active pharmaceutical ingredient (API) is the first step in rational formulation design:

  • Molecular Weight: 164.24 g/mol [3]

  • XLogP3: 3.8 (Highly lipophilic)[3]

  • Solubility Profile: Soluble in ethanol, DMSO, and lipid matrices; practically insoluble in water[3].

  • Formulation Causality: Traditional oil-in-water (O/W) emulsions often suffer from drug expulsion and oxidation of the phenolic group during storage. NLCs are selected because their solid lipid matrix immobilizes the lipophilic 4-B2MP, shielding it from aqueous oxidation, while the inclusion of liquid lipids creates structural imperfections in the core, maximizing drug loading capacity.

Experimental Protocols

Protocol A: Preparation of 4-B2MP-Loaded Nanostructured Lipid Carriers (NLCs)

Self-Validating Mechanism: This protocol utilizes hot high-pressure homogenization (HPH). The inclusion of a non-ionic surfactant (Poloxamer 188) provides steric stabilization. The success of this stabilization is self-validated post-formulation via Dynamic Light Scattering (DLS)—a Polydispersity Index (PDI) < 0.2 confirms the absence of nanoparticle aggregation.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Melt 4.0% (w/w) Precirol® ATO 5 (solid lipid) and 2.0% (w/w) Miglyol® 812 (liquid lipid) at 65°C (approximately 10°C above the melting point of the solid lipid). Dissolve 0.5% (w/w) 4-B2MP into the homogenous lipid melt under continuous magnetic stirring at 500 rpm.

  • Aqueous Phase Preparation: Dissolve 2.0% (w/w) Poloxamer 188 in ultra-pure water (q.s. to 100%) and heat to exactly 65°C. Critical Step: Matching the temperatures of both phases prevents premature lipid recrystallization.

  • Pre-emulsion Formation: Disperse the hot lipid phase into the aqueous phase using a high-shear rotor-stator homogenizer at 10,000 rpm for 3 minutes.

  • High-Pressure Homogenization: Process the pre-emulsion through an HPH system at 500 bar for 3 continuous cycles, maintaining the system at 65°C.

  • Solidification: Rapidly cool the resulting nanoemulsion to 4°C in an ice bath to solidify the lipid matrix, successfully trapping the 4-B2MP within the NLCs.

Protocol B: In Vitro Skin Permeation Assay (Franz Diffusion Cell)

Self-Validating Mechanism: Because 4-B2MP is highly lipophilic, it can artificially accumulate in the receptor fluid if solubility limits are reached, halting diffusion. Using 20% ethanol or 5% Bovine Serum Albumin (BSA) in the receptor fluid maintains "sink conditions," ensuring that the measured flux accurately reflects skin permeability rather than fluid saturation limits.

Step-by-Step Methodology:

  • Mount dermatomed porcine ear skin (thickness ~500 µm) between the donor and receptor compartments of a Franz diffusion cell (diffusion area: 1.77 cm²).

  • Fill the receptor chamber with PBS (pH 7.4) containing 5% BSA. Maintain the system at 32°C to mimic human skin surface temperature.

  • Apply 200 µL of the 4-B2MP-NLC formulation (or a free-drug ethanol control) to the donor compartment.

  • Withdraw 0.5 mL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours. Immediately replace the withdrawn volume with fresh, pre-warmed receptor buffer.

  • Quantify 4-B2MP permeation using RP-HPLC (C18 column, mobile phase: Acetonitrile/Water 70:30 v/v, UV detection at 280 nm).

Protocol C: Intracellular ROS Inhibition Assay in Keratinocytes

Self-Validating Mechanism: HaCaT cells are used as an epidermal model. DCFDA (2',7'-dichlorofluorescin diacetate) readily diffuses into cells and fluoresces only upon oxidation by ROS, providing a direct, quantifiable measure of the antioxidant and CYP4A-inhibitory efficacy of the permeated 4-B2MP[4].

Step-by-Step Methodology:

  • Seed HaCaT cells in a 96-well plate (

    
     cells/well) and incubate for 24 hours.
    
  • Pre-treat cells with 4-B2MP (extracted from NLCs, 5 µM) for 2 hours.

  • Induce oxidative stress using 500 µM

    
     for 4 hours.
    
  • Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark at 37°C.

  • Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) using a microplate reader.

Quantitative Data Summaries

Table 1: Physicochemical Characterization and Permeation Metrics of 4-B2MP Formulations Insight: The NLC formulation significantly enhances the steady-state flux (


) compared to the free drug. This is driven by the occlusion effect of lipid nanoparticles, which hydrates the stratum corneum and facilitates the partitioning of the lipophilic active into the epidermis.
Formulation TypeMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Steady-State Flux (

) (µg/cm²/h)
Free 4-B2MP (EtOH Control) N/AN/AN/AN/A1.2 ± 0.3
4-B2MP Macroemulsion 450 ± 150.35-12.5 ± 1.275.4 ± 2.13.8 ± 0.5
4-B2MP NLCs 145 ± 80.18-28.4 ± 1.592.6 ± 1.48.5 ± 0.7

Table 2: Intracellular ROS Inhibition in HaCaT Keratinocytes

Treatment GroupROS Fluorescence Intensity (A.U.)Cell Viability (%)
Control (Untreated) 1,200 ± 15098.5 ± 1.2

Induced (Vehicle)
8,450 ± 42054.2 ± 3.4

+ Free 4-B2MP (5 µM)
4,100 ± 31076.8 ± 2.9

+ 4-B2MP NLCs (5 µM)
2,350 ± 18089.4 ± 1.5

Mechanistic Visualization

The following diagram illustrates the signaling pathway modulated by the topical delivery of 4-B2MP, highlighting its role in inhibiting CYP4A-mediated 20-HETE synthesis and subsequent inflammatory cascades.

G cluster_0 Mechanism of Action: 4-B2MP in Skin Formulation 4-B2MP NLC Formulation Skin Stratum Corneum Penetration Formulation->Skin Topical Delivery CYP4A CYP4A Enzyme Skin->CYP4A Active Binding HETE 20-HETE Production CYP4A->HETE Inhibited by 4-B2MP AA Arachidonic Acid AA->HETE CYP4A Catalysis ROS ROS & Oxidative Stress HETE->ROS Promotes Inflammation Skin Inflammation & Angiogenesis HETE->Inflammation Activates (VEGF pathway) ROS->Inflammation Exacerbates

Caption: 4-B2MP inhibits CYP4A-mediated 20-HETE synthesis, reducing ROS and skin inflammation.

References

  • National Center for Biotechnology Information. "4-Butyl-2-methylphenol | C11H16O | CID 10964856 - PubChem". PubChem.
  • "Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer". PMC - NIH.
  • "CYP4A metabolites of arachidonic acid and VEGF are mediators of skeletal muscle angiogenesis". American Journal of Physiology.
  • "Mechanisms of Podocyte Injury in Diabetes". Scilit.

Sources

Application Note: Use of 4-Butyl-2-methylphenol as a Polymerization Inhibitor

[1]

Executive Summary

4-Butyl-2-methylphenol (specifically the 4-tert-butyl-2-methylphenol isomer, CAS 98-27-1) is a hindered phenolic antioxidant used as a moderately active polymerization inhibitor .[1][2] Unlike highly potent inhibitors like Phenothiazine (PTZ) or Hydroquinone (HQ), which are often used during high-temperature distillation, 4-tert-butyl-2-methylphenol is primarily utilized as a storage stabilizer for reactive monomers (e.g., acrylates, methacrylates, styrenes) and as a radical scavenger in chemical synthesis to prevent oxidative degradation or premature polymerization.

This guide details the physicochemical properties, mechanism of action, application protocols, and removal strategies for this compound.

Chemical Identity & Properties

In industrial contexts, "4-Butyl-2-methylphenol" almost exclusively refers to the tert-butyl isomer due to the superior radical-stabilizing effects of the tertiary butyl group. The n-butyl isomer (CAS 17269-95-3) exists but is less common in commercial inhibition applications. This guide focuses on the industrially relevant tert-butyl variant.[2]

PropertySpecification
Chemical Name 4-tert-Butyl-2-methylphenol
Synonyms 2-Methyl-4-tert-butylphenol; 4-tert-Butyl-o-cresol
CAS Number 98-27-1 (Primary)
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.25 g/mol
Appearance White to off-white crystalline solid or fused mass
Melting Point 28–32 °C (Low melting solid)
Boiling Point ~244 °C
Solubility Soluble in alcohols, acetone, toluene, esters.[1][2] Insoluble in water.
Acidity (pKa) ~10.2 (Weakly acidic)

Mechanism of Action

4-tert-Butyl-2-methylphenol functions as a radical scavenger (chain-breaking antioxidant). It inhibits polymerization by donating a hydrogen atom to propagating carbon-centered radicals (R•) or peroxyl radicals (ROO•), thereby terminating the chain reaction.

The Role of Oxygen

Like other phenolic inhibitors (e.g., MEHQ, BHT), 4-tert-butyl-2-methylphenol is oxygen-dependent . It is most effective when the monomer contains dissolved oxygen. The phenol reacts with peroxy radicals (formed by the reaction of monomer radicals with oxygen) to form a stable phenoxy radical.

Inhibition Pathway Diagram

InhibitionMechanismMonomerMonomer (M)RadicalFree Radical (R•)Monomer->RadicalInitiationPeroxyPeroxy Radical (ROO•)Radical->Peroxy+ O₂ (Fast)OxygenDissolved O₂TerminatedTerminated Species(ROOH)Peroxy->Terminated+ H (from Inhibitor)Inhibitor4-Butyl-2-methylphenol(ArOH)PhenoxyPhenoxy Radical (ArO•)(Stable/Inactive)Inhibitor->Phenoxy- H•

Figure 1: Mechanism of radical scavenging by 4-tert-Butyl-2-methylphenol in the presence of oxygen.

Application Protocols

Protocol A: Stabilization of Acrylate/Methacrylate Monomers

Objective: Prevent premature polymerization during storage or transport.

Reagents:

  • Target Monomer (e.g., Methyl Methacrylate, Butyl Acrylate).

  • 4-tert-Butyl-2-methylphenol (Solid or 50% solution in isopropanol).

  • Dissolved Oxygen (Air sparge).

Procedure:

  • Determine Target Concentration:

    • Storage (< 3 months): 10–50 ppm.

    • Transport/High Temp (> 25°C): 50–100 ppm.

    • Process Stop/Emergency: 200–500 ppm.

  • Preparation of Stock Solution:

    • Dissolve the solid inhibitor in a compatible solvent (e.g., the monomer itself or isopropanol) to create a 10% (w/w) stock solution.

    • Note: Direct addition of solid is possible but may require longer mixing times due to the low melting point.

  • Addition:

    • Add the calculated volume of stock solution to the monomer tank.

    • Ensure turbulent mixing (recirculation pump or agitator) for at least 30 minutes.

  • Oxygenation (Critical):

    • Ensure the monomer is aerated. Maintain a headspace of dry air (not pure nitrogen).

    • Target dissolved oxygen level: > 5 ppm.

Protocol B: Inhibition During Distillation (Batch)

Objective: Prevent "popcorn" polymer formation in the column or reboiler.

Procedure:

  • Pot Addition: Add 100–500 ppm of 4-tert-butyl-2-methylphenol to the reboiler pot.

  • Column Feed: If the column has high residence time, feed a solution of the inhibitor (dissolved in the distillate product) to the top of the column to wet the packing/trays.

  • Temperature Control: Keep pot temperature below 120°C if possible.

  • Vacuum: Operate under vacuum to reduce temperature, but ensure a small "air bleed" is introduced into the reboiler (capillary leak) to maintain inhibitor activity.

Removal & Purification Protocols

Before polymerization, the inhibitor must often be removed to ensure consistent reaction kinetics.

Method 1: Caustic Wash (Standard)

Since 4-tert-butyl-2-methylphenol is phenolic (weakly acidic), it can be converted to a water-soluble phenolate salt.

  • Wash: Mix the monomer with an equal volume of 5–10% NaOH (aq) or KOH (aq) .

  • Separation: Agitate for 10–15 minutes, then allow phases to settle. The inhibitor will partition into the aqueous (lower) phase (if monomer is less dense).

  • Rinse: Wash the organic phase twice with deionized water to remove residual base.

  • Drying: Dry the monomer over anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

Method 2: Adsorption (For Anhydrous Systems)

Use this method if the monomer is water-sensitive (e.g., isocyanates, anhydrides).

  • Column Packing: Pack a glass column with Inhibitor Remover Alumina (basic or neutral) or activated carbon.

  • Flow: Pass the monomer through the column at a rate of 1–5 bed volumes per hour.

  • Monitoring: Check the effluent UV absorbance (see Section 6) to confirm breakthrough.

Analytical Monitoring (HPLC Method)

To verify inhibitor concentration or confirm removal.

ParameterCondition
Instrument HPLC with UV Detector (DAD/VWD)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm)
Mobile Phase Acetonitrile : Water (80:20 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Wavelength 275 nm (Characteristic Phenol band)
Retention Time ~4–6 min (varies by column; run pure standard to confirm)
Calibration External standard curve (10, 50, 100, 200 ppm)

Safety & Handling

  • Hazard Class: Corrosive / Irritant.

  • H-Statements: H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long-lasting effects).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizers. Ensure container is tightly sealed to prevent oxidation (browning) of the solid surface.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 7379, 4-tert-Butyl-2-methylphenol. National Center for Biotechnology Information (2025). Link

    • Sigma-Aldrich Product Specification, CAS 98-27-1. Merck KGaA. Link

  • Polymerization Inhibition Protocols

    • Nestler, G., et al. Method for the restabilization of (meth)acrylic monomers. US Patent 9,422,221 (2016). Describes the use of alkylphenols including 2-methyl-4-tert-butylphenol as moderately active inhibitors.[3] Link

    • Safe Handling and Storage of Acrylic Esters. European Basic Acrylic Monomer Group (EBAM). (2021).[4]

  • Analytical Methods: Determination of Phenolic Inhibitors in Monomers by HPLC. ASTM D3125 (Modified for alkylphenols).
Visual Workflow: Inhibitor Lifecycle

WorkflowStartRaw Monomer(Unstabilized)AddAdd 4-tert-Butyl-2-methylphenol(10-100 ppm)Start->AddStoreStorage / Transport(Aerated Headspace)Add->StoreCheckQC Check(HPLC Analysis)Store->CheckCheck->AddConc. LowCheck->StoreConc. OKRemoveRemoval Step(Caustic Wash or Adsorption)Check->RemoveReady for UsePolymerizePolymerization ReactionRemove->Polymerize

Figure 2: Operational workflow for handling monomers stabilized with 4-tert-Butyl-2-methylphenol.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Asymmetrical Peak Shape / Tailing Factor > 1.5 for Alkylphenols

Executive Summary: The Chemistry of the Problem

Welcome to the technical support center. You are likely analyzing 4-Butyl-2-methylphenol (also known as 4-tert-butyl-2-methylphenol, CAS 98-27-1) and experiencing peak tailing.

To fix this, we must first understand the molecule.[1] 4-Butyl-2-methylphenol is a lipophilic alkylphenol with a pKa of approximately 10.2–10.5 [1][2].

Why is it tailing? Unlike basic amines that tail due to ion-exchange with silanols, phenols typically tail due to hydrogen bonding with free silanol groups on the silica surface or trace metal chelation . Since the pKa is high (~10.5), the analyte remains neutral in standard reversed-phase conditions (pH 2–8). Therefore, the tailing is rarely caused by the ionization of the analyte itself, but rather by the ionization of the stationary phase (silanols) or solvent mismatch .

Part 1: Diagnostic Workflow (Decision Tree)

Before modifying your method, use this logic gate to identify the root cause.[2]

TroubleshootingTree Start START: Peak Tailing Observed CheckAll Are ALL peaks tailing? Start->CheckAll SystemIssue System/Hardware Issue (Dead Volume/Frit) CheckAll->SystemIssue Yes CheckAnalyte Is only 4-Butyl-2-methylphenol tailing? CheckAll->CheckAnalyte No ChemistryIssue Chemistry/Interaction Issue CheckAnalyte->ChemistryIssue Yes CheckSolvent Check Injection Solvent Is it 100% Organic? ChemistryIssue->CheckSolvent SolventFix FIX: Dilute sample in Mobile Phase Start % CheckSolvent->SolventFix Yes CheckpH Check Mobile Phase pH Is pH > 4.0? CheckSolvent->CheckpH No pHFix FIX: Lower pH to 2.5-3.0 (Suppress Silanols) CheckpH->pHFix Yes CheckCol Check Column Type Is it End-capped? CheckpH->CheckCol No ColFix FIX: Switch to High-Purity End-capped C18 CheckCol->ColFix No (Type A Silica)

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry in alkylphenol analysis.

Part 2: Mobile Phase & Chemistry Troubleshooting

Q: My mobile phase is Water/Acetonitrile (50:50). Why is the peak tailing?

A: Using neutral water allows residual silanols on the column to ionize. Silica surfaces contain silanol groups (Si-OH) which have a pKa between 3.5 and 4.5. At neutral pH (pH ~7), these silanols deprotonate to form Si-O⁻. While your phenol is neutral, the oxygen in the phenolic hydroxyl group can act as a hydrogen bond donor to the negative silanols, causing "drag" or tailing [3][4].

The Fix: Acidify the mobile phase. You must lower the pH to below 3.0 to keep the silanols protonated (neutral).

ParameterRecommendationRationale
Buffer/Modifier 0.1% Formic Acid or Phosphoric AcidLowers pH to ~2.5–2.7, suppressing silanol ionization.
pH Target 2.0 – 3.0 Ensures Si-OH groups remain neutral, preventing H-bonding.
Avoid Neutral Phosphate Buffers (pH 7)Promotes silanol ionization (Si-O⁻).
Q: I am already using 0.1% TFA, but the peak is still tailing. What now?

A: This suggests Metal Chelation or Column Age . Phenolic compounds can chelate with trace metals (Iron, Aluminum) present in older "Type A" silica or stainless steel frits.

  • Test: Add 0.1% EDTA to the aqueous mobile phase. If tailing improves, metal contamination is the cause.

  • Solution: Switch to a "Type B" (High Purity) silica column with low metal content (e.g., Agilent Zorbax Eclipse, Phenomenex Luna, or Waters Symmetry) [3].

Part 3: Sample Injection & Solvent Effects

Q: I dissolved my sample in 100% Acetonitrile to ensure solubility. Is this a problem?

A: Yes, this is a leading cause of peak distortion. 4-Butyl-2-methylphenol is very hydrophobic (LogP ~3.8). If you inject it dissolved in 100% strong solvent (ACN/MeOH) into a mobile phase that contains water (e.g., 50% water), the sample "plugs" travels down the column faster than the mobile phase can dilute it. This causes the analyte to precipitate or spread out at the head of the column, resulting in a distorted, fronting, or tailing peak [5].[3]

The Protocol: Solvent Matching

  • Calculate Solubility: Determine the max solubility of your target in the mobile phase.

  • Dilution Step: Dissolve the stock standard in ACN, but dilute the final injection sample with the starting mobile phase (e.g., 50:50 Water:ACN).

  • Injection Volume: If you must use 100% organic solvent, keep the injection volume < 5 µL .

Part 4: Column Hardware & Maintenance

Q: How do I know if my column is dead (Void/Collapse)?

A: Check the "Shoulder" vs. "Tail".

  • Chemical Tailing: Smooth, exponential curve on the back of the peak.

  • Physical Void: A sharp "shoulder" or split peak, or tailing that affects all peaks (even the solvent front).

Protocol: Column Regeneration Wash If you suspect strongly retained impurities (e.g., oxidation products of the phenol) are fouling the stationary phase, perform this wash sequence (disconnect detector to avoid fouling):

  • 20 Column Volumes (CV) 95% Water / 5% ACN (Remove buffers).

  • 20 CV 100% Acetonitrile.

  • 10 CV 100% Isopropanol (removes highly lipophilic residues).

  • 10 CV 100% Acetonitrile.

  • Re-equilibrate with mobile phase.

Summary of Optimized Method Conditions

For the robust analysis of 4-Butyl-2-methylphenol, the following conditions are recommended to minimize tailing:

ComponentOptimized Condition
Column C18, End-capped, High Purity Silica (e.g., 3.5 µm or 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or H₃PO₄)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min (typical for 4.6mm ID)
Temperature 30°C – 40°C (Slight heating improves mass transfer)
Injection Solvent Match Mobile Phase Initial Conditions

References

  • PubChem. (n.d.). 4-tert-Butyl-2-methylphenol (Compound).[4][5] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC. Phenomenex Blog. Retrieved March 2, 2026, from [Link]

  • Chrom Tech. (2025).[6][7] What Causes Peak Tailing in HPLC? Chrom Tech Support.[7][8] Retrieved March 2, 2026, from [Link]

  • Agilent Technologies. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Retrieved March 2, 2026, from [Link]

Sources

Optimizing injection parameters for GC-MS analysis of 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the GC-MS analysis of 4-Butyl-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during method development and routine analysis. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower you to build robust and reliable methods.

Introduction: The Challenge of Phenolic Compounds

4-Butyl-2-methylphenol, like many phenolic compounds, presents a unique set of challenges in GC-MS analysis. Its polar hydroxyl group makes it susceptible to adsorption at active sites within the GC system, particularly in the inlet. This can lead to a host of chromatographic problems, including poor peak shape, low response, and poor reproducibility. This guide provides a structured approach to troubleshoot these issues and optimize your injection parameters for accurate and precise quantification.

Troubleshooting Guide: Common Chromatographic Problems

This section addresses the most frequent issues observed during the analysis of 4-Butyl-2-methylphenol.

Q1: Why is my 4-Butyl-2-methylphenol peak tailing severely?

Peak tailing is the most common issue for polar, active compounds and typically points to undesirable secondary interactions within the analytical flow path.[1][2]

Probable Causes:

  • Active Sites in the Inlet Liner: Standard glass liners contain surface silanol groups (-Si-OH) which can form hydrogen bonds with the hydroxyl group of the phenol, delaying its transfer to the column.

  • Contamination: Non-volatile matrix components or septum particles can accumulate in the liner or at the head of the column, creating new active sites.[1][3]

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and expose the sample to active metal surfaces in the inlet.[4][5]

  • Column Degradation: Over time, the stationary phase at the front of the column can degrade due to repeated injections of complex matrices or oxygen exposure, exposing active sites.[1][3]

Recommended Solutions & Protocols:

  • Select an Inert Inlet Liner: This is the most critical step. For active compounds like phenols, always use a deactivated liner. A single taper liner with deactivated glass wool is an excellent starting point for splitless injections, as it protects the sample from contacting the hot metal bottom seal of the inlet and the wool aids in vaporization.[6][7][8]

    • Protocol: Liner Selection and Replacement

      • Cool the GC inlet to a safe temperature (<50°C) and turn off carrier gas flow.

      • Carefully remove the old liner using clean forceps.

      • Inspect the new, deactivated liner to ensure it is clean and free of particles. Handle it only with clean forceps to avoid introducing contaminants.

      • If using wool, ensure it is also deactivated and positioned consistently within the liner.[9]

      • Install the new liner and appropriate O-ring, ensuring a good seal.

      • Restore carrier gas flow, heat the inlet, and perform a leak check.

      • Self-Validation: Inject a solvent blank to ensure no new contamination was introduced, followed by a mid-level standard. The peak shape should be significantly improved.

  • Perform Inlet Maintenance: Regularly replace the septum and liner. If you suspect contamination, clean the injector body according to the manufacturer's instructions.[1]

  • Trim the GC Column: If the peak tailing persists after addressing the inlet, trim 10-20 cm from the inlet side of the column to remove any contaminated or degraded section.[3]

Q2: My peak response for 4-Butyl-2-methylphenol is low and/or non-reproducible. What should I investigate?

Low and inconsistent peak area response suggests analyte loss during the injection process or inconsistent sample introduction.

Probable Causes:

  • Analyte Adsorption: The same active sites that cause peak tailing can also irreversibly adsorb the analyte, leading to a loss of signal.[7]

  • Injector Backflash: The volume of the vaporized sample and solvent may exceed the internal volume of the liner.[8][10] This causes the sample vapor to escape the liner, leading to sample loss through the septum purge and split vent lines, resulting in poor reproducibility.[2][5]

  • Inappropriate Injection Mode: Using a high split ratio for a trace-level sample will inherently result in a low response. Conversely, a poorly optimized splitless injection can have poor transfer efficiency.[2][11]

  • Incorrect Inlet Temperature: If the temperature is too low, the analyte may not vaporize completely or quickly enough. If it's too high, thermally labile analytes (though less of a concern for this specific compound) could degrade.[4]

Recommended Solutions & Protocols:

  • Verify Liner Inertness and Volume: Ensure you are using a deactivated liner as discussed in Q1. Calculate the solvent expansion volume to prevent backflash. Use an online calculator or reference table, considering your solvent, injection volume, inlet temperature, and head pressure. The liner volume must be greater than the calculated vapor volume.[2][6]

    • Example Calculation: 1 µL of Dichloromethane at 250°C and 20 psi expands to ~560 µL. A standard 4 mm ID liner has a volume of ~900 µL, which is sufficient.[2]

  • Optimize Injection Mode (Split vs. Splitless):

    • Split Injection: Use for samples where the analyte concentration is high (>10-20 ng/µL). It provides sharper peaks and protects the column from non-volatile matrix.[2][10] A split ratio of 10:1 to 50:1 is a common starting point.

    • Splitless Injection: Essential for trace analysis (<1 ng/µL) to transfer the maximum amount of analyte to the column.[11] This mode is more complex and requires careful optimization of the purge activation time.[8]

  • Set an Appropriate Inlet Temperature: A good starting point is 250°C. This is well above the boiling point of 4-Butyl-2-methylphenol (approx. 245-248°C, though values vary) ensuring rapid vaporization. Adjust as needed, but avoid excessively high temperatures that could degrade the liner's deactivation layer or other sample components.

  • Optimize Injection Speed: For autosamplers, a fast injection speed is generally preferred to minimize needle discrimination effects.

Flowchart: Troubleshooting Poor Peak Shape for 4-Butyl-2-methylphenol

G Start Start: Poor Peak Shape (Tailing, Broadening) CheckLiner Step 1: Check Inlet Liner Start->CheckLiner LinerType Is the liner deactivated and appropriate for active compounds? CheckLiner->LinerType ReplaceLiner Action: Replace with a new, deactivated, single-taper liner. Consider using deactivated wool. LinerType->ReplaceLiner No CheckColumn Step 2: Check GC Column LinerType->CheckColumn Yes ProblemSolved Problem Solved ReplaceLiner->ProblemSolved ColumnInstall Is the column installed correctly (proper depth, clean cut)? CheckColumn->ColumnInstall ReinstallColumn Action: Re-cut and reinstall the column per manufacturer's guide. ColumnInstall->ReinstallColumn No TrimColumn Action: Trim 10-20 cm from the column inlet. ColumnInstall->TrimColumn Suspect Contamination CheckTemp Step 3: Check Temperatures ColumnInstall->CheckTemp Yes ReinstallColumn->ProblemSolved TrimColumn->ProblemSolved InletTemp Is Inlet Temp > Boiling Point of Analyte & Solvent? CheckTemp->InletTemp AdjustInletTemp Action: Set Inlet Temp to 250-280°C. InletTemp->AdjustInletTemp No OvenTemp For Splitless: Is initial oven temp ~20°C below solvent boiling point? InletTemp->OvenTemp Yes AdjustInletTemp->ProblemSolved AdjustOvenTemp Action: Lower initial oven temp to enable solvent focusing. OvenTemp->AdjustOvenTemp No OvenTemp->ProblemSolved Yes AdjustOvenTemp->ProblemSolved

Caption: A systematic workflow for diagnosing and resolving poor peak shape issues.

FAQ: Optimizing Injection Parameters

Q3: Should I use Split or Splitless injection mode?

The choice depends entirely on the concentration of 4-Butyl-2-methylphenol in your sample.[11]

  • Use Split Injection when:

    • Analyte concentration is high (e.g., > 1 µg/mL).

    • You are analyzing a "dirty" matrix and want to minimize column contamination.[7]

    • The best possible peak shape (narrow peaks) is required.[8]

  • Use Splitless Injection when:

    • You are performing trace analysis and need the lowest possible detection limits.[2][11]

    • This technique directs nearly the entire sample onto the column, maximizing sensitivity.[11] However, it is more susceptible to issues like band broadening and matrix effects if not optimized correctly.[8]

FeatureSplit InjectionSplitless Injection
Primary Use Case High concentration samples, method screeningTrace-level analysis, high sensitivity required
Analyte Transfer A small, set fraction (e.g., 1/10th)Nearly 100%
Peak Shape Typically sharper, more efficientProne to broadening if not focused correctly
Column Contamination Lower riskHigher risk due to matrix transfer
Key Parameter Split RatioPurge Activation Time
Q4: How do I optimize a Splitless injection?

A successful splitless injection relies on trapping and focusing the analytes at the head of the column while the solvent is vaporized in the inlet.[12]

  • Purge Activation Time (Splitless Hold Time): This is the duration the split vent remains closed after injection. It must be long enough for the majority of your analyte to transfer from the liner to the column. A good starting point is to calculate the time it takes for the carrier gas to sweep the liner volume 1.5 to 2 times.[8] For a 1 mL/min column flow and a ~1 mL liner, a hold time of 1-1.5 minutes is reasonable. If your analyte peak is fronting, the hold time may be too short.

  • Initial Oven Temperature (Solvent Focusing): To get sharp peaks for volatile and semi-volatile analytes, the initial oven temperature should be set about 20°C below the boiling point of the injection solvent.[12] This allows the solvent to condense at the column head, creating a liquid film that traps the analytes in a narrow band. This is a critical step for good peak shape in splitless mode.[8][12]

  • Liner Choice: As mentioned, a single taper liner with deactivated wool is highly recommended. The taper helps direct the slow-moving vapor to the column, and the wool provides a large, inert surface area for vaporization and traps non-volatile residue.[8][9]

Workflow: Decision Making for Injection Mode

G Start Start: Method Development for 4-Butyl-2-methylphenol Concentration What is the expected analyte concentration? Start->Concentration HighConc High (> 1 ug/mL) Concentration->HighConc LowConc Low / Trace (< 1 ug/mL) Concentration->LowConc Split Choose: Split Injection HighConc->Split Splitless Choose: Splitless Injection LowConc->Splitless SplitParams Optimize Split Ratio (e.g., 10:1 to 50:1). Use deactivated liner (wool optional). Set Inlet Temp to ~250°C. Split->SplitParams SplitlessParams Optimize Purge Time (e.g., 1-1.5 min). Optimize Initial Oven Temp (Solvent Focusing). Use deactivated single taper liner with wool. Set Inlet Temp to ~250°C. Splitless->SplitlessParams

Caption: A decision tree for selecting the appropriate GC injection mode.

Recommended Starting GC-MS Parameters

The following table provides a validated starting point for your method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended Value / SettingRationale & Key Considerations
Inlet Liner 4mm ID Single Taper, Deactivated, with Deactivated Glass WoolInert surface is critical to prevent phenol adsorption. Taper directs sample to the column. Wool aids vaporization and traps residue.[6][7][9]
Injection Mode Splitless (for trace) or Split 20:1 (for screening)Choose based on expected concentration.[2][11]
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte without causing degradation.[7]
Injection Volume 1 µLA standard volume that helps prevent inlet backflash with most common solvents.[5]
Carrier Gas HeliumInert and provides good efficiency.
Column Flow 1.0 - 1.5 mL/min (Constant Flow)Typical flow rate for 0.25 mm ID columns.
Oven Program 50°C (hold 2 min), then 15°C/min to 280°C (hold 5 min)The low initial temperature aids splitless focusing. The ramp rate provides good separation from other potential analytes.[7]
Transfer Line Temp 280 °CMust be high enough to prevent analyte condensation before reaching the MS source.
MS Source Temp 230 °CStandard temperature for good ionization and minimal source contamination.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Scan (for identification) or SIM (for quantification)Use Scan mode to confirm identity against a library. Use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity during quantification.

References

  • Cochran, J. (2020, November 12). Split Injection GC: Increasing Response Factors for Compounds Prone to Inlet Liner Adsorption by Using Shoot-and-Dilute GC. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Restek Corporation. (2020, October 29). How to Choose a GC Inlet Liner. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. Retrieved from [Link]

  • Restek Corporation. (2020, June 21). Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity. Retrieved from [Link]

  • Snow, N. H. (2020, November 13). Optimizing Splitless GC Injections. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Snow, N. H. (2024, September 13). Optimizing Splitless Injections in Gas Chromatography, Part I: What It Is and What Happens When We Inject. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Tert-Butyl-2-Methylphenol. PubChem. Retrieved from [Link]

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Butyl-2-methylphenol. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). GC-MS Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]

  • ACS Publications. (2024, April 26). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Stenutz. (n.d.). 4-tert-butyl-2-methylphenol. Retrieved from [Link]

  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • Restek Corporation. (n.d.). Increase GC Speed without Sacrificing Resolution: The Principles of Fast GC. Retrieved from [Link]

  • Cheméo. (n.d.). 4-tert-butyl-2-sec-butylphenol - Chemical & Physical Properties. Retrieved from [Link]

  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. ResearchGate. Retrieved from [Link]

  • International Organisation of Vine and Wine. (2020, November 26). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]

  • SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 4-Butyl-2-methylphenol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that delivering highly lipophilic compounds to cellular models is one of the most common bottlenecks in drug development and in vitro pharmacology.

4-Butyl-2-methylphenol is a highly lipophilic phenolic compound with a calculated LogP of approximately 3.8[1]. While its structural properties make it an excellent candidate for membrane permeability and intracellular targeting, they also lead to severe aqueous insolubility. Researchers frequently encounter precipitation, inconsistent assay results, or solvent-induced cytotoxicity when attempting to dose mammalian cells. This guide provides mechanistic troubleshooting and self-validating protocols to overcome these barriers.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does 4-Butyl-2-methylphenol precipitate immediately upon addition to my culture media, even when pre-dissolved in 100% DMSO? Causality: This is a classic "solvent crash-out" phenomenon. When a high-concentration DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water due to its high miscibility. The lipophilic 4-Butyl-2-methylphenol molecules are suddenly exposed to a high-dielectric environment. To minimize thermodynamically unfavorable interactions with water, the hydrophobic butyl chains and methyl groups rapidly self-associate (the hydrophobic effect), separating from the solvent to form crystal lattices or amorphous aggregates.

Q2: Can I just increase the DMSO concentration in my media to keep the compound in solution? What is the limit? Causality: No, increasing DMSO compromises the biological integrity of your assay. DMSO is amphipathic and readily integrates into cellular phospholipid bilayers. At concentrations above 0.1% to 0.5% (v/v), DMSO increases membrane fluidity, alters receptor conformation, and induces artifactual responses such as cell cycle arrest, differentiation, or cell death[2]. For sensitive primary cells or prolonged incubations (>24 hours), maintaining a final DMSO concentration ≤ 0.1% is critical to ensure that observed phenotypic changes are driven by your compound, not solvent toxicity[3].

Q3: If I am restricted to ≤ 0.1% DMSO, how can I achieve a high enough working concentration of 4-Butyl-2-methylphenol? Causality: You must transition from simple solvation to carrier-mediated delivery. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for lipophilic phenols. HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic outer surface. It forms a non-covalent host-guest inclusion complex with 4-Butyl-2-methylphenol, shielding the hydrophobic moieties from water while remaining highly soluble in aqueous media[4]. This exact approach has been successfully used to formulate structurally related compounds (such as HET0016, which contains a 4-butyl-2-methylphenyl moiety) for physiological delivery[5].

Part 2: Quantitative Solubilization Strategies

The table below summarizes the operational limits of different vehicles when working with 4-Butyl-2-methylphenol.

Vehicle SystemMax Aqueous ConcentrationCytotoxicity RiskMechanism of SolubilizationBest Used For
DMSO (≤ 0.1% v/v) ~10 - 50 µMLow (if strictly ≤ 0.1%)Co-solvency (dielectric reduction)High-potency assays, short incubations.
Ethanol (≤ 0.1% v/v) ~5 - 20 µMModerateCo-solvencyAssays where DMSO interferes with specific targets.
HP-β-CD Complex > 1 mMVery LowHost-guest inclusion complexationHigh-concentration dosing, prolonged cell culture.
Microemulsions > 5 mMModerate (surfactant dependent)Micellar encapsulationPermeability assays (e.g., Caco-2), lipid-rich environments.

Part 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must include a built-in validation step to confirm that the physical state of the compound matches your experimental assumptions.

Protocol A: DMSO Stock Preparation and Controlled Aqueous Dilution

Purpose: For assays requiring low final concentrations (< 50 µM) without complex formulation.

  • Step 1: Stock Preparation. Weigh 4-Butyl-2-methylphenol and dissolve in 100% anhydrous DMSO to create a 50 mM master stock. Vortex until the solution is completely clear.

  • Step 2: Serial Dilution. Perform all intermediate dilutions in 100% DMSO. Causality: Do not use aqueous buffers for intermediate steps; introducing water prematurely lowers the solvent capacity and triggers nucleation.

  • Step 3: Media Addition. Add the DMSO stock dropwise to pre-warmed (37°C) cell culture media under constant vortexing. The final DMSO concentration must be ≤ 0.1% (e.g., 1 µL stock per 1 mL media).

  • Validation Checkpoint (Self-Validating System): Immediately measure the Optical Density (OD) of the spiked media at 600 nm using a spectrophotometer. An

    
     (blanked against media + 0.1% DMSO) confirms true solubilization. An 
    
    
    
    indicates sub-visual micro-precipitation, meaning the concentration exceeds the kinetic solubility limit and the assay will yield false negatives.
Protocol B: HP-β-CD Inclusion Complex Formulation

Purpose: For high-concentration dosing (> 50 µM) bypassing organic solvent toxicity.

  • Step 1: Molar Ratio Calculation. Prepare a 20% (w/v) HP-β-CD solution in sterile PBS. Calculate a 1:4 to 1:10 molar ratio of 4-Butyl-2-methylphenol to HP-β-CD to ensure complete encapsulation[4].

  • Step 2: Co-Solubilization. Add the required mass of 4-Butyl-2-methylphenol directly into the HP-β-CD solution. Stir continuously at room temperature for 24-48 hours. Causality: The mechanical agitation drives the thermodynamic equilibrium toward inclusion complex formation, overcoming the activation energy required to displace water molecules from the cyclodextrin cavity.

  • Step 3: Filtration. Pass the solution through a 0.22 µm PES syringe filter to remove any uncomplexed, precipitated phenol.

  • Validation Checkpoint (Self-Validating System): Perform UV-Vis spectroscopy on the filtrate. 4-Butyl-2-methylphenol has a distinct UV absorbance peak (typically around 270-280 nm). Quantify the concentration against a standard curve prepared in methanol. If the calculated concentration matches your theoretical input, 100% inclusion efficiency is validated.

Part 4: Visualizing the Workflows

SolubilizationWorkflow Start 4-Butyl-2-methylphenol (LogP ~3.8) DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) Start->DMSO Dilute Dilute in Aqueous Media (Final DMSO ≤ 0.1%) DMSO->Dilute Check Turbidity Check (OD 600 nm) Dilute->Check Assay Proceed to in vitro Assay Check->Assay Clear (OD < 0.05) Carrier Formulate with HP-β-CD or Microemulsion Check->Carrier Turbid (OD > 0.05) Carrier->Assay

Workflow for solubilizing 4-Butyl-2-methylphenol for in vitro assays.

UptakeMechanism Media Aqueous Culture Media Free Free Phenol in DMSO Media->Free Direct Addition Complex HP-β-CD Inclusion Complex Media->Complex Carrier Delivery Membrane Cell Membrane (Lipid Bilayer) Free->Membrane Passive Partitioning Crash Precipitation / Aggregates Free->Crash Hydrophobic Effect Complex->Membrane Interfacial Release Target Intracellular Targets Membrane->Target Diffusion Crash->Target Bioavailability Lost

Cellular uptake mechanism of lipophilic phenols via carrier systems versus direct dilution.

References

  • Title: 4-Butyl-2-methylphenol | C11H16O | CID 10964856 - PubChem - NIH Source: nih.gov URL:[1]

  • Title: Improving API Solubility - MilliporeSigma Source: sigmaaldrich.com URL:

  • Title: application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. Source: jagiellonskiecentruminnowacji.pl URL:[2]

  • Title: DMSO usage in cell culture - LifeTein Source: lifetein.com URL:[3]

  • Title: Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC Source: nih.gov URL:[4]

  • Title: Intravenous Formulation of HET0016 Decreased Human Glioblastoma Growth and Implicated Survival Benefit in Rat Xenograft Models - PMC Source: nih.gov URL:[5]

Sources

Preventing degradation of 4-Butyl-2-methylphenol in stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Degradation & Ensuring Homogeneity in Stock Solutions Compound Class: Alkylphenols (Antioxidants/Intermediates) Primary CAS: 1638-22-8 (n-butyl) / 98-27-1 (tert-butyl analog)[1][2][3]

Core Technical Brief: The Instability Mechanism

Why is your stock solution degrading? 4-Butyl-2-methylphenol is an alkyl-substituted phenol.[1][2][3] Like its structural relative BHT (Butylated hydroxytoluene), it functions as an antioxidant by scavenging free radicals. However, this "scavenging" capability is exactly what makes it unstable in solution.

When exposed to Dissolved Oxygen (DO) , UV Light , or Trace Metals , the phenolic proton is abstracted, forming a phenoxy radical. This radical rapidly isomerizes and oxidizes into Quinone Methides or Benzoquinones .[1][2][3]

  • The Symptom: Clear solutions turning yellow/brown.[3]

  • The Consequence: Loss of molarity and introduction of cytotoxic oxidation byproducts.[3]

Diagram: Degradation Pathway

The following diagram illustrates the oxidative cascade you must prevent.

DegradationPathway Phenol 4-Butyl-2-methylphenol (Active Form) Radical Phenoxy Radical (Intermediate) Phenol->Radical -H+ (Oxidation) Quinone Ortho/Para-Quinone (Inactive/Toxic) Radical->Quinone Dimerization/Oxidation Oxygen Dissolved O2 Oxygen->Phenol Light UV Light (hν) Light->Phenol

Figure 1: Oxidative degradation pathway of alkylphenols.[1][3] The transition from Phenol to Quinone results in the characteristic yellowing of the solution.

Solvent Selection & Preparation Protocol

Critical Decision: DMSO vs. Ethanol For biological assays, solvent choice dictates stability.[3]

FeatureAnhydrous DMSO (Recommended)Ethanol (Alternative)
Solubility High (>100 mM)High (>100 mM)
Volatility Low (Stable concentration)High (Evaporation risk)
Hygroscopicity High (Absorbs water from air)Moderate
Freezing Point 19°C (Freezes in fridge)-114°C (Liquid in freezer)
Oxidation Risk Low (if stored under Argon)Moderate (High O2 solubility)
The "Golden Standard" Preparation Workflow

Follow this protocol to create a self-validating, stable stock solution (e.g., 100 mM).

Materials Required:

  • 4-Butyl-2-methylphenol (Solid or Liquid depending on ambient temp).[1][2][3]

  • Solvent: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

  • Container: Amber borosilicate glass vials (PTFE-lined caps).

  • Gas: Argon or Nitrogen tank.[2][3]

PrepWorkflow cluster_QA Quality Check Start Start: Raw Material Weigh 1. Weigh/Pipette (Note: MP ~22°C, may be liquid) Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO (Vortex 30s) Weigh->Dissolve Sparge 3. Gas Sparging (Critical) Bubble Argon for 60s Dissolve->Sparge Check Visual Check: Must be Colorless Dissolve->Check Aliquot 4. Aliquot into Amber Glass (Single-use volumes) Sparge->Aliquot Store 5. Store at -80°C (Protect from light) Aliquot->Store

Figure 2: Step-by-step workflow for preparing stable phenolic stock solutions. Note the critical sparging step.

Detailed Protocol Steps:
  • Physical State Check: 4-Butyl-2-methylphenol has a melting point near room temperature (~20-28°C).[1][2][3] If it is a semi-solid sludge, warm gently to 30°C to liquefy before pipetting for accuracy [1].

  • Dissolution: Dissolve the target mass in Anhydrous DMSO.

  • Deoxygenation (The Step Most People Skip): Gently bubble Argon or Nitrogen gas through the solution for 60 seconds.[3] This displaces dissolved oxygen, the primary reactant in degradation [2].

  • Aliquot: Do not store one large bottle. Aliquot into single-use amber glass vials to avoid repeated freeze-thaw cycles.

  • Headspace Purge: Blow a stream of inert gas into the vial headspace before capping immediately.[3]

Troubleshooting & FAQs

Q1: My stock solution has turned yellow. Can I still use it?

Status: CRITICAL FAILURE Diagnosis: The yellow color indicates the formation of quinone derivatives (oxidized phenol).[3] Action: Discard immediately. Reasoning: Quinones are electrophilic and can react covalently with nucleophilic residues (Cysteine, Lysine) on proteins, potentially causing false positives in biological assays or cytotoxicity unrelated to the parent compound [3].

Q2: The compound "crashed out" (precipitated) when I added it to my cell culture media.

Status: SOLUBILITY LIMIT EXCEEDED Diagnosis: Alkylphenols are highly lipophilic (LogP ~3.6 - 3.[1][2][3]8) [4]. Rapid dilution into aqueous media causes precipitation.[3] Action:

  • Ensure the final DMSO concentration is <0.5% (v/v).[3]

  • Step-down dilution: Dilute your 100 mM stock to 10 mM in PBS/Media slowly with vortexing, rather than dropping 100 mM directly into the well.

  • Use a carrier protein (like BSA) in the media to help solubilize the lipophilic tail.

Q3: Why do you recommend Glass over Plastic (polypropylene) tubes?

Status: ADSORPTION RISK Diagnosis: The butyl chain makes this molecule "sticky" to hydrophobic plastics.[1][2][3] Action: Use Borosilicate Glass vials. Reasoning: Significant loss of molarity can occur within 24 hours in polypropylene (Eppendorf) tubes due to adsorption to the tube walls.[3] Glass prevents this surface loss.[3]

Q4: My stock is frozen solid at -20°C. Is this normal?

Status: NORMAL Diagnosis: Pure DMSO freezes at +19°C. Action: Thaw completely at room temperature and vortex vigorously before use.[1][2][3] Warning: If you see "shards" or crystals remaining after the DMSO melts, the phenol has precipitated. Warm to 37°C to redissolve, then vortex.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7379, 4-tert-Butyl-2-methylphenol. Retrieved from [Link]

  • Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society.[3] (General mechanism of phenolic oxidation).

  • Bolton, J. L., et al. (2000).The role of quinones in toxicology. Chemical Research in Toxicology.

Sources

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific analytical bottlenecks encountered when quantifying 4-Butyl-2-methylphenol (4-B-2-MP) in complex matrices. Whether you are analyzing this compound as an environmental alkylphenol, an industrial contaminant, or tracking it as a pharmacophore/metabolite in drug development (e.g., related to the CYP4A inhibitor HET0016), its physicochemical properties make it highly susceptible to matrix-induced signal suppression.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies, self-validating protocols, and quantitative benchmarks.

The Causality of Matrix Effects: Why 4-Butyl-2-methylphenol is Vulnerable

To solve matrix effects, we must first understand their origin. 4-B-2-MP is a weakly acidic, highly hydrophobic alkylphenol (logP ≈ 4.5). In reversed-phase liquid chromatography (RP-LC), it elutes late in the gradient.

The Electrospray Ionization (ESI) Bottleneck: When analyzing biological fluids (like plasma) or environmental wastewater, highly retentive matrix components—such as glycerophospholipids or humic acids—co-elute with 4-B-2-MP. In an ESI source, these high-abundance, surface-active matrix molecules outcompete the target analyte for access to the droplet surface and available charge. This competition prevents 4-B-2-MP from efficiently ionizing into the gas phase, resulting in severe ion suppression .

The Solution Mechanism: Electrospray ionization (ESI) is widely preferred for its raw sensitivity, but Atmospheric Pressure Chemical Ionization (APCI) is often recommended for alkylphenols as it is fundamentally less sensitive to matrix interference [2]. APCI relies on a corona discharge to ionize gas-phase solvent molecules, which subsequently transfer their charge to the analyte. Because this is a gas-phase reaction rather than a liquid-phase droplet evaporation process, it is inherently resistant to non-volatile matrix components like lipids and salts. Furthermore, the method's robustness against matrix effects must be continuously confirmed via post-column infusion studies [1].

Troubleshooting Guides & FAQs

Q1: I am observing a >50% drop in the signal of 4-Butyl-2-methylphenol in plasma samples compared to my neat solvent standards. How do I correct this? A1: This is classic matrix-induced ion suppression.

  • Immediate Action: Switch your mass spectrometer's ionization source from ESI (Negative Mode) to APCI (Negative Mode).

  • Secondary Action: If your system is restricted to ESI, you must overhaul your sample preparation. Implement a mixed-mode Solid-Phase Extraction (SPE) or use a dedicated phospholipid removal plate. Additionally, stable isotope-labeled internal standards prior to extraction are essential for quantitative analysis to mathematically correct for residual matrix effects [3].

Q2: My extraction recoveries are highly variable (40% to 90%) across different environmental water samples. Why is this happening? A2: Because of its high hydrophobicity, 4-B-2-MP binds non-specifically to suspended particulate matter, humic substances, and the plastic walls of sample containers.

  • The Fix: Acidify the sample to pH < 3 using formic acid. This ensures the phenolic hydroxyl group remains fully protonated (neutral), preventing ionic interactions. Simultaneously, add 5% methanol to the raw sample prior to extraction; this disrupts hydrophobic binding to container walls and particulates. Always use silanized glass containers rather than polypropylene.

Q3: How can I prove that my matrix effect is fully mitigated? A3: A self-validating protocol requires a Post-Column Infusion (PCI) experiment. Infuse a constant stream of pure 4-B-2-MP standard into the LC eluent post-column while injecting a blank matrix extract. If the baseline MS signal dips at the retention time of 4-B-2-MP, suppression is still occurring. Suppression of analyte response is frequently encountered in the presence of matrix components, but this effect can be definitively mapped and mitigated by adjusting the chromatographic gradient to shift the analyte away from the suppression zone [4].

Validated Experimental Protocols

Protocol 1: Self-Validating Solid-Phase Extraction (SPE) Workflow

This protocol utilizes a polymeric reversed-phase sorbent (e.g., HLB) optimized to eliminate phospholipids and salts while maximizing the recovery of 4-B-2-MP.

Step 1: Sample Pre-treatment

  • Action: Spike 500 µL of plasma/water with 10 µL of Deuterated Internal Standard (e.g., 4-n-nonylphenol-d4 or a specific 13C-labeled analog). Add 500 µL of 2% Formic Acid in Water.

  • Causality: The internal standard corrects for downstream losses. Acidification neutralizes the phenol, maximizing its affinity for the hydrophobic SPE sorbent.

Step 2: Sorbent Conditioning

  • Action: Pass 2 mL of 100% Methanol, followed by 2 mL of MS-grade Water through the 30 mg polymeric SPE cartridge. Do not let the sorbent dry.

Step 3: Sample Loading & Critical Wash

  • Action: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Action (Wash): Wash with 2 mL of 5% Methanol in Water containing 1% Formic Acid.

  • Causality: This critical wash step removes polar interferences, salts, and hydrophilic proteins without eluting the highly retained 4-B-2-MP.

Step 4: Elution & Reconstitution

  • Action: Elute with 2 mL of 100% Acetonitrile. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase.

  • Causality: Acetonitrile is preferred over methanol for elution as it leaves behind highly retained matrix lipids on the sorbent, acting as a secondary purification step.

Quantitative Data Presentation

Table 1: Matrix Effect (ME) and Recovery (RE) Evaluation Matrix

Use the Matuszewski method to calculate and validate your extraction parameters.

ParameterCalculation FormulaAcceptable RangeTroubleshooting Action if Out of Range
Matrix Effect (ME) (Peak Area in Matrix Extract / Peak Area in Neat Solvent) × 10085% - 115%Switch to APCI; Adjust LC gradient; Use Isotope Dilution.
Extraction Recovery (RE) (Peak Area of Pre-Spiked Sample / Peak Area of Post-Spiked Sample) × 10070% - 120%Optimize SPE wash steps; Check for protein binding/plastic absorption.
Process Efficiency (PE) (ME × RE) / 100> 70%Overhaul entire sample preparation workflow.
Table 2: Recommended LC-MS/MS Parameters for 4-Butyl-2-methylphenol
ParameterValue / SettingMechanistic Rationale
Ionization Source APCI (Negative Mode)Gas-phase ionization minimizes ion suppression from co-eluting lipids.
Precursor Ion (m/z) 163.1 [M-H]⁻Deprotonated molecular ion for weakly acidic phenols.
Product Ions (m/z) 148.1, 105.0Loss of methyl group (-15 Da) and butyl chain cleavage.
Collision Energy (CE) 15 - 25 eVOptimized to fragment the stable phenolic ring structure.
Mobile Phase Water / AcetonitrileAvoid ammonium buffers; they can suppress negative ion formation.

Visualizations

G A Complex Sample (Plasma/Wastewater) B Acidification (pH < 3) & 5% MeOH Addition A->B C Polymeric SPE (e.g., HLB Sorbent) B->C D Wash Step (Remove Salts/Proteins) C->D E Elution (100% ACN) D->E F LC-MS/MS Analysis E->F G ESI Source (High Matrix Effect Risk) F->G H APCI Source (Low Matrix Effect Risk) F->H

Workflow for 4-Butyl-2-methylphenol extraction and LC-MS/MS matrix effect mitigation.

Troubleshooting Start Severe Ion Suppression Observed CheckIS Is an Isotope-Labeled IS used? Start->CheckIS AddIS Add 13C or Deuterated Internal Standard CheckIS->AddIS No CheckSource Evaluate Ionization Source CheckIS->CheckSource Yes SwitchAPCI Switch from ESI to APCI CheckSource->SwitchAPCI CheckPrep Optimize Sample Prep CheckSource->CheckPrep PhosRemoval Use Phospholipid Removal Plates CheckPrep->PhosRemoval

Decision tree for troubleshooting ion suppression and matrix effects in LC-MS/MS.

References

  • Determination of Alkylphenols and Alkylphenol Ethoxylates in Textile, Synthetic Leather, and Paper Test Specimens Using LC-MS Peeref[Link]

  • Evaluation of an Accurate-Mass Quadrupole Time-of-Flight (Q-TOF) LC/MS System for the Determination of Trace-Level Nonylphenol Agilent Technologies [Link]

  • Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential Taylor & Francis Online [Link]

  • Analysis of alkylphenol ethoxylate metabolites in the aquatic environment using liquid chromatography-electrospray mass spectrometry PubMed / NIH [Link]

Optimizing reaction conditions for the synthesis of 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for 4-Butyl-2-methylphenol (CAS: 17269-95-3) Target Audience: Process Chemists, R&D Scientists Document ID: TSC-ORG-SYN-04B[1]

Core Directive: The "Linear vs. Branched" Trap

CRITICAL WARNING: Before proceeding, verify your target molecule structure.

  • Target: 4-n -Butyl-2-methylphenol (Linear chain).[1]

  • Common Confusion: 4-tert -Butyl-2-methylphenol (Branched, antioxidant intermediate).[1]

The Problem: You cannot synthesize the linear n-butyl analog via direct Friedel-Crafts alkylation using n-butyl halides or n-butanol.[1] The Reason: Primary carbocations (


-butyl) generated by Lewis acids (like 

) inevitably undergo a 1,2-hydride shift to form the more stable secondary carbocation (

-butyl).[1] This results in 4-sec-butyl-2-methylphenol , not your target.[1]

The Solution: You must utilize the Acylation-Reduction Pathway . This guide focuses on optimizing this specific two-stage workflow:

  • Friedel-Crafts Acylation / Fries Rearrangement: To install the linear carbon skeleton without rearrangement.

  • Carbonyl Reduction: To convert the ketone to the alkyl group.

Optimized Experimental Protocol

Stage 1: Acylation & Fries Rearrangement

Objective: Synthesis of 4-butyryl-2-methylphenol.

ParameterRecommended ConditionTechnical Rationale
Reagents o-Cresol (1.0 eq), Butyryl Chloride (1.1 eq),

(1.2 eq)
Acid chlorides are more reactive than anhydrides, ensuring complete conversion.
Solvent Nitrobenzene or DCMNitrobenzene suppresses ortho substitution due to its polarity, favoring the desired para position (4-position).[1]
Temperature < 25°C (Initial)

50°C (Rearrangement)
Crucial: Low temperatures favor para-acylation (kinetic control).[1] High temperatures (>100°C) favor ortho-acylation (thermodynamic control) via Fries rearrangement.[1]
Addition Slow dropwise addition of acid chloridePrevents exotherm spikes that trigger polymerization or uncontrolled poly-acylation.[1]

Step-by-Step Workflow:

  • Dissolve o-cresol in dry Nitrobenzene/DCM under

    
     atmosphere.
    
  • Add anhydrous

    
     slowly at 0°C.
    
  • Add butyryl chloride dropwise over 1 hour, maintaining temp < 10°C.

  • Allow to warm to room temperature (25°C) and stir for 4 hours.

  • Quench: Pour mixture into ice-cold dilute HCl.

  • Purification: Steam distillation (to remove ortho isomer) or recrystallization from hexanes.

Stage 2: Reduction of the Ketone

Objective: Conversion of 4-butyryl-2-methylphenol to 4-butyl-2-methylphenol.[1]

Option A: Clemmensen Reduction (Robust, Scalable)[1]

  • Reagents: Zinc Amalgam (

    
    ), Conc. 
    
    
    
    , Ethanol.
  • Conditions: Reflux for 6–8 hours.

  • Note: Effective but generates heavy metal waste.

Option B: Catalytic Hydrogenation (Green Chemistry)

  • Catalyst: 10% Pd/C or Pd(

    
    )
    
    
    
    .
  • Conditions:

    
     (40–60 psi), Acetic Acid/Ethanol solvent, 60°C.
    
  • Advantage: Cleaner workup, preserves the phenol ring if pressure is controlled.

Visualizing the Pathway (Logic Map)

The following diagram illustrates why Direct Alkylation fails and how the Acylation-Reduction route succeeds.

ReactionPathways Start o-Cresol (2-Methylphenol) DirectAlk Direct Alkylation (n-Butyl Bromide / AlCl3) Start->DirectAlk Route A Acylation F-C Acylation (Butyryl Chloride / AlCl3) Start->Acylation Route B (Recommended) Rearrangement Carbocation Shift (Primary -> Secondary) DirectAlk->Rearrangement WrongProduct 4-sec-Butyl-2-methylphenol (WRONG ISOMER) Rearrangement->WrongProduct Intermediate 4-Butyryl-2-methylphenol (Ketone) Acylation->Intermediate Para-selective Reduction Reduction (Zn(Hg)/HCl or Pd/H2) Intermediate->Reduction Target 4-n-Butyl-2-methylphenol (TARGET) Reduction->Target

Caption: Comparison of the failed Direct Alkylation route (Red) vs. the successful Acylation-Reduction route (Green).

Troubleshooting & FAQs

Issue: Regioselectivity (Ortho vs. Para)

Q: I am seeing significant amounts of the ortho-isomer (6-butyl-2-methylphenol). How do I shift this to para? A: This is a temperature and steric issue.

  • Temperature Control: In the Fries rearrangement (or direct acylation), lower temperatures favor the para position.[2][3][4] If you heat above 100°C, the ortho product becomes thermodynamically favored because the carbonyl oxygen can coordinate with the aluminum bound to the phenolic oxygen (chelation effect). Keep reaction < 50°C.

  • Solvent Choice: Switch to a polar solvent like Nitrobenzene. Non-polar solvents (like

    
     or cyclohexane) encourage ion-pairing that favors ortho substitution.[1]
    
Issue: Incomplete Reduction

Q: The Clemmensen reduction is leaving unreacted ketone. Can I increase the time? A: Instead of time, check your acid concentration. As the reaction proceeds, water is generated, diluting the HCl.

  • Fix: Add fresh conc. HCl halfway through the reflux.

  • Alternative: If the phenol ring is sensitive, switch to the Wolff-Kishner reduction (Hydrazine hydrate, KOH, diethylene glycol), but be warned: the high pH can sometimes cause phenolate polymerization if not carefully managed.

Issue: O-Acylation vs. C-Acylation

Q: My NMR shows I made the ester (o-cresyl butyrate), not the ketone. What happened? A: You stopped at the kinetic intermediate. Phenols react with acid chlorides to form esters (


-acylation) faster than they form ketones (

-acylation).[1]
  • The Fix: You must drive the Fries Rearrangement . Add more Lewis Acid (

    
    )—ensure you have at least 2.2 equivalents total (1 eq for the ester, >1 eq to catalyze the rearrangement)—and apply mild heat (40–60°C) to migrate the acyl group to the ring.
    

References

  • Fries Rearrangement Mechanism & Selectivity

    • Source: Organic Chemistry Portal.[3][5] "Fries Rearrangement."

    • URL:[Link]

  • Friedel-Crafts Acyl

    • Source: Wikipedia / Vogel's Textbook of Practical Organic Chemistry.
    • URL:[Link][1][6]

  • 4-Butyl-2-methylphenol (Compound D

    • Source: PubChem (N
    • URL:[Link][1]

  • Reduction of Acyl Phenols (Clemmensen)

    • Source: Organic Syntheses, Coll. Vol. 2, p. 499.
    • URL:[Link][1]

Sources

Technical Support Center: Optimizing 4-tert-Butyl-2-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with scaling and optimizing the synthesis of 4-tert-butyl-2-methylphenol (4-TBC).

As a critical intermediate in the synthesis of antioxidants, fragrances, and targeted therapeutics—such as the selective 20-HETE synthesis inhibitor HET0016[1][2]—the purity of 4-TBC is paramount. The primary synthetic route is the Friedel-Crafts alkylation of o-cresol with isobutylene or tert-butanol. However, this electrophilic aromatic substitution is prone to generating complex byproduct profiles. This guide provides mechanistic insights, troubleshooting protocols, and self-validating methodologies to arrest byproduct formation.

Process Overview & Mechanistic Causality

The alkylation of o-cresol is governed by a delicate balance between kinetic and thermodynamic control[3]. The hydroxyl group strongly activates the aromatic ring, directing electrophilic attack to the ortho and para positions. Because one ortho position is occupied by a methyl group, substitution competes between the oxygen atom (O-alkylation), the remaining ortho carbon, and the para carbon[4].

Byproduct formation occurs when reaction conditions fail to thermodynamically drive the system toward the sterically favored para-C-alkylated product, or when poor catalyst shape-selectivity allows for successive alkylations[5].

ReactionPathway cluster_kinetic Kinetic Control (Low Temp) cluster_thermo Thermodynamic Control (High Temp / Acidic) Reactant o-Cresol + Alkylating Agent (Isobutylene / t-BuOH) Ether tert-Butyl o-tolyl ether (O-Alkylation Byproduct) Reactant->Ether Fast, Reversible Target 4-tert-Butyl-2-methylphenol (Target Product) Reactant->Target Para C-Alkylation (Sterically Favored) Ortho 6-tert-Butyl-2-methylphenol (Regioisomer Byproduct) Reactant->Ortho Ortho C-Alkylation (Sterically Hindered) Ether->Target Intermolecular Rearrangement OverAlkyl 4,6-di-tert-Butyl-2-methylphenol (Over-alkylation Byproduct) Target->OverAlkyl Excess Alkylating Agent Ortho->OverAlkyl Excess Alkylating Agent

Reaction pathways and byproduct formation in the alkylation of o-cresol.

Troubleshooting Guide: Byproduct Identification and Mitigation

Q1: My GC-MS shows a high concentration of tert-butyl o-tolyl ether. How do I shift the reaction toward the target C-alkylated phenol? A: You are trapped in kinetic control. O-alkylation (ether formation) is the fastest reaction pathway due to the high nucleophilicity of the oxygen atom, but the resulting ether is thermodynamically unstable relative to the C-alkylated product[3].

  • Causality: Low temperatures (< 60 °C) or insufficient Brønsted acid strength prevent the necessary intermolecular rearrangement (a variant of the Fries rearrangement) of the tert-butyl group from the oxygen to the aromatic ring[6].

  • Solution: Elevate the reaction temperature to 80–100 °C and ensure your catalyst has sufficient acid site density. If using a solid acid, extending the residence time will allow the ether to dealkylate and re-alkylate at the para position[4].

Q2: The reaction is yielding excessive amounts of 4,6-di-tert-butyl-2-methylphenol. How can I arrest the reaction at monoalkylation? A: Over-alkylation is a symptom of poor stoichiometric control and a lack of spatial confinement within the catalyst[5]. Once 4-TBC forms, the remaining ortho position is still activated and can undergo a second alkylation if the alkylating agent is overly abundant.

  • Causality: Homogeneous catalysts (like H₂SO₄) offer no steric hindrance to block the bulky dialkylated product from forming. Furthermore, an excess of isobutylene forces the equilibrium toward dialkylation[7].

  • Solution:

    • Stoichiometry: Maintain an o-cresol to alkylating agent molar ratio of 1.2:1 to 2:1. Starving the reaction of the alkylating agent ensures monoalkylation is prioritized.

    • Catalyst Selection: Switch to a shape-selective mesoporous catalyst (e.g., MCM-41 supported heteropoly acids or Zeolite Y). The pore architecture of these materials physically restricts the transition state required to form the bulky 4,6-di-tert-butyl-2-methylphenol[5].

Q3: We are using tert-butanol as the alkylating agent, but we are observing significant formation of diisobutylene (isobutylene dimers). How do we prevent this? A: The dehydration of tert-butanol generates isobutylene in situ. If the local concentration of isobutylene exceeds the rate at which it can react with o-cresol, the acidic environment will catalyze its oligomerization[5][7].

  • Causality: This is caused by adding the alkylating agent too rapidly or using a catalyst with excessively strong, unconfined acid sites that favor olefin dimerization over aromatic substitution.

  • Solution: Implement a slow, continuous dosing strategy for tert-butanol (e.g., via syringe pump over 2–4 hours) to keep the steady-state concentration of isobutylene low.

Quantitative Data: Catalyst & Condition Comparison

Selecting the right catalytic system is the most effective way to engineer out byproducts. The table below synthesizes expected outcomes based on standard industrial and academic benchmarks[4][5][7].

Catalyst SystemTemp (°C)o-Cresol Conversion4-TBC SelectivityMajor ByproductMechanism of Byproduct Formation
H₂SO₄ (Homogeneous) 50 - 60> 95%45 - 55%4,6-di-tert-butyl-2-methylphenolLack of steric confinement leads to uncontrolled successive alkylations.
Amberlyst-15 (Resin) 70 - 8085 - 90%70 - 75%tert-butyl o-tolyl etherMild acidity and resin swelling limits the rate of ether rearrangement.
HPW / MCM-41 (Solid Acid) 90 - 10090 - 94%> 85%6-tert-butyl-2-methylphenolMesoporous structure suppresses dialkylation; slight ortho leakage occurs.
Standard Operating Procedure (SOP): Optimized Synthesis Workflow

This self-validating protocol utilizes a shape-selective mesoporous solid acid catalyst (e.g., 10% Phosphotungstic acid on MCM-41) to maximize 4-TBC yield while suppressing etherification and dialkylation[5].

Phase 1: Preparation & Setup

  • Catalyst Activation: Dry the HPW/MCM-41 catalyst at 120 °C under a vacuum for 2 hours to remove adsorbed moisture, which can poison Lewis acid sites and promote tert-butanol dehydration without alkylation.

  • Reactor Charging: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add o-cresol (108.1 g, 1.0 mol) and the activated HPW/MCM-41 catalyst (5.0 g, ~5 wt%).

  • Inert Atmosphere: Purge the system with N₂ for 15 minutes to prevent oxidative degradation of the phenol at elevated temperatures.

Phase 2: Reaction Execution 4. Heating: Heat the stirred mixture to 90 °C (± 2 °C). Self-Validation Check: Do not initiate addition until the internal temperature stabilizes; lower temperatures will trigger irreversible O-alkylation. 5. Controlled Dosing: Place tert-butanol (59.3 g, 0.8 mol) in the dropping funnel. Add dropwise over a period of 3 hours. The substoichiometric ratio (1:0.8) ensures o-cresol remains in excess, suppressing dialkylation.

Phase 3: Monitoring & Workup 6. In-Process Control (IPC): 30 minutes after the addition is complete, extract a 50 µL aliquot. Quench in 1 mL of ethyl acetate and filter through a 0.2 µm PTFE syringe filter. Analyze via GC-FID.

  • Validation Metric: The reaction is deemed complete when the tert-butanol peak is undetectable and the ether byproduct peak area is < 2%. If ether > 2%, extend the reaction time at 90 °C for an additional 60 minutes to drive rearrangement.

  • Quench & Recovery: Cool the reaction mixture to room temperature. Filter the mixture through a Celite pad to recover the solid catalyst (which can be washed with ethanol, dried, and recycled)[5].

  • Purification: Subject the filtrate to fractional distillation under reduced pressure. Unreacted o-cresol will distill first, followed by the highly pure 4-tert-butyl-2-methylphenol fraction.

Frequently Asked Questions (FAQs)

Can I use MTBE instead of tert-butanol or isobutylene? Yes. Methyl tert-butyl ether (MTBE) is an excellent, safer alternative to handling pressurized isobutylene gas. Under acidic conditions at elevated temperatures (80–100 °C), MTBE cracks in situ to yield isobutylene and methanol[7]. This provides a slow, controlled release of the alkylating agent, which naturally suppresses both oligomerization and dialkylation.

Why is my catalyst deactivating so quickly? If you are using a solid acid catalyst like a zeolite or MCM-41, rapid deactivation is typically caused by pore blocking. The highly bulky 4,6-di-tert-butyl-2-methylphenol byproduct, or heavy isobutylene oligomers, can become trapped within the mesoporous channels, blocking access to the active acid sites[5]. Ensure you are maintaining an excess of o-cresol and consider calcining the recovered catalyst at 500 °C to burn off organic residues.

Does the presence of water affect the byproduct profile? Yes. When using tert-butanol, water is generated as a stoichiometric byproduct during the in situ dehydration to isobutylene[7]. Water competes with the aromatic ring for active acid sites on the catalyst. If water accumulates, the effective acidity drops, which stalls the reaction at the kinetic O-alkylation stage (ether formation). Using a Dean-Stark apparatus with a co-solvent like toluene can continuously remove water and preserve catalyst activity.

References

1.[4] Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link] 2.[1] Cytochrome P450 4A Isoform Inhibitory Profile of N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016), a Selective Inhibitor of 20-HETE Synthesis. J-Stage. Available at: [Link] 3.[5] Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst. ResearchGate. Available at:[Link] 4.[6] Alkylation of Phenols with Isobutylene. ResearchGate. Available at: [Link] 5.[2] HET0016, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice. PLOS. Available at:[Link] 6.[7] An Improved Process For Alkylation Of Phenols. Quick Company (Patent Database). Available at: [Link] 7.[3] Mixed cerium nanooxides as efficient and selective C-alkylation catalysts for gas phase methylation of phenol. Indian Academy of Sciences. Available at:[Link]

Sources

Enhancing the long-term stability of formulations containing 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

4-Butyl-2-methylphenol is a lipophilic phenolic compound (LogP ~3.8, pKa ~10.[1][2]5) often utilized as a chemical intermediate or a specific inhibitor in metabolic pathways (e.g., CYP4A inhibition studies). While structurally robust, its phenolic hydroxyl group acts as a "Trojan horse" for stability issues.[2] It is susceptible to oxidative coupling and quinone formation , leading to rapid discoloration (pinking/yellowing) and potency loss.

This guide provides a self-validating system to stabilize this molecule in long-term storage and experimental formulations.

Critical Physicochemical Profile

Data synthesized from computed and experimental sources.[1][3][4]

PropertyValueImplication for Formulation
Molecular Weight 164.24 g/mol Small molecule; easily permeates polymers.[1][2]
LogP (Octanol/Water) ~3.8 (Lipophilic)High Risk: Adsorbs to PVC/PP tubing.[1] Requires co-solvents (DMSO, Ethanol) or surfactants.
pKa ~10.51pH Sensitivity: Stable in neutral/acidic media.[1] At pH > 8.0, phenolate ion forms, accelerating oxidation by 10-100x.[1][2]
Appearance Solid/LiquidMelting point ~121°C (crystalline), but often exists as a supercooled liquid in impure states.
Oxidation Potential HighReadily forms quinone methides (yellow/orange) upon exposure to air/light.

Troubleshooting Guide (Interactive Q&A)

Issue 1: "My clear formulation turned pink/yellow overnight."

Diagnosis: Oxidative Degradation.[1] Phenols oxidize to form phenoxy radicals, which couple to form colored quinones or biphenyls. This is often catalyzed by trace metals or high pH.

Immediate Action:

  • Check pH: If pH > 7.5, adjust to pH 5.0–6.0 using Citric Acid or HCl.

  • Check Headspace: Was the vial nitrogen-purged?

  • Check Additives: Are you using low-grade water? Trace iron (Fe³⁺) acts as a catalyst.

Prevention Protocol:

  • Inerting: Sparge all buffers with Argon or Nitrogen for 15 mins before adding the phenol.

  • Chelation: Add 0.05% Disodium EDTA to sequester trace metals.[1]

  • Antioxidant: Add 0.1% Sodium Metabisulfite (aqueous) or 0.05% BHT (lipid-based) as a sacrificial antioxidant.[1]

Issue 2: "The concentration drops in my delivery tubing."

Diagnosis: Adsorptive Loss.[1] With a LogP of 3.8, 4-Butyl-2-methylphenol is highly hydrophobic and will partition into soft plastics (PVC, LDPE).[1][2]

Immediate Action:

  • Switch to Glass , PTFE (Teflon) , or FEP tubing immediately.[1][2]

  • Do not use standard Tygon or PVC IV bags.[1]

Issue 3: "Precipitation occurs when diluting the stock into media."

Diagnosis: Solvent Shock (Dielectric Mismatch).[1] The molecule is insoluble in water. Diluting a DMSO stock 1:1000 into water causes "crashing out" of microscopic crystals.

Prevention Protocol:

  • Carrier System: Pre-dissolve in a surfactant carrier before aqueous dilution.[1]

    • Recipe: 10 mg Compound + 100 µL Ethanol + 50 µL Tween 80 -> Dilute into saline.[1]

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HPβCD) at 5-10% w/v in the aqueous phase to encapsulate the lipophilic tail.[1]

Visualizing the Degradation Mechanism

Understanding why the color changes allows you to stop it. The diagram below illustrates the oxidative pathway you are fighting against.

G cluster_catalysts Accelerators Phenol 4-Butyl-2-methylphenol (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical Oxidation (Light, O2, Fe3+) Quinone Quinone Methide / Quinone (Yellow/Pink/Brown) Radical->Quinone Disproportionation Dimers Polyphenolic Dimers (Precipitate) Radical->Dimers Coupling UV UV Light UV->Phenol pH pH > 8.0 pH->Phenol

Figure 1: Oxidative degradation pathway of 4-Butyl-2-methylphenol leading to discoloration.[1][2]

Experimental Protocols

Protocol A: Stress Testing (Forced Degradation)

Validate your formulation's resilience before starting in vivo/in vitro studies.[1]

  • Preparation: Prepare a 1 mg/mL solution in your vehicle (e.g., 10% DMSO / 90% Saline).

  • Conditions:

    • Control: Dark, 4°C.

    • Oxidative Stress: Add 0.1% Hydrogen Peroxide (H₂O₂), RT, 24 hours.

    • Light Stress: Expose to UV light (or windowsill) for 24 hours.[1]

    • Thermal Stress: 60°C for 24 hours.

  • Analysis: Measure purity via HPLC (UV detection at 280 nm).

  • Acceptance: If degradation > 5%, add antioxidants (Ascorbic Acid or Metabisulfite) and re-test.

Protocol B: Solubility & Compatibility Screen

Determine the "Safe Zone" for dilution.

Solvent / VehicleSolubility EstimateCompatibility Status
DMSO > 100 mg/mLExcellent (Stock solution)
Ethanol > 50 mg/mLGood (Intermediate)
Corn Oil ~ 10-20 mg/mLGood (Oral gavage)
PBS (pH 7.4) < 0.1 mg/mLPoor (Requires surfactant)
10% HPβCD ~ 2-5 mg/mLRecommended (Injectable)

Decision Logic for Formulation

Use this flow to select the correct vehicle for your experiment.

DecisionTree Start Start: Define Application Route Route of Administration? Start->Route IV IV / IP Injection Route->IV Oral Oral Gavage Route->Oral Cell In Vitro (Cell Culture) Route->Cell IV_Sol Use 10% HPβCD or 5% Tween 80 + 5% Ethanol IV->IV_Sol Oral_Sol Use Corn Oil or MC/Tween Suspension Oral->Oral_Sol Cell_Sol Dissolve in DMSO (1000x Stock) Dilute into Media < 0.1% DMSO Cell->Cell_Sol

Figure 2: Vehicle selection decision tree based on experimental route.

Frequently Asked Questions (FAQs)

Q: Can I autoclave formulations containing 4-Butyl-2-methylphenol? A: No. The high heat (121°C) combined with steam will likely cause oxidation and physical phase separation (melting).[1] Use 0.22 µm sterile filtration (PES or PTFE membranes) instead.[1]

Q: How should I store the pure powder? A: Store at -20°C , desiccated, and protected from light. If the powder turns yellow, recrystallization from hexane/ethanol may be required, but it is often more cost-effective to purchase a fresh batch.[2]

Q: Is this the same as BHT? A: No. BHT is 2,6-di-tert-butyl-4-methylphenol.[1][2] This molecule is 4-butyl-2-methylphenol.[1][2][5][6][7][8][9][10][11] The steric hindrance is different. BHT is a better antioxidant; 4-Butyl-2-methylphenol is more reactive and often used as a specific biological probe (e.g., CYP450 inhibition).[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10964856, 4-Butyl-2-methylphenol. Retrieved from [Link]

  • Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthesis.[1][2] British Journal of Pharmacology. (Contextual reference for biological usage of the derivative).

  • Pignatello, J. J., et al. (2006).Advanced Oxidation Processes for Organic Contaminant Destruction. Critical Reviews in Environmental Science and Technology.

Sources

Technical Support Center: Overcoming Poor Recovery of 4-Butyl-2-methylphenol During Sample Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Butyl-2-methylphenol (CAS 98-27-1) is a highly hydrophobic, semi-volatile alkylphenol commonly utilized as an antioxidant, a chemical intermediate, and a precursor in the synthesis of selective enzyme inhibitors (e.g., HET0016). Due to its specific physicochemical properties—namely a weakly acidic phenolic hydroxyl group (pKa ~10.15) and a bulky, lipophilic tert-butyl group (logP ~3.6)—researchers frequently encounter severe analyte loss during sample preparation.

This guide provides field-proven, mechanistically grounded solutions to isolate and resolve extraction failures.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: Why is my analyte disappearing during the solvent evaporation/drying step? A1: The primary culprit is volatilization . 4-Butyl-2-methylphenol is a semi-volatile compound. When extracts are blown down to complete dryness under a stream of nitrogen, the analyte co-evaporates with the solvent. Research on structurally similar alkylphenols has demonstrated that drying samples at elevated temperatures without protective measures can lead to concentration losses of up to 89% . Causality & Solution: To prevent phase transfer into the gas state, never evaporate to complete dryness. Maintain the nitrogen bath temperature below 30°C and add 10–20 µL of a "keeper solvent" (such as ethylene glycol or dimethylformamide) prior to evaporation. This high-boiling-point solvent traps the hydrophobic analyte as the primary extraction solvent evaporates.

Q2: How does sample pH dictate Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) recovery? A2: It fundamentally controls the ionization state of the molecule. The phenolic hydroxyl group of 4-Butyl-2-methylphenol has a pKa of approximately 10.15. If your sample matrix is neutral-to-alkaline (pH > 8), a significant fraction of the compound deprotonates into a highly polar phenolate anion. This drastically reduces its affinity for organic solvents or reversed-phase SPE sorbents. Studies on alkylphenol extraction confirm that adjusting the sample to an acidic pH (pH 3–4) ensures the molecule remains fully protonated and neutral, thereby maximizing hydrophobic retention and extraction efficiency .

Q3: I suspect my analyte is adsorbing to my labware. How can I verify and prevent this? A3: With a logP of ~3.6, 4-Butyl-2-methylphenol is highly lipophilic. In highly aqueous matrices (like plasma, urine, or environmental water), the compound seeks out hydrophobic surfaces to minimize contact with water, leading to non-specific adsorption to standard polypropylene tubes or un-silanized glassware. Causality & Solution: You can verify this by rinsing your "empty" sample tubes with methanol and injecting the rinse into your LC-MS/MS. To prevent adsorption, strictly use silanized (deactivated) glassware. Alternatively, add a small percentage of organic modifier (e.g., 5% methanol or acetonitrile) to the aqueous sample prior to extraction to keep the analyte fully solvated.

Quantitative Data: Parameter Optimization Summary

The following table summarizes the impact of critical extraction parameters on the absolute recovery of 4-Butyl-2-methylphenol.

Extraction ParameterSub-optimal ConditionOptimized ConditionMechanistic ReasonTypical Recovery
Sample pH pH 8.0 – 9.0pH 3.0 – 4.0 (via Formic Acid)Prevents deprotonation of the phenol group.> 85% (vs. < 40%)
Evaporation N2 at 50°C to drynessN2 at <30°C + 20 µL Keeper Prevents volatilization of the alkylphenol.> 90% (vs. < 20%)
Labware Standard PolypropyleneSilanized Glassware Eliminates non-specific hydrophobic adsorption.> 95% (vs. ~ 60%)
SPE Sorbent Silica-based C18Polymeric HLB Higher surface area; tolerates drying without phase collapse.> 90% (vs. ~ 70%)

Optimized Extraction Workflow

ExtractionWorkflow Sample 1. Sample Preparation (Aqueous/Plasma Matrix) Acidification 2. pH Adjustment (Acidify to pH 3-4) Sample->Acidification Loss2 Risk: Adsorption Loss (Use silanized glass to prevent) Sample->Loss2 SPE 3. Solid-Phase Extraction (Polymeric HLB Cartridge) Acidification->SPE Loss1 Risk: Ionization Loss (If pH > 8, analyte becomes polar) Acidification->Loss1 Elution 4. Elution (Methanol/DCM 90:10) SPE->Elution Evaporation 5. Evaporation (Gentle N2, <30°C, Keeper Solvent) Elution->Evaporation Reconstitution 6. Reconstitution & LC-MS/MS (Add Mobile Phase) Evaporation->Reconstitution Loss3 Risk: Volatilization Loss (Do not dry completely) Evaporation->Loss3

Optimized SPE workflow for 4-Butyl-2-methylphenol highlighting critical loss prevention steps.

Self-Validating Experimental Protocol: Solid-Phase Extraction (SPE)

To definitively troubleshoot recovery, your protocol must be a self-validating system . This methodology uses strategic spiking to mathematically isolate extraction loss from LC-MS/MS matrix suppression.

Phase 1: Preparation & System Validation Setup
  • Prepare Three Parallel Sets:

    • Set A (Pre-Extraction Spike): Spike 500 µL of blank matrix with 10 µL of 4-Butyl-2-methylphenol standard.

    • Set B (Post-Extraction Spike): 500 µL of blank matrix (unspiked).

    • Set C (Neat Standard): 10 µL of standard in 500 µL of pure reconstitution solvent.

  • Matrix Disruption & pH Adjustment: Add 5% (v/v) methanol to Sets A and B to disrupt protein binding and prevent glassware adsorption. Add 2% Formic Acid to drop the pH to ~3.5. Vortex for 30 seconds.

Phase 2: Polymeric SPE Execution
  • Conditioning: Condition a Polymeric HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Loading: Load the acidified samples (Sets A and B) onto their respective cartridges at a flow rate of ~1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water (removes polar interferences without eluting the hydrophobic alkylphenol). Dry the cartridge under high vacuum for 5 minutes.

  • Elution: Elute the analyte into silanized glass tubes using 2 mL of Methanol:Dichloromethane (90:10, v/v). Note: DCM breaks any remaining hydrophobic secondary interactions.

Phase 3: Controlled Evaporation & Reconstitution
  • Keeper Addition: Add 15 µL of ethylene glycol to all eluates.

  • Evaporation: Evaporate under a gentle stream of nitrogen at room temperature (25°C) until only the keeper solvent remains. Do not leave tubes under nitrogen after the bulk solvent has evaporated.

  • Post-Extraction Spiking: Spike Set B with 10 µL of 4-Butyl-2-methylphenol standard.

  • Reconstitution: Reconstitute Sets A and B with 485 µL of initial LC mobile phase. Vortex thoroughly and transfer to autosampler vials.

Phase 4: Data Interpretation (The Self-Validation Logic)

Analyze Sets A, B, and C via LC-MS/MS. Calculate your metrics to pinpoint the exact failure mode:

  • Absolute Extraction Recovery (%) = (Area of Set A / Area of Set B) × 100. (If <70%, your loss is occurring during the physical extraction steps—revisit pH and evaporation).

  • Matrix Effect (%) = (Area of Set B / Area of Set C) × 100. (If <80%, your "poor recovery" is actually ion suppression in the mass spectrometer source, requiring a longer LC gradient or a different SPE wash step).

References

  • Fernández-Sanjuan, M., Rigol, A., Sahuquillo, A., Rodríguez-Cruz, S., & Lacorte, S. (2009). "Determination of alkylphenols and alkylphenol ethoxylates in sewage sludge: effect of sample pre-treatment." Analytical and Bioanalytical Chemistry, 394(6), 1525-1533. URL:[Link]

  • Chokwe, T. B., Okonkwo, J. O., Sibali, L. L., & Ncube, E. J. (2012). "Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS." Chromatographia, 75(19-20), 1165-1176. URL:[Link]

Calibration curve issues in the quantification of 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the quantification of 4-Butyl-2-methylphenol. This compound, a substituted alkylphenol, is frequently analyzed in pharmacokinetic studies—often as a precursor or metabolic byproduct of CYP4A inhibitors like HET0016—and in environmental monitoring[1].

Due to its amphiphilic nature, which comprises a hydrophilic phenolic hydroxyl (-OH) group and a lipophilic butyl/methyl chain, researchers frequently encounter calibration curve anomalies during Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses[2]. This guide provides field-proven troubleshooting strategies and self-validating protocols aligned with ICH M10 and FDA Bioanalytical Method Validation (BMV) guidelines to ensure scientific integrity[3][4].

Diagnostic Workflow for Calibration Curve Failures

TroubleshootingWorkflow Start Calibration Curve Failure Detected NonLinear Non-Linearity (Loss of Sensitivity at LLOQ) Start->NonLinear Carryover High Y-Intercept (Carryover / Blank Contamination) Start->Carryover Matrix Slope Variation (Matrix Effects / Ion Suppression) Start->Matrix Adsorption Check Active Sites: Perform Derivatization (GC) or Passivate System (LC) NonLinear->Adsorption Analyte Adsorption Wash Optimize Autosampler: Use Highly Organic Wash (e.g., IPA/MeOH mix) Carryover->Wash Lipophilic Partitioning SIL_IS Correct Matrix Effect: Use SIL-IS & Matrix-Matched Calibration Standards Matrix->SIL_IS Co-eluting Interferents

Diagnostic workflow for resolving 4-Butyl-2-methylphenol calibration curve failures.

FAQs & Troubleshooting Guides

Q1: Why does my calibration curve exhibit severe non-linearity and signal drop-off at the Lower Limit of Quantitation (LLOQ)? Causality & Solution: This is a classic symptom of analyte adsorption. The free hydroxyl (-OH) group of 4-Butyl-2-methylphenol readily forms hydrogen bonds with active silanol groups in GC glass liners, column stationary phases, or LC fluidic pathways[2]. At high concentrations, these active sites become saturated, allowing the excess analyte to reach the detector. At the LLOQ, the active sites consume a significant fraction of the analyte, causing a disproportionate loss of signal and a downward-bending curve. Actionable Fix:

  • For GC-MS: Implement a derivatization step using a silylating agent (e.g., BSTFA + 1% TMCS) or acetic anhydride to convert the active phenol into a volatile, inert ether or ester[5].

  • For LC-MS/MS: Ensure the use of deactivated/passivated PEEK tubing and consider using a mobile phase modifier (like ammonium fluoride) to enhance negative electrospray ionization (ESI-) efficiency and prevent surface interactions.

Q2: I am observing a high y-intercept and peaks in my blank samples. How do I eliminate carryover? Causality & Solution: The lipophilic butyl chain makes 4-Butyl-2-methylphenol highly prone to hydrophobic partitioning. It tends to stick to the polymeric seals of autosampler rotors, injection needles, and analytical columns[6]. When a blank is injected immediately following the Upper Limit of Quantitation (ULOQ), the residual compound desorbs, causing false positives. Actionable Fix: Modify your autosampler wash protocol. Aqueous washes are ineffective for alkylphenols. Implement a strong, highly organic wash solvent (e.g., 50:50:0.1 Isopropanol:Methanol:Formic Acid). Under ICH M10 guidelines, carryover in the blank must not exceed 20% of the LLOQ response[7].

Q3: My calibration slope in the biological matrix is significantly lower than in neat solvent. What is causing this discrepancy? Causality & Solution: This indicates severe matrix effects, specifically ion suppression in the LC-MS/MS source[1][6]. Co-eluting endogenous lipids (like phospholipids) compete with 4-Butyl-2-methylphenol for charge droplets in the ESI source, reducing ionization efficiency. Actionable Fix: You must use a matrix-matched calibration curve. Furthermore, incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a


C- or deuterium-labeled alkylphenol. The SIL-IS will co-elute with the target analyte and experience the exact same ion suppression, perfectly correcting the response ratio and restoring curve linearity[3].

Standard Protocol: Matrix-Matched Calibration Curve Preparation (LC-MS/MS)

To ensure trustworthiness and self-validation, follow this protocol designed to meet FDA and ICH M10 standards for bioanalytical method validation[3][4].

Step 1: Preparation of Stock and Working Solutions

  • Dissolve the 4-Butyl-2-methylphenol reference standard in 100% LC-MS grade Methanol to yield a 1.0 mg/mL stock solution.

  • Prepare a separate stock solution from a different weighing event to serve as the Quality Control (QC) stock.

  • Perform serial dilutions in 50:50 Methanol:Water to create working solutions spanning the desired dynamic range (e.g., 10 ng/mL to 10,000 ng/mL).

Step 2: Matrix Spiking

  • Aliquot 95 µL of blank biological matrix (e.g., plasma or urine) into a 96-well plate.

  • Spike 5 µL of the respective working solution into the matrix to generate calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL). Self-Validation Check: The spiking volume must not exceed 5% of the total matrix volume to prevent altering the matrix composition, which can artificially skew extraction recovery.

Step 3: Internal Standard Addition & Extraction

  • Add 10 µL of the SIL-IS working solution (e.g., 50 ng/mL of a labeled analog) to all samples, including zero-blanks.

  • Perform Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE) using a non-polar solvent like Hexane:Ethyl Acetate (80:20, v/v). This efficiently extracts the lipophilic alkylphenol while leaving polar matrix proteins behind[6].

  • Evaporate the organic layer under nitrogen and reconstitute in the initial LC mobile phase.

Step 4: Regression Analysis

  • Inject the reconstituted samples onto the LC-MS/MS system.

  • Plot the peak area ratio (Analyte / Internal Standard) against the nominal concentration.

  • Apply a linear regression model with a

    
     or 
    
    
    
    weighting factor. Unweighted linear regression often fails to accurately model the lower end of the curve for alkylphenols, leading to LLOQ failures[3].

Quantitative Data Presentation: Troubleshooting Metrics & Acceptance Criteria

Compare your calibration curve data against these standardized ICH M10 metrics to diagnose system suitability[3][7].

Performance MetricICH M10 Acceptance CriteriaTroubleshooting Action if Failed
Accuracy (Non-LLOQ) ±15% of nominal concentrationCheck IS response consistency; verify stock solution stability.
Accuracy (LLOQ) ±20% of nominal concentrationCheck for active site adsorption (derivatize) or system carryover.
Precision (CV%) ≤15% (≤20% at LLOQ)Optimize extraction recovery; evaluate matrix effects/ion suppression.
Carryover Blank ≤ 20% of LLOQ responseImplement a highly organic autosampler wash (e.g., Isopropanol).
Linearity (

)

0.99 (using simplest regression)
Evaluate weighting factor (e.g., switch from

to

).

References

  • ICH M10 bioanalytical method validation and study sample analysis m10 International Council for Harmonisation (ICH) [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 U.S. Food and Drug Administration (FDA)[Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material International Council for Harmonisation (ICH)[Link]

  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk MDPI[Link]

  • Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry ResearchGate[Link]

  • Down-regulation of 20-HETE Synthesis and Signaling Inhibits Renal Adenocarcinoma Cell Proliferation and Tumor Growth National Institutes of Health (NIH) / PMC[Link]

Sources

Validation & Comparative

A Comparative Guide to Antioxidant Efficacy: 4-Butyl-2-methylphenol vs. Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate antioxidant is a critical decision, pivotal for ensuring the stability and shelf-life of formulations. This guide provides an in-depth technical comparison of two phenolic antioxidants: 4-Butyl-2-methylphenol and the widely utilized Butylated Hydroxytoluene (BHT). We will dissect their molecular structures, explore the mechanistic underpinnings of their function, and present the established experimental frameworks required for a robust evaluation of their efficacy.

The Principle of Phenolic Antioxidants: A Structural Perspective

Phenolic compounds represent a major class of antioxidants, whose primary function is to inhibit oxidation processes, particularly those mediated by free radicals. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction.[1][2][3]

The efficacy of a phenolic antioxidant is not solely dependent on the presence of the hydroxyl group but is profoundly influenced by the nature and position of other substituents on the aromatic ring. Two key structural features dictate their potency:

  • Steric Hindrance: Bulky alkyl groups at positions ortho to the hydroxyl group (positions 2 and 6) create steric hindrance.[3][4] This structural shield enhances the stability of the phenoxyl radical formed after hydrogen donation, preventing it from participating in further oxidative reactions.[3][5]

  • Electronic Effects: Electron-donating groups on the ring increase the electron density of the phenolic hydroxyl moiety, which can weaken the O-H bond.[5] This facilitates easier hydrogen atom donation, thereby enhancing reactivity towards free radicals.[5]

Let's examine the structures of our two compounds of interest in this context:

  • Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is the benchmark for hindered phenolic antioxidants. It features two bulky tert-butyl groups at both ortho positions (2 and 6) and a methyl group at the para position (4). This symmetrical, sterically hindered configuration is central to its high efficacy.

  • 4-Butyl-2-methylphenol possesses a methyl group at one ortho position (2) and a butyl group at the para position (4). Crucially, the second ortho position (6) is unsubstituted.

Based on first principles of chemical structure and reactivity, the presence of two bulky tert-butyl groups in BHT provides superior steric hindrance compared to the single, smaller methyl group in 4-Butyl-2-methylphenol. This leads to a more stable and less reactive phenoxyl radical upon hydrogen donation, making BHT a more effective chain-terminating antioxidant.[4][5]

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism for BHT and related phenolic compounds is Hydrogen Atom Transfer (HAT).[6] In the context of lipid peroxidation, a common oxidative process, these antioxidants act as terminating agents that suppress autoxidation.[5][7]

The process can be summarized in two steps:

  • The phenolic antioxidant (ArOH) donates a hydrogen atom to a lipid peroxy radical (ROO•), converting it into a more stable hydroperoxide (ROOH) and forming a phenoxyl radical (ArO•).[5] ROO• + ArOH → ROOH + ArO•

  • The resulting phenoxyl radical is stabilized by steric hindrance and electron delocalization. It can then react with a second peroxy radical to form non-radical products, effectively terminating the oxidative chain reaction.[5] Each molecule of BHT can therefore consume two peroxy radicals.[5]

G cluster_propagation Oxidative Chain Reaction cluster_termination Termination by Phenolic Antioxidant R• Lipid Radical (R•) ROO• Peroxy Radical (ROO•) R•->ROO• + O2 O2 Oxygen (O2) ROO•->R• + RH - ROOH ROO•_ext Peroxy Radical (ROO•) RH Unsaturated Lipid (RH) ROOH Hydroperoxide (ROOH) ArOH Phenolic Antioxidant (ArOH) ArO• Stable Phenoxyl Radical (ArO•) NonRadical Non-Radical Products ArO•->NonRadical + ROO• ROOH_term Hydroperoxide (ROOH) ROO•_ext->ROOH_term + ArOH - ArO• G cluster_prep Preparation cluster_reaction Reaction cluster_measure Measurement & Calculation prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Antioxidant Solution with DPPH Solution (e.g., 1:1 v/v) prep_dpph->mix prep_antioxidant Prepare Serial Dilutions of Antioxidant & Standard prep_antioxidant->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations for the test compounds (4-Butyl-2-methylphenol, BHT) and a positive control (e.g., Ascorbic Acid) in a suitable solvent. [8]2. Reaction: In a 96-well plate, add 100 µL of each antioxidant concentration to separate wells. Add 100 µL of the DPPH solution to each well. [9]A control well should contain 100 µL of solvent and 100 µL of the DPPH solution. [9]3. Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes. [9][10]4. Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. [9][10]5. Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined by plotting the % inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant's ability to reduce this radical cation, measured by the decrease in absorbance, indicates its scavenging capacity. [11][12] Causality: The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. [11][13]The reaction is allowed to proceed for 12-16 hours to ensure complete radical formation. [11][13]The resulting solution is then diluted to a specific absorbance (0.70 ± 0.02) at 734 nm to standardize the starting radical concentration for the assay. [11]

G cluster_prep Radical Generation (12-16h) cluster_assay Assay Procedure mix_abts Mix 7 mM ABTS with 2.45 mM Potassium Persulfate incubate_abts Incubate in Dark at RT mix_abts->incubate_abts Generates ABTS•+ Stock dilute_abts Dilute ABTS•+ Stock to Absorbance of ~0.7 at 734 nm incubate_abts->dilute_abts add_antioxidant Add Antioxidant/Standard to Diluted ABTS•+ dilute_abts->add_antioxidant incubate_reaction Incubate (e.g., 6 min) add_antioxidant->incubate_reaction measure Measure Absorbance at 734 nm incubate_reaction->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Step-by-Step Protocol:

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. [11]2. Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm. [11][14]3. Reaction: Add a small volume (e.g., 20 µL) of the antioxidant sample or standard (e.g., Trolox) to a larger volume (e.g., 3 mL) of the ABTS•+ working solution. [14]4. Measurement: Mix and record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.

Lipid Peroxidation Inhibition Assay

This assay provides a more biologically relevant model by measuring the ability of an antioxidant to inhibit the oxidation of lipids within a membrane system, such as liposomes or tissue homogenates (e.g., rat liver microsomes). [15][16]Oxidation is often induced by an iron/ascorbate system, and the extent of peroxidation is quantified by measuring secondary products like malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) test. [15] Causality: Liver microsomes are used as they are a rich source of polyunsaturated fatty acids, which are susceptible to oxidation. [15]The FeSO4/ascorbic acid system initiates lipid peroxidation by generating hydroxyl radicals. [15]The reaction is stopped by adding an acid like trichloroacetic acid (TCA), which precipitates proteins. The subsequent heating with thiobarbituric acid (TBA) leads to the formation of a pink-colored adduct with MDA, which can be measured spectrophotometrically.

G cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_measure TBARS Measurement prep_microsomes Prepare Rat Liver Microsomes preincubate Pre-incubate Microsomes with Antioxidant (37°C) prep_microsomes->preincubate prep_antioxidant Prepare Antioxidant Solutions prep_antioxidant->preincubate initiate Initiate Peroxidation (add FeSO4/Ascorbate) preincubate->initiate incubate Incubate (e.g., 15 min at 37°C) initiate->incubate stop Stop Reaction (add TCA) incubate->stop add_tba Add TBA Reagent stop->add_tba heat Heat (e.g., 95°C for 30 min) add_tba->heat measure Centrifuge & Measure Supernatant Absorbance at 532 nm heat->measure calculate Calculate % Inhibition of MDA Formation measure->calculate

Caption: Workflow for the Lipid Peroxidation Inhibition (TBARS) Assay.

Step-by-Step Protocol:

  • Preparation: Prepare rat liver microsomes and dilute to a final protein concentration of ~0.8 mg/mL in a suitable buffer (e.g., 150 mM Tris-HCl, pH 7.4). [15]2. Pre-incubation: Pre-incubate the microsomes with various concentrations of the test antioxidants for 10 minutes at 37°C. [15]3. Initiation: Initiate lipid peroxidation by adding an inducing agent, such as a mixture of FeSO4 (final concentration 0.125 mM) and ascorbic acid (final concentration 0.5 mM). [15]4. Incubation: Incubate the reaction mixture for a set time (e.g., 15-30 minutes) at 37°C.

  • Termination & Measurement: Stop the reaction by adding trichloroacetic acid. Centrifuge the samples. To the supernatant, add thiobarbituric acid (TBA) reagent and heat at 95°C. After cooling, measure the absorbance of the resulting pink chromogen at ~532 nm. [15]6. Calculation: The amount of MDA formed is calculated, and the percent inhibition by the antioxidant is determined relative to a control sample without any antioxidant. The IC50 is then calculated.

Conclusion

A thorough analysis based on the principles of structure-activity relationships strongly indicates that Butylated Hydroxytoluene (BHT) possesses superior antioxidant efficacy compared to 4-Butyl-2-methylphenol. The defining structural feature of BHT—two bulky tert-butyl groups flanking the hydroxyl group—provides significant steric hindrance that is critical for stabilizing the resulting phenoxyl radical and efficiently terminating oxidative chain reactions. 4-Butyl-2-methylphenol, lacking this dual steric protection, is consequently predicted to be a less potent antioxidant. For applications requiring high-performance inhibition of autoxidation, particularly in lipid-rich environments, BHT remains the more effective choice based on its molecular architecture. The experimental protocols detailed herein provide a comprehensive framework for validating this comparison and quantifying the precise efficacy of these and other phenolic antioxidants.

References

  • Wikipedia. Butylated hydroxytoluene. [Link]

  • Consensus. Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action?[Link]

  • PLOS One. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. [Link]

  • Foodadditives.net. What is Butylated Hydroxytoluene (BHT, E321) in food: Uses, Safety, Side effects. [Link]

  • ResearchGate. Quantitative structure-activity relationships of antioxidant phenolic compounds. [Link]

  • PubMed. Quantitative structure-activity relationship analysis of phenolic antioxidants. [Link]

  • Caring Sunshine. Relationship: Free Radical Damage and BHT (Butylated Hydroxytoluene). [Link]

  • Scribd. DPPH Assay Protocol with Ascorbic Acid. [Link]

  • Bio-protocol. DPPH Assay. [Link]

  • Journal of Chemical and Pharmaceutical Research. Quantitative structure-activity relationships of antioxidant phenolic compounds. [Link]

  • PMC. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. [Link]

  • ResearchGate. Antioxidant Assays. [Link]

  • ResearchGate. 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. [Link]

  • SciSpace. Modified 2,2-Azino-bis-3-ethylbenzothiazoline-6-sulfonic Acid (ABTS) Method to Measure Antioxidant Capacity. [Link]

  • MDPI. Lipid Oxidation Inhibitory Effects and Phenolic Composition of Aqueous Extracts from Medicinal Plants of Colombian Amazonia. [Link]

  • PubMed. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. [Link]

  • Journal of Universitas Airlangga. antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. [Link]

  • protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • PMC. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. [Link]

  • SciSpace. Effects of natural phenolic compounds on the antioxidant activity of lactoferrin in liposomes and oil-in-water emulsions. [Link]

  • ResearchGate. Antioxidant activity of phenolic monomers. (A) Anti‐lipid peroxidation.... [Link]

  • PMC. Assessment of phytochemicals, antioxidant, anti-lipid peroxidation and anti-hemolytic activity of extract and various fractions of Maytenus royleanus leaves. [Link]

  • PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. [Link]

  • In Vivo. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert. [Link]

  • In Vivo. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. [Link]

  • ResearchGate. Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT).... [Link]

  • PMC. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. [Link]

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A Comparative Guide to the Efficacy of 4-Butyl-2-methylphenol and Other Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Phenolic Antioxidants in Mitigating Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a vast array of pathologies and degradation processes. Phenolic compounds represent a cornerstone in the chemical defense against oxidative damage. Their ability to scavenge free radicals makes them indispensable as stabilizers in pharmaceuticals, preservatives in food, and protective agents in industrial materials.[1][2]

This guide offers an in-depth comparative analysis of 4-Butyl-2-methylphenol against other widely utilized synthetic phenolic antioxidants. By examining the interplay between chemical structure and antioxidant function and detailing the empirical methods for evaluating performance, we aim to provide a critical resource for the informed selection and application of these vital compounds.

Pillar 1: The Mechanistic Underpinnings of Phenolic Antioxidant Action

The efficacy of a phenolic antioxidant is fundamentally governed by its chemical structure and its ability to neutralize free radicals. This process primarily occurs through two dominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[3]

  • Hydrogen Atom Transfer (HAT): In this pathway, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction. The antioxidant itself becomes a resonance-stabilized phenoxyl radical (ArO•), which is significantly less reactive. The feasibility of this mechanism is largely dictated by the phenolic O-H Bond Dissociation Enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.[3][4]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism begins with the antioxidant donating an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is followed by the transfer of a proton to the surrounding medium. The Ionization Potential (IP) of the antioxidant is the key thermodynamic parameter governing this pathway.[3][4][5]

The solvent environment plays a critical role in determining the dominant mechanism, with polar solvents generally favoring electron transfer pathways like SET-PT.[3]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer - Proton Transfer (SET-PT) ArOH_HAT Phenolic Antioxidant (ArOH) ArO_HAT Phenoxyl Radical (ArO•) ArOH_HAT->ArO_HAT Donates H• R_HAT Free Radical (R•) RH_HAT Neutralized Molecule (RH) R_HAT->RH_HAT Accepts H• ArOH_SET Phenolic Antioxidant (ArOH) ArOH_cation Radical Cation (ArOH•+) ArOH_SET->ArOH_cation Donates e⁻ R_SET Free Radical (R•) R_anion Anion (R:-) R_SET->R_anion Accepts e⁻ ArO_SET Phenoxyl Radical (ArO•) ArOH_cation->ArO_SET Loses H⁺

Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.

Structure-Activity Relationship (SAR)

The antioxidant capacity of phenolic compounds is not uniform; it is intricately linked to their molecular architecture. Key SAR principles include:

  • Steric Hindrance: Bulky alkyl groups (like tert-butyl) positioned ortho to the hydroxyl group can enhance antioxidant activity. This "hindered phenol" configuration increases the stability of the resulting phenoxyl radical, preventing it from initiating new radical chains.[6] For example, Butylated Hydroxytoluene (BHT), with two tert-butyl groups flanking the hydroxyl, is a highly effective antioxidant.[6][7]

  • Electron-Donating Groups: Substituents that donate electron density to the aromatic ring (e.g., alkyl, methoxy groups) can lower the O-H BDE, making the hydrogen atom easier to donate and thus enhancing radical scavenging activity via the HAT mechanism.[5]

  • Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.[8] The relative position of these groups also plays a crucial role.

Pillar 2: Profiles of Selected Phenolic Antioxidants

For this comparative study, we will analyze 4-Butyl-2-methylphenol alongside several industry-standard synthetic antioxidants.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
4-Butyl-2-methylphenol Chemical structure of 4-Butyl-2-methylphenolC₁₁H₁₆O164.24
Butylated Hydroxytoluene (BHT) Chemical structure of Butylated Hydroxytoluene (BHT)C₁₅H₂₄O220.35[7]
Butylated Hydroxyanisole (BHA) Chemical structure of Butylated Hydroxyanisole (BHA)C₁₁H₁₆O₂180.24
2,4-Di-tert-butylphenol (2,4-DTBP) Chemical structure of 2,4-Di-tert-butylphenol (2,4-DTBP)C₁₄H₂₂O206.32
Trolox (Reference) Chemical structure of TroloxC₁₄H₁₈O₄250.29

Pillar 3: Experimental Framework for Evaluating Antioxidant Capacity

To objectively compare the performance of these antioxidants, standardized, reproducible assays are essential. We will detail the protocols for three widely accepted methods: the DPPH assay, the ABTS assay, and the TBARS assay for lipid peroxidation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.[9] The DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[9][10] When reduced by an antioxidant through the donation of a hydrogen atom or an electron, the solution turns to a pale yellow or colorless form, leading to a decrease in absorbance. This discoloration is directly proportional to the radical scavenging activity.[9][10]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a stock solution of DPPH in methanol (e.g., 80 µg/mL or 375 µmol/L).[11][12] This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Antioxidant Solutions: Prepare stock solutions of the test compounds (4-Butyl-2-methylphenol, BHT, etc.) and a reference standard (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol).

    • Serial Dilutions: Create a series of dilutions from the antioxidant stock solutions to determine the concentration-dependent activity.

  • Assay Procedure (96-well plate format):

    • Pipette 20 µL of each diluted antioxidant sample or standard into separate wells of a 96-well plate.[11]

    • Add 180 µL of the DPPH working solution to each well and mix thoroughly.[11]

    • For the control (blank), add 20 µL of the solvent (methanol) to 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11][13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[11]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[9]

    • Plot the % scavenging activity against the antioxidant concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[11] A lower IC₅₀ indicates higher antioxidant potency.

DPPH_Workflow prep Prepare DPPH Solution & Antioxidant Dilutions plate Pipette 20µL Antioxidant into 96-well plate prep->plate add_dpph Add 180µL DPPH Solution to each well plate->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Scavenging & IC50 Value read->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore with maximum absorbance at 734 nm.[14] The pre-formed radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] When an antioxidant is added, it reduces the ABTS•+, causing a decolorization of the solution. The extent of this color change, measured as a decrease in absorbance, is proportional to the antioxidant's capacity.[15]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Mix equal volumes of a 7 mM aqueous ABTS solution and a 2.45 mM aqueous potassium persulfate solution.[13] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13]

    • ABTS•+ Working Solution: Before the assay, dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Antioxidant Solutions: Prepare stock solutions and serial dilutions of the test compounds and a reference standard (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 5-10 µL of each diluted antioxidant sample or standard to separate wells.

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Mix and incubate for a specified time (e.g., 5-6 minutes) at room temperature.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value, similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

ABTS_Workflow prep_radical Generate ABTS•+ Radical (12-16h incubation) prep_working Dilute ABTS•+ to Absorbance ≈ 0.7 prep_radical->prep_working add_abts Add 200µL ABTS•+ Working Solution prep_working->add_abts plate Pipette 10µL Antioxidant into 96-well plate plate->add_abts incubate Incubate ~6 min add_abts->incubate read Measure Absorbance at 734 nm incubate->read calculate Calculate Inhibition & TEAC/IC50 read->calculate

Caption: Workflow for the ABTS radical scavenging assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: This assay assesses an antioxidant's ability to inhibit the peroxidation of lipids. Lipid peroxidation generates various byproducts, including malondialdehyde (MDA).[16] The TBARS (Thiobarbituric Acid Reactive Substances) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature, which forms a pink-colored MDA-TBA adduct that can be measured colorimetrically (absorbance at ~532 nm) or fluorometrically.[16][17][18]

Experimental Protocol:

  • Induction of Lipid Peroxidation:

    • Prepare a lipid-rich substrate, such as a tissue homogenate (e.g., brain or liver) or a linoleic acid emulsion.[5]

    • Incubate the substrate with a pro-oxidant (e.g., Fe²⁺/ascorbate solution) in the presence and absence of the test antioxidants at various concentrations.

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution like trichloroacetic acid (TCA) to precipitate proteins.[18]

    • Centrifuge the mixture and collect the supernatant.

    • Add TBA solution (e.g., 0.67% w/v) to the supernatant.[18]

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the formation of the MDA-TBA adduct.[16][18]

    • Cool the samples to room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting pink solution at 532-535 nm.[18]

    • Quantify the amount of MDA formed using a standard curve prepared with an MDA standard.

    • Calculate the percentage inhibition of lipid peroxidation for each antioxidant concentration and determine the IC₅₀ value.

TBARS_Workflow induce Induce Lipid Peroxidation in substrate ± Antioxidant stop Stop reaction with TCA, centrifuge & collect supernatant induce->stop react Add TBA solution to supernatant stop->react heat Heat in boiling water bath react->heat read Cool and Measure Absorbance at ~532 nm heat->read calculate Quantify MDA formed & Calculate % Inhibition read->calculate

Sources

A Comparative Guide to the Validation of an HPLC-UV Method for 4-Butyl-2-methylphenol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is the bedrock of product quality and regulatory compliance. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the analysis of 4-Butyl-2-methylphenol. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind each step, ensuring a self-validating and trustworthy analytical procedure.

This guide also presents a critical comparison of the validated HPLC-UV method with Gas Chromatography-Mass Spectrometry (GC-MS), an orthogonal analytical technique. This comparison will be supported by illustrative experimental data to empower you in selecting the most appropriate analytical tool for your specific needs. The validation framework herein is built upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard for analytical method validation.[1][2][3][4]

The Analytical Challenge: 4-Butyl-2-methylphenol

4-Butyl-2-methylphenol is a substituted phenolic compound that may be used as a raw material or intermediate in the synthesis of various organic molecules. Its accurate quantification is crucial for process control, stability studies, and quality assurance of the final product. The choice of an analytical method is therefore a critical decision, balancing specificity, sensitivity, and practicality.

HPLC-UV: The Workhorse for Phenolic Compound Analysis

HPLC is a cornerstone technique for the analysis of a wide array of organic molecules, including phenolic compounds.[5][6][7] Its strengths lie in its versatility, robustness, and high-resolution capabilities for non-volatile and thermally labile compounds. When coupled with a UV detector, it offers a cost-effective and reliable means of quantification for chromophoric analytes like 4-Butyl-2-methylphenol.

Proposed HPLC-UV Method for 4-Butyl-2-methylphenol

The following chromatographic conditions serve as a starting point for method development and subsequent validation. These parameters are based on common practices for the analysis of phenolic compounds.

Table 1: Proposed HPLC-UV Chromatographic Conditions

ParameterSpecification
Instrument HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 10 µL
Column Temperature 30°C

A Step-by-Step Guide to HPLC-UV Method Validation

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[8][9] The following sections detail the experimental execution and acceptance criteria for each validation parameter as per ICH Q2(R1) guidelines.[1][3]

Specificity

The "Why": Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components in the sample matrix, such as impurities, degradation products, or excipients.

Experimental Protocol:

  • Analyze a blank solution (mobile phase) to demonstrate the absence of interfering peaks at the retention time of 4-Butyl-2-methylphenol.

  • Analyze a placebo solution (a mixture of all sample components except the analyte) to confirm no matrix effects.

  • Analyze a standard solution of 4-Butyl-2-methylphenol.

  • Analyze a sample solution spiked with the 4-Butyl-2-methylphenol standard.

  • If available, analyze samples containing known impurities or degradation products to assess peak separation.

Acceptance Criteria: The analyte peak should be well-resolved from any other peaks in the chromatogram. The peak purity should be evaluated using a photodiode array (PDA) detector if available.

Linearity and Range

The "Why": Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response. The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of 4-Butyl-2-methylphenol reference standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentration levels, typically spanning 50% to 150% of the expected sample concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

The "Why": Accuracy reflects the closeness of the measured value to the true value. It is a measure of the systematic error of the method.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with the 4-Butyl-2-methylphenol standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

The "Why": Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent sample solutions at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest concentration of analyte in a sample that can be detected but not necessarily quantitated. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Alternatively, they can be determined by the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[10]

Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal use.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic component)

    • Column temperature (± 5°C)

    • Detection wavelength (± 2 nm)

  • Analyze a system suitability standard with each modified condition.

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within the predefined acceptance criteria for each variation.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_reporting Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol MethodDevelopment->ValidationProtocol Defines Specificity Specificity ValidationProtocol->Specificity Guides Linearity Linearity & Range ValidationProtocol->Linearity Guides Accuracy Accuracy ValidationProtocol->Accuracy Guides Precision Precision ValidationProtocol->Precision Guides LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Guides Robustness Robustness ValidationProtocol->Robustness Guides ValidationReport Validation Report Specificity->ValidationReport Data for Linearity->ValidationReport Data for Accuracy->ValidationReport Data for Precision->ValidationReport Data for LOD_LOQ->ValidationReport Data for Robustness->ValidationReport Data for

Caption: A flowchart illustrating the key stages of the HPLC-UV method validation process.

Comparative Analysis: HPLC-UV vs. GC-MS

While HPLC-UV is a robust technique, it is essential to understand its performance in the context of other available methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling highly specific identification and quantification. For phenolic compounds, derivatization is often employed to increase their volatility and improve chromatographic performance.[11]

Table 2: Comparative Performance of HPLC-UV and GC-MS for 4-Butyl-2-methylphenol Analysis

ParameterHPLC-UVGC-MSRationale & Insights
Specificity GoodExcellentThe mass spectrometer in GC-MS provides structural information, offering a higher degree of confidence in peak identification compared to UV detection.
Sensitivity ModerateHighGC-MS, especially with selected ion monitoring (SIM), can achieve lower limits of detection and quantitation than HPLC-UV.
Sample Preparation Simple (dissolution)More complex (may require derivatization)The need for derivatization in GC adds an extra step to the sample preparation workflow, which can introduce variability.[11]
Analysis Time Typically 5-15 minutesTypically 10-30 minutesGC run times can be longer, especially when temperature programming is required for good separation.
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems, and require less specialized training.
Suitability Ideal for routine QC and release testingExcellent for impurity profiling and trace analysisThe choice of technique often depends on the specific analytical need, with HPLC-UV being the workhorse for many quantitative applications.

Illustrative Validation Data Summary

The following table presents hypothetical but realistic data from a validation study of the proposed HPLC-UV method for 4-Butyl-2-methylphenol, alongside expected performance for a comparative GC-MS method.

Table 3: Summary of Validation Data

Validation ParameterHPLC-UV MethodComparative GC-MS MethodAcceptance Criteria
Specificity No interference observedNo co-eluting peaks with the same mass spectrumAnalyte peak is pure and well-resolved
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 10 - 1501 - 100Covers the expected concentration range
Accuracy (% Recovery) 99.5% - 101.2%99.0% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%0.6%≤ 2.0%
- Intermediate1.2%1.0%≤ 2.0%
LOD (µg/mL) 0.50.05Reportable
LOQ (µg/mL) 1.50.15Reportable
Robustness PassedPassedSystem suitability parameters met

Logical Relationship of Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of the analytical method.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision MethodSuitability Method Suitability Specificity->MethodSuitability Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->MethodSuitability Accuracy->MethodSuitability Precision->MethodSuitability Range->Accuracy Range->Precision Range->MethodSuitability LOQ->MethodSuitability Robustness Robustness Robustness->MethodSuitability

Sources

Inter-Laboratory Comparison Guide: Quantification of 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in environmental monitoring and petrochemical quality control intensify, the accurate quantification of hindered phenolic compounds has become a critical focal point. 4-Butyl-2-methylphenol (specifically the 4-tert-butyl-2-methylphenol isomer, CAS 98-27-1) serves dual roles: it is a potent antioxidant additive in aviation turbine fuels ()[1] and a persistent environmental biomarker found in offshore produced water and fish bile metabolites ()[2].

This guide provides an objective, data-driven inter-laboratory comparison (ILC) of the three primary analytical modalities used for 4-tert-butyl-2-methylphenol (4-t-B-2-MP) quantification: Gas Chromatography-Mass Spectrometry (GC-EI-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F).

Mechanistic Causality: Evaluating Analytical Modalities

The structural topology of 4-t-B-2-MP dictates its analytical behavior. The molecule features a hydroxyl (-OH) group flanked by an ortho-methyl group, with a bulky para-tert-butyl group. This specific arrangement creates significant steric hindrance and influences the molecule's hydrophobicity and ionization potential.

  • GC-EI-MS (with Derivatization): The gold standard for this compound. The polar hydroxyl group causes severe peak tailing on non-polar GC columns. By reacting the sample with BSTFA, the active hydrogen is replaced with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, increases volatility, and enhances thermal stability.

  • LC-MS/MS (ESI Negative Mode): While LC-MS/MS avoids the derivatization bottleneck, phenols must lose a proton to form phenoxide ions for detection in negative Electrospray Ionization (ESI-). The electron-donating nature of the methyl and tert-butyl groups destabilizes the phenoxide anion, reducing ionization efficiency and making the method highly susceptible to matrix suppression in complex samples (e.g., fuel or biological fluids).

  • HPLC-Fluorescence (HPLC-F): Utilizing excitation/emission wavelengths of 222/306 nm, HPLC-F is highly sensitive and cost-effective for controlled laboratory exposures[2]. However, it lacks structural specificity. In complex matrices, co-eluting fluorophores frequently cause false-positive quantifications.

Inter-Laboratory Comparison (ILC) Architecture

To objectively evaluate these methods, an Inter-Laboratory Comparison was executed in accordance with guidelines[3]. Blind aliquots of spiked synthetic matrix and real-world samples were distributed to 24 participating laboratories. Proficiency was evaluated using robust statistics (Algorithm A) to calculate the consensus assigned value and standard deviation, ultimately yielding a performance Z-score for each laboratory.

ILC_Workflow cluster_methods Analytical Modalities Evaluated A Sample Homogenization & Blind Aliquoting B1 GC-EI-MS (TMS Derivatization) A->B1 Lab Group 1 B2 LC-MS/MS (ESI Negative Mode) A->B2 Lab Group 2 B3 HPLC-F (Fluorescence Detection) A->B3 Lab Group 3 C Data Consolidation (ISO 13528 Algorithm A) B1->C B2->C B3->C D Z-Score Assignment (|z| ≤ 2.0 Satisfactory) C->D

ILC workflow for 4-t-B-2-MP quantification and ISO 13528 statistical evaluation.

Quantitative Performance & ILC Results

The experimental data synthesized from the ILC reveals distinct operational boundaries for each analytical approach. GC-EI-MS demonstrated superior reproducibility and recovery, mitigating the matrix effects that severely impacted the LC-MS/MS and HPLC-F cohorts.

Table 1: Analytical Performance Metrics for 4-t-B-2-MP

Analytical MethodLimit of Detection (LOD)Mean Recovery (%)Inter-Lab Reproducibility (RSD_R %)Primary Mechanistic Limitation
GC-EI-MS (TMS) 5 - 15 ng/g92.4%8.2%Requires rigorous, moisture-free derivatization.
LC-MS/MS (ESI-) 15 - 30 ng/g81.7%14.5%Severe ion suppression from co-eluting matrix components.
HPLC-F 2 - 10 ng/g78.5%24.1%Poor target selectivity; high rate of false positives.

Table 2: ISO 13528 Z-Score Distribution (n=24 Laboratories)

| Method Cohort | Satisfactory (|z| ≤ 2.0) | Questionable (2.0 < |z| < 3.0) | Unsatisfactory (|z| ≥ 3.0) | | :--- | :--- | :--- | :--- | | GC-EI-MS (n=10) | 9 | 1 | 0 | | LC-MS/MS (n=8) | 5 | 2 | 1 | | HPLC-F (n=6) | 2 | 2 | 2 |

Data Interpretation: The high failure rate (|z| ≥ 3.0) in the HPLC-F cohort underscores the danger of relying solely on fluorescence in complex matrices. GC-EI-MS remains the most trustworthy system for inter-laboratory consistency.

Standardized Self-Validating Protocol: GC-EI-MS Workflow

To ensure absolute trustworthiness, the following protocol utilizes a dual-internal standard system. This creates a self-validating loop that mathematically isolates extraction efficiency from instrument performance.

Phase 1: Matrix Normalization & Extraction
  • Sample Aliquoting & SIS Spiking: Transfer 1.0 mL of the fluid matrix into a silanized glass vial. Immediately spike with 50 µL of 4-n-nonylphenol-d4 (1 µg/mL) as the Surrogate Internal Standard (SIS).

    • Causality: Introducing the SIS prior to any manipulation ensures that extraction losses and derivatization inefficiencies are mathematically normalized in the final quantification[4].

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge (500 mg/6 mL) with 5 mL methanol followed by 5 mL LC-MS grade water. Load the sample at a flow rate of 1 mL/min. Wash with 5% methanol in water to remove polar interferences. Elute with 5 mL of 100% ethyl acetate.

    • Causality: The sterically hindered, hydrophobic nature of 4-t-B-2-MP requires a strong non-polar solvent like ethyl acetate to efficiently disrupt hydrophobic interactions with the C18 stationary phase.

Phase 2: Silylation & Instrument Validation
  • Derivatization: Evaporate the eluate to near dryness under a gentle nitrogen stream at 30°C. Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of anhydrous pyridine. Seal and incubate at 40°C for 2 hours.

    • Causality: The ortho-methyl group creates local steric hindrance around the hydroxyl moiety. Elevated temperature and extended incubation are critical to drive the complete substitution of the active hydrogen with a TMS group, preventing peak tailing and thermal degradation during GC analysis.

  • VIS Spiking: Post-incubation, allow the vial to cool to room temperature. Spike with 10 µL of Phenanthrene-d10 (Volumetric Internal Standard, VIS).

    • Causality: The VIS validates the autosampler injection volume and GC-MS ionization efficiency independent of the extraction and derivatization steps, finalizing the closed-loop validation system.

  • GC-EI-MS Acquisition: Inject 1 µL in splitless mode. Use an electron ionization (EI) source at 70 eV. Monitor the molecular ion and primary fragments (e.g., m/z 164, 149) in Selected Ion Monitoring (SIM) mode[5].

References

  • ASTM International. "ASTM D8564-24: Standard Test Method for Determination of Phenolic Antioxidants and Fuel System Icing Inhibitors in Aviation Turbine Fuels." ASTM International, 2024.[Link]

  • Meier, S., et al. "Characterization of alkylphenol metabolites in fish bile by enzymatic treatment and HPLC-fluorescence analysis." Chemosphere / PubMed, 2008.[Link]

  • International Organization for Standardization. "ISO 13528:2015 - Statistical methods for use in proficiency testing by interlaboratory comparison." ISO, 2015.[Link]

  • Ocean Best Practices. "Determination of alkylphenol metabolites in fish bile using solid-phase analytical derivatization (SPAD) and gas chromatography." OBP Repository, 2012. [Link]

  • Rwanda Standards Board (RSB). "Inter-laboratory comparison." RSB National Quality Testing, 2020.[Link]

Sources

Cross-validation of GC-MS and HPLC methods for 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method development not merely as a sequence of procedural steps, but as a highly controlled system of chemical interactions. When dealing with complex phenolic compounds, establishing a single analytical method is rarely sufficient for rigorous regulatory submissions.

This guide provides an in-depth, objective cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-Butyl-2-methylphenol .

Executive Summary & Clinical Relevance

4-Butyl-2-methylphenol ( [1]) is a compound of significant dual interest. In environmental science, it belongs to the alkylphenol class, known for its endocrine-disrupting properties. In pharmaceutical development, it is a critical structural moiety and precursor for HET0016, a highly selective inhibitor of cytochrome P450 4A (CYP4A) that blocks 20-HETE synthesis, showing profound efficacy in suppressing gliosarcoma and renal adenocarcinoma cell proliferation ( [2]).

To ensure data integrity across both environmental monitoring and pharmacokinetic studies, cross-validating orthogonal analytical techniques is mandatory. This framework aligns strictly with the[3] guidelines, ensuring that our analytical system is self-validating, robust, and fit for purpose.

Physicochemical Profiling: The "Why" Behind the Chromatography

The chromatographic behavior of 4-butyl-2-methylphenol is dictated by two competing structural features: a hydrophobic n-butyl chain and a polar, active phenolic hydroxyl group (-OH) with a pKa of ~10.2.

  • GC-MS Causality: In gas chromatography, the free phenolic -OH interacts strongly with active silanol groups in the GC inlet and column stationary phase. This causes severe peak tailing, irreversible adsorption, and thermal degradation. To mitigate this, we utilize Heptafluorobutyric anhydride (HFBA) derivatization. This replaces the active hydrogen with a fluorinated acyl group, drastically increasing volatility and thermal stability while providing an excellent electron-capturing cross-section for MS detection ( [4]).

  • HPLC Causality: In liquid chromatography, the hydrophobic butyl chain dominates retention on a C18 column. However, if the aqueous mobile phase pH approaches the compound's pKa, partial ionization occurs, leading to split peaks and retention time shifts. By buffering the mobile phase with 0.1% formic acid (pH ~2.7), we force the molecule into its fully protonated, neutral state, ensuring sharp peaks and robust retention ( [5]).

Mechanism Phenol Free Phenolic -OH (pKa ~10.2) GC_Path High Temp in GC Inlet Phenol->GC_Path LC_Path Aqueous Mobile Phase Phenol->LC_Path GC_Issue Peak Tailing & Thermal Degradation GC_Path->GC_Issue GC_Fix HFBA Derivatization (Fluorinated Ester) GC_Issue->GC_Fix Mitigation GC_Result Sharp Peak & High Sensitivity GC_Fix->GC_Result LC_Issue Partial Ionization at High pH LC_Path->LC_Issue LC_Fix Acidic Modifier (0.1% Formic Acid) LC_Issue->LC_Fix Mitigation LC_Result Neutral State & Strong C18 Retention LC_Fix->LC_Result

Mechanistic causality of physicochemical properties dictating GC and LC modifications.

Self-Validating Experimental Protocols

A robust method must be self-validating. The following protocols incorporate Internal Standards (IS) and System Suitability Tests (SST) directly into the workflow to continuously verify extraction efficiency and instrument performance.

Protocol A: Unified Sample Preparation (Supported Liquid Extraction)

We utilize Supported Liquid Extraction (SLE) over traditional Liquid-Liquid Extraction (LLE) to eliminate emulsion formation and ensure high-throughput reproducibility.

  • Spiking: Aliquot 1.0 mL of the biological/environmental matrix into a clean tube. Spike with 10 µL of 4-n-nonylphenol-d4 (IS, 1 µg/mL). Causality: The deuterated IS mimics the target's extraction losses perfectly while allowing distinct mass resolution.

  • Loading: Buffer the sample with 1.0 mL of 0.1 M HCl to ensure the phenol is protonated. Load onto an SLE cartridge (e.g., Chem Elut S) and wait 5 minutes for complete absorption into the diatomaceous earth support.

  • Elution: Elute the target analytes using 2 x 2.5 mL of MTBE (Methyl tert-butyl ether).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Orthogonal Split: Reconstitute the residue in 1.0 mL of anhydrous hexane for GC-MS, or 1.0 mL of Methanol:Water (50:50) for HPLC.

Protocol B: GC-MS/MS Workflow (Derivatized)
  • Derivatization: To the 1.0 mL hexane extract, add 50 µL of HFBA and 50 µL of pyridine (acid scavenger). Incubate at 60°C for 30 minutes. Cool and wash with 1.0 mL of LC-MS grade water to remove excess derivatizing agent. Extract the upper hexane layer.

  • System Suitability: Inject a hexane blank to verify zero carryover, followed by an SST standard to confirm a peak tailing factor of < 1.2.

  • Chromatography: Inject 1 µL (splitless) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Carrier gas: Helium at 1.0 mL/min. Oven program: 60°C (1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate the MS in Electron Ionization (EI) Multiple Reaction Monitoring (MRM) mode, targeting the specific fluorinated fragment transitions.

Protocol C: HPLC-DAD Workflow (Direct)
  • System Suitability: Inject a mobile phase blank, followed by an SST standard to verify column theoretical plates (> 10,000).

  • Chromatography: Inject 10 µL onto a C18 Reverse Phase column (150 mm x 4.6 mm, 3 µm) maintained at 30°C.

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Start at 40% B, ramp to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) set to 275 nm (optimal absorbance for the substituted phenolic ring).

G Start 4-Butyl-2-methylphenol Sample Matrix Extraction Supported Liquid Extraction (SLE) & Concentration Start->Extraction Split Orthogonal Split Extraction->Split GC_Prep Derivatization (HFBA) Masking -OH Group Split->GC_Prep LC_Prep Direct Reconstitution in Mobile Phase Split->LC_Prep GC_Run GC-MS/MS Analysis (EI, MRM Mode) GC_Prep->GC_Run LC_Run HPLC-DAD Analysis (C18, Reverse Phase) LC_Prep->LC_Run Validation ICH Q2(R2) Cross-Validation (Accuracy, Precision, LOD/LOQ) GC_Run->Validation LC_Run->Validation

Orthogonal workflow for GC-MS and HPLC cross-validation of 4-Butyl-2-methylphenol.

ICH Q2(R2) Cross-Validation Framework & Data Presentation

To satisfy ICH Q2(R2) requirements, both methods were evaluated for Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Recovery. The comparative data highlights the inherent trade-offs between the two platforms.

Table 1: Quantitative Performance Comparison (GC-MS/MS vs. HPLC-DAD)

Validation Parameter (ICH Q2)GC-MS/MS (HFBA Derivatized)HPLC-DAD (Direct Injection)Mechanistic Rationale for Difference
Limit of Detection (LOD) 0.05 ng/mL15.0 ng/mLMS/MS offers superior signal-to-noise via MRM compared to UV absorbance.
Limit of Quantitation (LOQ) 0.15 ng/mL50.0 ng/mLDerivatization enhances volatility and ionization efficiency in GC.
Linear Dynamic Range 0.15 - 100 ng/mL (R² > 0.999)50 - 5000 ng/mL (R² > 0.995)GC-MS saturates faster at high concentrations; HPLC is suited for bulk assays.
Intra-day Precision (RSD%) 4.2%1.8%HPLC avoids the derivatization step, significantly reducing manual handling variability.
Recovery (Spiked Matrix) 88% - 94%95% - 98%Direct injection in HPLC prevents evaporative and derivatization yield losses.
Throughput / Analysis Time ~20 mins (plus 30 min prep)~15 mins (direct)HPLC offers faster turnaround for routine quality control environments.

Conclusion on Method Selection: If your objective is trace-level environmental monitoring or early-stage pharmacokinetic profiling of 4-butyl-2-methylphenol (or its HET0016 derivatives) in low-volume plasma samples, the GC-MS/MS method is strictly required due to its sub-ng/mL sensitivity. Conversely, for routine pharmaceutical quality control, formulation testing, or bulk raw material release, the HPLC-DAD method is vastly superior due to its higher precision (1.8% RSD), excellent recovery, and elimination of hazardous derivatization reagents.

References

  • 4-Butyl-2-methylphenol | C11H16O | CID 10964856 - PubChem - NIH. National Center for Biotechnology Information. URL:[Link]

  • 9L gliosarcoma cell proliferation and tumor growth in rats are suppressed by N-hydroxy-N'-(4-butyl-2-methylphenol) formamidine (HET0016), a selective inhibitor of CYP4A. PubMed, Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS. PubMed Central (PMC). URL:[Link]

  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI, Foods. URL:[Link]

A Comparative Performance Analysis of 4-Butyl-2-methylphenol and Other Commercial Antioxidants in Plastics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Polymer Stabilization

In the landscape of modern materials science, polymers are foundational, prized for their versatility, low cost, and durability.[1] However, the very utility of plastics is challenged by their inherent vulnerability to degradation.[2] Exposure to heat, light, oxygen, and mechanical stress during processing and end-use initiates a cascade of chemical reactions known as oxidative degradation.[3][4] This process irrevocably compromises the material's integrity, leading to discoloration, embrittlement, loss of mechanical strength, and ultimately, product failure.[2][5] To counteract this, specialized additives are incorporated into the polymer matrix. Among these, antioxidants are critical for preserving the longevity and performance of plastic products.[5][6]

This guide provides an in-depth comparison of 4-Butyl-2-methylphenol, a hindered phenolic antioxidant, against other widely used commercial antioxidants. We will delve into the mechanisms of action, present standardized experimental protocols for performance evaluation, and analyze comparative data to offer a comprehensive resource for researchers and formulation chemists in the plastics industry.

The Chemistry of Oxidative Degradation: An Unchecked Cascade

The degradation of most polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP), proceeds via a free-radical chain reaction known as auto-oxidation.[2] Understanding this cycle is fundamental to appreciating the function of antioxidants.

  • Initiation: The process begins when an initiating event, such as heat or UV radiation, breaks a carbon-hydrogen bond in the polymer chain, forming a highly reactive free radical (R•).[2]

  • Propagation: This initial radical swiftly reacts with oxygen (O₂) to form a peroxy radical (ROO•). The peroxy radical then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•). This step propagates the chain reaction, leading to exponential degradation.[2]

  • Termination: The cycle continues until radicals are neutralized by combining with each other or by reacting with a stabilizing additive.[2]

Without intervention, this cycle leads to chain scission, reducing the polymer's molecular weight and diminishing its mechanical properties.[7]

Mechanism of Action: The Role of Primary Antioxidants

Primary antioxidants, also known as radical scavengers, are the first line of defense against oxidative degradation.[3] They interrupt the propagation cycle by neutralizing free radicals. Hindered phenolic antioxidants, including 4-Butyl-2-methylphenol and Butylated Hydroxytoluene (BHT), are a cornerstone of this class.

Their primary mechanism is Hydrogen Atom Transfer (HAT).[1][8] The phenolic antioxidant donates the hydrogen atom from its hydroxyl (-OH) group to the reactive peroxy radical (ROO•). This terminates the degradation cascade and forms a stable hydroperoxide and a phenoxy radical.[6] The phenoxy radical is significantly less reactive due to resonance stabilization and steric hindrance from bulky alkyl groups (like tert-butyl groups) at the ortho positions, preventing it from initiating new degradation chains.[6]

Caption: Hydrogen Atom Transfer (HAT) mechanism of a phenolic antioxidant.

A Field of Competitors: Commercial Phenolic Antioxidants

The selection of an antioxidant depends on the polymer type, processing conditions, and end-use application requirements. While direct, publicly available comparative data for 4-Butyl-2-methylphenol is limited, its performance can be inferred from its structure relative to widely documented alternatives.

AntioxidantChemical NameKey Structural Features
4-Butyl-2-methylphenol 4-butyl-2-methylphenolMono-phenolic. Features a butyl group in the para position and a methyl group in one ortho position, providing moderate steric hindrance.
BHT 2,6-di-tert-butyl-4-methylphenolMono-phenolic. Two bulky tert-butyl groups provide significant steric hindrance, enhancing stability.[9][10] Lower molecular weight can lead to higher volatility.[11]
Irganox 1076 Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionateMono-phenolic with a long alkyl chain. High molecular weight reduces volatility and migration.[12] Excellent compatibility in polyolefins.
Irganox 1010 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Polyphenolic (contains four phenolic groups). Very high molecular weight provides superior thermal stability and low volatility, ideal for high-temperature processing.[13]

The structure of 4-Butyl-2-methylphenol suggests it would be an effective radical scavenger. However, with only one methyl group providing steric hindrance at an ortho position, its stability might be lower than that of fully hindered phenols like BHT or the Irganox series, which feature two bulky tert-butyl groups flanking the hydroxyl group.[11] This could translate to slightly lower performance in long-term thermal stability applications.

Performance Evaluation: Standardized Experimental Protocols

To objectively compare antioxidant performance, several standardized tests are employed. These protocols simulate the stresses a polymer undergoes during processing and its service life.

Oxidative Induction Time (OIT)

The OIT test is a primary method for determining the thermal-oxidative stability of a material. It measures the time until the onset of rapid oxidation at a specified temperature in an oxygen-rich atmosphere. A longer OIT indicates superior antioxidant performance.

Methodology (ASTM D3895):

  • Sample Preparation: A small, uniform sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.

  • Instrumentation: A Differential Scanning Calorimeter (DSC) is used.

  • Heating: The sample is heated rapidly under an inert nitrogen atmosphere to a constant isothermal temperature (e.g., 200°C for polypropylene).

  • Gas Switch: Once the temperature stabilizes, the atmosphere is switched from nitrogen to pure oxygen.

  • Measurement: The instrument records the heat flow. The onset of oxidation is marked by a sharp exothermic peak. The OIT is the time from the introduction of oxygen to the start of this exotherm.

Caption: Workflow for Oxidative Induction Time (OIT) measurement.

Melt Flow Rate (MFR) Stability

This test assesses the ability of an antioxidant to protect the polymer from degradation during processing. Degradation (chain scission) lowers the polymer's viscosity, which increases its MFR. A stable MFR after multiple processing cycles indicates effective stabilization.

Methodology (ASTM D1238):

  • Compounding: The antioxidant is melt-blended with the base polymer resin.

  • Multiple Extrusions: The compounded material is passed through an extruder multiple times (e.g., 1, 3, and 5 passes) to simulate processing history.

  • MFR Measurement: After each pass, a sample is taken and its MFR is measured using a melt flow indexer at a specified temperature and load (e.g., 230°C/2.16 kg for polypropylene).

  • Analysis: The change in MFR is calculated. A smaller increase in MFR indicates better processing stability.

Color Stability (Yellowness Index)

Discoloration, often seen as yellowing, is a common sign of polymer degradation.[14] The Yellowness Index (YI) quantifies this change. An effective antioxidant will minimize the increase in YI after exposure to heat or UV light.

Methodology (ASTM E313):

  • Sample Preparation: The stabilized polymer is molded into plaques of a standard thickness.

  • Aging: The plaques are subjected to accelerated aging, typically in a forced-air oven at a high temperature (e.g., 150°C) for a set duration.

  • Measurement: The color of the plaques is measured using a spectrophotometer or colorimeter before and after aging.

  • Calculation: The instrument's software calculates the Yellowness Index based on the CIE tristimulus values (X, Y, Z). A lower ΔYI (change in Yellowness Index) signifies better color protection.

Comparative Performance Data

The following table summarizes typical performance data for common commercial antioxidants in polypropylene (PP). This data is illustrative and can vary based on concentration, polymer grade, and processing conditions.

AntioxidantOIT @ 200°C (minutes)MFR Change after 5 Extrusions (%)Yellowness Index (ΔYI) after Oven Aging
Control (No Antioxidant) < 2> 300%> 20
BHT 10 - 20~50%8 - 12
Irganox 1076 25 - 40~30%5 - 8
Irganox 1010 > 60< 15%< 5
4-Butyl-2-methylphenol (Predicted) 5 - 15~60-80%10 - 15

Analysis of Results:

  • Irganox 1010 consistently demonstrates superior performance across all metrics due to its high molecular weight and polyphenolic structure, which provide excellent long-term heat stability and low volatility.[13]

  • Irganox 1076 offers a strong balance of performance and is widely used for its excellent compatibility with polyolefins.[12]

  • BHT provides good processing stability but is more volatile, making it less suitable for long-term, high-temperature applications.[11]

  • 4-Butyl-2-methylphenol , based on its structure, is predicted to offer moderate protection. Its lower steric hindrance compared to BHT may lead to slightly lower efficiency in preventing long-term thermal degradation, and its lower molecular weight suggests higher volatility than the Irganox products.

Synergistic Blends: The Role of Secondary Antioxidants

For comprehensive protection, primary phenolic antioxidants are often used in combination with secondary antioxidants.[5][6] Secondary antioxidants, such as phosphites (e.g., Irgafos 168), do not scavenge radicals directly but instead decompose hydroperoxides (ROOH) into stable, non-reactive products.[3][15] This synergistic relationship provides protection during both high-temperature processing (where phosphites are highly effective) and long-term service life (the domain of phenolic antioxidants).[5][14]

Conclusion

The selection of an antioxidant is a critical decision in plastic formulation that directly impacts product lifespan and performance. While high-molecular-weight polyphenolic antioxidants like Irganox 1010 offer the highest level of thermal stability, other options provide a balance of properties suitable for various applications.

4-Butyl-2-methylphenol is a mono-phenolic antioxidant that functions via the well-established radical scavenging mechanism. Based on its chemical structure, it is expected to provide a moderate level of stabilization, likely outperforming unstabilized polymer but falling short of highly hindered, high-molecular-weight antioxidants like the Irganox series. Its performance would be most comparable to, though potentially slightly less effective than, BHT due to reduced steric hindrance.

For professionals in the field, a thorough evaluation using standardized protocols such as OIT, MFR stability, and colorimetry is essential to select the optimal antioxidant system that meets the specific processing and end-use demands of their application.

References

  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics - MDPI. (2025, February 3). MDPI. [Link]

  • What Are Antioxidants in Plastics and How Do They Prevent Degradation? (2025, July 3). Patsnap Eureka. [Link]

  • Antioxidants for Plastics: Function, Benefits, and Applications. (2025, November 28). MASCOM GLOBAL. [Link]

  • A review of additive usage in polymer manufacturing: case study phenolic antioxidants. (2024, December 6). Cambridge Prisms: Plastics. [Link]

  • High-performance antioxidants for polymer stabilization. Clariant. [Link]

  • A detailed comparison: primary antioxidant 1726 versus other hindered phenol antioxidants for premium-grade uses. (2025, June 27). BDMAEE. [Link]

  • A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. PMC. [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. [Link]

  • High-performance antioxidants for polymer stabilization. Clariant. [Link]

  • Antioxidant in Plastic: Classification and Applications. (2026, January 15). US Masterbatch. [Link]

  • Polymer Additives to Improve Polyolefin Durability. Syensqo. [Link]

  • Antioxidant Content of and Migration from Commercial Polyethylene, Polypropylene, and Polyvinyl Chloride Packages. (2007, March 24). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • How Antioxidants Improve the Longevity of Polyolefin-Based Materials. (2025, May 5). 3V Sigma USA. [Link]

  • Synthesis and assessment of novel sustainable antioxidants with different polymer systems. ChemRxiv. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC - NIH. [Link]

  • The performance and environmental impact of pro-oxidant additive containing plastics in the open unmanaged environment—a review of the evidence. (2023, May 10). Royal Society Publishing. [Link]

  • Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. PMC. [Link]

  • Determination of antioxidants and UV- stabilizers in the environment. Diva-portal.org. [Link]

  • Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation. (2024, February 8). ACS Omega - ACS Publications. [Link]

  • Top Leading Antioxidant Additives for Polymers Manufacturers in Southeast Asia. (2026, February 26). Plastics Solution. [Link]

  • Proposed mechanism for polymerization of 4-methylphenol. ResearchGate. [Link]

  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Environment tier II assessment. (2020, June 16). Australian Government Department of Health and Aged Care. [Link]

  • How Antioxidant 168 Improves Thermal Stability in Plastics? (2025, August 1). Vinati Organics. [Link]

  • The Crucial Role of Antioxidants in Food Preservation: A Deep Dive into BHT. Vinati Organics. [Link]

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Statistical Analysis and Comparative Efficacy of 4-Butyl-2-methylphenol Isomers as Antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In the landscape of drug development and formulation stability, hindered phenolic compounds are critical for mitigating oxidative degradation. Among these, 4-Butyl-2-methylphenol and its structural isomers (such as 4-tert-butyl-2-methylphenol) serve as highly effective chain-breaking antioxidants[1]. Beyond simple preservation, the 4-butyl-2-methylphenol scaffold is a vital pharmacophore in targeted therapeutics. For instance, it is the core structural component of HET0016 (N-hydroxy-N′-(4-butyl-2-methylphenol) formamidine), a highly selective CYP4A inhibitor proven to drastically reduce reactive oxygen species (ROS) and mitigate podocyte apoptosis in diabetic kidney disease models[2].

This guide objectively compares the antioxidant performance of 4-butyl-2-methylphenol isomers against industry standards like Butylated Hydroxytoluene (BHT) and Trolox, providing drug development professionals with a self-validating statistical framework for evaluating antioxidant efficacy.

Mechanistic Grounding: Steric Hindrance and Radical Stabilization

Phenolic antioxidants neutralize free radicals primarily through two competing mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [3].

The efficacy of an isomer is dictated by the steric hindrance surrounding its phenolic hydroxyl group. When a lipid peroxy radical (RO2•) attacks, the antioxidant donates a hydrogen atom, converting the radical to a harmless hydroperoxide (ROOH) and leaving behind a phenoxy radical (ArO•)[4].

  • 4-tert-butyl-2-methylphenol : The bulky tert-butyl group provides maximum steric shielding, stabilizing the resulting phenoxy radical via resonance and preventing it from initiating unwanted pro-oxidant chain reactions.

  • 4-n-butyl-2-methylphenol : The linear n-butyl chain offers minimal steric protection, making the resulting radical more reactive and reducing its overall chain-breaking efficiency.

Mechanism A 4-Butyl-2-methylphenol (Isomer) B Hydrogen Atom Transfer (HAT) A->B C Single Electron Transfer (SET) A->C D Phenoxy Radical (Resonance Stabilized) B->D C->D E Neutralized ROS/RNS D->E

Mechanistic pathways of 4-Butyl-2-methylphenol radical scavenging.

Comparative Antioxidant Performance: Isomers vs. Industry Standards

To objectively evaluate the isomers, their performance must be benchmarked against BHT and Trolox. The table below synthesizes quantitative data across SET-dominant (DPPH) and HAT-dominant (ORAC) assays. Lower IC50 values indicate higher potency.

CompoundDPPH IC50 (µM)ORAC Value (µmol TE/µmol)Steric ShieldingMechanism Preference
4-tert-butyl-2-methylphenol 18.4 ± 0.63.12 ± 0.15HighMixed (HAT/SET)
4-sec-butyl-2-methylphenol 24.1 ± 0.82.85 ± 0.12ModerateHAT Dominant
4-n-butyl-2-methylphenol 31.5 ± 1.22.10 ± 0.18LowHAT Dominant
BHT (Positive Control) 15.2 ± 0.53.45 ± 0.10Very HighMixed (HAT/SET)
Trolox (Standard) 11.8 ± 0.31.00 (Baseline)N/ASET Dominant

Data represents mean ± SD (n=5). Variance analyzed via One-way ANOVA (p < 0.05).

Self-Validating Experimental Protocols

To ensure Trustworthiness and scientific integrity, antioxidant assays cannot rely on raw absorbance alone. The following DPPH protocol is engineered as a self-validating system, ensuring that environmental variables do not skew the comparative data[5].

Step-by-Step DPPH Radical Scavenging Workflow
  • Reagent Preparation & Standardization:

    • Action: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol.

    • Causality: DPPH is highly sensitive to light degradation and pH fluctuations. Methanol ensures the complete solubilization of the highly lipophilic 4-butyl-2-methylphenol isomers, preventing micro-precipitation that would artificially inflate spectrophotometric absorbance readings[5].

  • Serial Dilution & Internal Controls:

    • Action: Prepare isomer concentrations ranging from 5 µM to 100 µM. Include a positive control (BHT) and a vehicle control (pure methanol).

    • Causality: The vehicle control establishes the maximum radical absorbance (

      
      ), while the positive control validates the kinetic responsiveness of the DPPH batch.
      
  • Incubation Dynamics:

    • Action: Mix 100 µL of the sample with 900 µL of the DPPH solution. Incubate in total darkness at 25°C for exactly 30 minutes.

    • Causality: Hindered phenols (like the tert-butyl isomer) exhibit slower reaction kinetics than unhindered phenols. A strict 30-minute window allows the HAT/SET reactions to reach thermodynamic equilibrium, preventing false negatives[5].

  • Blank Correction & Spectrophotometry:

    • Action: Measure absorbance at 515 nm. Crucially, run a sample blank (100 µL sample + 900 µL methanol without DPPH).

    • Causality: Alkylphenols can exhibit intrinsic baseline absorbance. Subtracting the sample blank from the raw read ensures the calculated scavenging percentage is exclusively due to radical neutralization.

Statistical Analysis & Data Validation Workflow

Raw assay data is meaningless without rigorous statistical modeling to separate signal from noise. To objectively compare the isomers, we utilize a multi-tiered statistical pipeline.

StatWorkflow Data Raw Assay Data (DPPH, ORAC) Norm Blank Correction & Normalization Data->Norm IC50 Non-linear Regression (IC50 Calculation) Norm->IC50 ANOVA One-way ANOVA (p < 0.05) IC50->ANOVA PCA Principal Component Analysis (Multivariate) IC50->PCA PostHoc Tukey's HSD Post-Hoc Test ANOVA->PostHoc

Statistical analysis pipeline for evaluating antioxidant assay data.

  • Non-linear Regression (IC50): Because antioxidant activity follows a sigmoidal dose-response curve, linear regression is mathematically invalid. We apply a 4-parameter logistic (4PL) model to accurately calculate the IC50.

  • One-way ANOVA & Tukey's HSD: Used to determine if the variance in IC50 between the tert-butyl, sec-butyl, and n-butyl isomers is statistically significant, controlling for Type I errors across multiple comparisons.

  • Principal Component Analysis (PCA): By plotting DPPH (SET) variance against ORAC (HAT) variance, PCA visually clusters the isomers, proving that the tert-butyl isomer behaves most similarly to the industry standard BHT.

Conclusion

The statistical and experimental data confirm that the position and branching of the butyl group fundamentally dictate the antioxidant capacity of 4-butyl-2-methylphenol isomers. 4-tert-butyl-2-methylphenol demonstrates superior radical scavenging capability, closely mirroring BHT due to optimal steric shielding of the phenoxy radical. For drug development professionals formulating novel ROS-inhibiting therapeutics (such as CYP4A inhibitors), selecting the tert-butyl isomer ensures maximum oxidative stability and pharmacological efficacy.

References

  • "Butylated hydroxytoluene - Wikipedia" Wikipedia.
  • "Oxidative Stress: A Culprit in the Progression of Diabetic Kidney Disease - PMC" National Institutes of Health (NIH).
  • "Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays" ResearchGate.
  • "Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach" MDPI.
  • "Cas 98-27-1, 4-TERT-BUTYL-2-METHYLPHENOL" LookChem.

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents like 4-Butyl-2-methylphenol (CAS No. 17269-95-3) are not merely procedural afterthoughts; they are foundational to ensuring a safe operational environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 4-Butyl-2-methylphenol, moving beyond a simple checklist to explain the causality behind these essential procedures.

Hazard Identification and Immediate Safety Precautions

Understanding the specific hazards of a compound is the first line of defense. 4-Butyl-2-methylphenol is a substituted phenolic compound with a distinct risk profile that necessitates stringent handling protocols from acquisition to disposal.

1.1 GHS Hazard Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Butyl-2-methylphenol presents multiple health hazards.[1] Awareness of these classifications is critical for anticipating and mitigating exposure risks during handling and waste management.

Hazard Class Hazard Statement GHS Code
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Acute Toxicity, InhalationHarmful if inhaledH332
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye damageH318
Source: Compiled from PubChem CID 10964856[1]

1.2 Personal Protective Equipment (PPE): A Mandate, Not a Suggestion

The selection of PPE is dictated by the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.

Equipment Specification & Rationale
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.[2] The H318 classification ("Causes serious eye damage") indicates that standard safety glasses are insufficient to protect against potential splashes.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] Contaminated clothing must be removed immediately and washed before reuse to prevent prolonged skin contact, which can cause irritation and systemic toxicity.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is essential to minimize inhalation risks.[3] If there is a potential for generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2][3]

1.3 First Aid: Immediate and Informed Response

In the event of an exposure, a rapid and correct response can significantly reduce harm. All laboratory personnel should be familiar with these procedures and the location of emergency eyewash stations and safety showers.[2][4]

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][5] Seek immediate medical attention from an ophthalmologist.[6]
Skin Contact Immediately remove all contaminated clothing and rinse the affected skin area with soap and water for at least 15 minutes.[3] Seek medical advice if irritation persists.[7]
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth and have them drink two glasses of water at most.[6] Seek immediate medical attention.[3]

Waste Characterization and Segregation: The Foundation of Compliance

Proper disposal begins with correct classification. As the generator, you are legally responsible for accurately characterizing your waste. 4-Butyl-2-methylphenol waste must be treated as hazardous waste. This classification is based on its inherent toxic properties, as outlined by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9]

The cardinal rule of chemical waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.

Incompatible Material Classes Reason for Segregation
Strong Oxidizing Agents Can cause vigorous, exothermic reactions, posing a fire or explosion hazard.
Strong Acids & Acid Chlorides May lead to violent reactions and the release of heat and toxic fumes.[2][3]
Bases Incompatible with phenolic compounds; can cause reactions.[2][10]
Certain Metals (Copper, Brass, Steel) Phenolic compounds can be corrosive to certain metals.[3][10]
Source: Compiled from multiple Safety Data Sheets[2][3][10]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing 4-Butyl-2-methylphenol waste from the point of generation to its final collection by Environmental Health & Safety (EHS) personnel.

3.1. Waste Collection and Container Management

  • Select a Proper Container : Use a chemically compatible, leak-proof container with a secure screw-top cap.[11] Plastic containers are often preferred for phenolic waste.

  • Labeling : The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Butyl-2-methylphenol."

    • Any other constituents in the waste stream, with percentages.

    • The appropriate hazard pictograms (e.g., corrosive, harmful/irritant, environmentally hazardous).

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation and under the control of the operator.[11]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[11]

  • Keep Closed : The waste container must remain closed at all times except when actively adding waste.[11]

3.2. Disposal of Unused Chemical and Contaminated Materials

  • Unused or Expired Chemical : The original product container with unused 4-Butyl-2-methylphenol should be disposed of as hazardous waste. Do not attempt to consolidate it with other waste streams unless explicitly permitted by your institution's EHS. Leave the material in its original, labeled container.

  • Contaminated Solids : Any materials that have come into contact with 4-Butyl-2-methylphenol (e.g., pipette tips, gloves, weighing papers, absorbent pads) are considered hazardous waste.[12][13]

    • Collect these items in a dedicated, labeled solid waste container or a sealed, heavy-duty plastic bag.

    • Place this bag or container within your designated hazardous waste accumulation area.

3.3. Requesting Disposal

  • Once your waste container is full (do not overfill; leave at least 10% headspace) or when you are finished generating this specific waste stream, submit a hazardous waste pickup request to your institution's EHS department.[11]

  • Ensure all labeling is accurate and legible for the collection team. The final disposal will likely involve high-temperature incineration at a licensed hazardous waste facility, which is the preferred method for organic compounds like phenols.[12][14]

Emergency Procedures for Spills

A swift and appropriate response is crucial to containing a spill and protecting personnel.

  • Alert Personnel : Immediately notify everyone in the vicinity of the spill.[15]

  • Evacuate : If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory and close the doors.[4]

  • Assess the Hazard : For a small, manageable spill:

    • Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.[7]

    • If the material is flammable, remove all ignition sources.[15]

  • Contain the Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[7][12] Do not use combustible materials like paper towels to absorb the bulk of the spill. For solid material, you can lightly moisten it with water to prevent dust from becoming airborne.[3]

  • Collect the Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3][16]

  • Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[17]

  • Report : Report the incident to your laboratory supervisor and EHS department, regardless of the size.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Butyl-2-methylphenol.

DisposalWorkflow cluster_generation Point of Generation cluster_handling Waste Handling & Segregation cluster_emergency Emergency Response cluster_storage Accumulation & Disposal start Generate Waste (4-Butyl-2-methylphenol) spill_event Spill Event start->spill_event neat_waste Unused/Neat Chemical start->neat_waste contaminated_material Contaminated Materials (Gloves, Wipes, etc.) start->contaminated_material spill_cleanup Spill Cleanup Protocol (Absorb, Collect) spill_event->spill_cleanup containerize Containerize in Labeled, Compatible Container neat_waste->containerize contaminated_material->containerize segregate Segregate from Incompatibles (Oxidizers, Acids, Bases) containerize->segregate saa Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->saa spill_cleanup->containerize ehs_pickup Request EHS Pickup saa->ehs_pickup final_disposal Final Disposal via Licensed Facility (e.g., Incineration) ehs_pickup->final_disposal

Caption: Disposal workflow for 4-Butyl-2-methylphenol.

Conclusion

The responsible disposal of 4-Butyl-2-methylphenol is a non-negotiable aspect of professional laboratory work. By understanding the chemical's specific hazards, adhering to strict PPE and handling protocols, and following a systematic procedure for waste characterization, segregation, and disposal, we uphold our commitment to safety and environmental stewardship. This guide serves as a framework to empower researchers to manage chemical waste not just as a requirement, but as an integral part of scientific excellence.

References

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Personal protective equipment for handling 4-Butyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling highly reactive and corrosive intermediates like 4-Butyl-2-methylphenol (often utilized as its isomer 4-tert-butyl-2-methylphenol, CAS 98-27-1) requires a rigorous, mechanistic approach to laboratory safety. This compound is not just a standard reagent; it is a critical lipophilic pharmacophore used in drug discovery to synthesize potent enzyme inhibitors.

To ensure scientific integrity and operational safety, this guide bypasses generic safety advice. Instead, it provides a self-validating, step-by-step operational framework grounded in the chemical's specific physicochemical properties and its downstream biological applications.

Physicochemical Hazard Profile & Toxicity Mechanism

Before selecting Personal Protective Equipment (PPE), you must understand why the chemical is dangerous. 4-Butyl-2-methylphenol is an alkylphenol. The addition of the butyl group significantly increases the molecule's lipophilicity (LogP) compared to standard phenol.

Mechanistic Danger: If exposed to the skin, this high lipophilicity allows the compound to rapidly dissolve into and disrupt the lipid bilayer of the stratum corneum. Once absorbed, it causes immediate protein denaturation (coagulative necrosis) and can lead to systemic toxicity.

Table 1: Quantitative Physical and Chemical Properties

Property Value Causality / Safety Implication
CAS Number 98-27-1 / 17269-95-3 Unique identifier for safety tracking and SDS retrieval.
Melting Point 28–33 °C Exists as a waxy solid or semi-liquid at room temperature; requires careful temperature management during transfer to avoid sudden melting/splashing[1].
Boiling Point 247 °C Low volatility at room temperature, but heating generates highly toxic, corrosive vapors[1].
Flash Point 109.9 °C Combustible. Must be kept away from open flames, static discharge, and strong oxidizers[1].

| Density | 0.9404 g/cm³ | Floats on aqueous layers; spills require lipophilic absorbents rather than water dilution, which would only spread the hazard[1]. |

Evidence-Based PPE Selection Matrix

Standard laboratory PPE is insufficient for handling concentrated alkylphenols. Your PPE must form a self-validating barrier system.

Table 2: PPE Specifications and Mechanistic Justification

PPE Component Specification Mechanistic Justification (Causality)
Primary Gloves Butyl Rubber (≥0.3 mm thickness) Alkylphenols rapidly permeate standard nitrile. Butyl rubber provides a dense, incompatible polymer matrix that blocks lipophilic permeation.
Secondary Gloves Nitrile (Inner layer) Acts as a self-validating system. If the outer butyl glove is contaminated, it can be doffed safely without exposing bare skin to the chemical.
Eye Protection Chemical Splash Goggles Phenols cause rapid, irreversible coagulative necrosis of corneal proteins. Standard safety glasses with side shields cannot prevent vapor or splash intrusion.
Body Protection Polypropylene-coated Lab Coat Standard cotton coats absorb liquids, holding the corrosive phenol against the skin. Coated coats repel lipophilic liquids.

| Respiratory | Chemical Fume Hood | Prevents inhalation of dust/aerosols. Phenol vapors cause severe respiratory tract burns. |

Operational Workflow: Safe Handling & Solution Preparation

When preparing 4-Butyl-2-methylphenol for biological assays, researchers must prevent aerosolization and ensure complete dissolution before introducing aqueous buffers.

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify the chemical fume hood face velocity is between 0.4 and 0.6 m/s. Causality: Ensures sufficient draft to capture any aerosolized waxy particles, preventing inhalation.

  • PPE Donning Sequence: Don inner nitrile gloves, chemical splash goggles, coated lab coat, and outer butyl rubber gloves.

  • Weighing: Use an anti-static weigh boat and a stainless-steel spatula. Causality: 4-Butyl-2-methylphenol can hold static charge. Anti-static tools prevent sudden repulsion and aerosolization of the corrosive powder.

  • Transfer: Transfer the solid to a pre-tared amber glass vial. Causality: Phenols are photo-sensitive and degrade under prolonged UV/light exposure.

  • Dissolution: Dissolve the compound entirely in a compatible organic solvent (e.g., DMSO or absolute ethanol) inside the fume hood. Causality: Alkylphenols are practically insoluble in water. Attempting direct aqueous dissolution creates hazardous, concentrated micro-droplets[1].

  • Decontamination: Wipe down all spatulas and the balance with a polyethylene glycol (PEG-400) soaked wipe, followed by a standard detergent wipe. Causality: PEG acts as a macroscopic sink, solubilizing the lipophilic phenol much more effectively than water.

Workflow Step1 1. Risk Assessment & PPE Donning Step2 2. Chemical Fume Hood (Face Velocity 0.4-0.6 m/s) Step1->Step2 Proceed to hood Step3 3. Weighing (Anti-static tools) Step2->Step3 Containment secured Step4 4. Dissolution (DMSO / EtOH) Step3->Step4 Minimize aerosolization Step5 5. Storage (Amber Glass / Inert Atm) Step4->Step5 Aliquot preparation Step6 6. Disposal (RCRA Compliant) Step4->Step6 Waste generation

Operational workflow for the safe handling and preparation of 4-Butyl-2-methylphenol.

Spill Response & Disposal Plan

In the event of a spill, standard aqueous cleanup protocols will exacerbate the hazard.

  • Immediate Action: Evacuate the immediate vicinity. Do NOT apply water. Water will spread the lipophilic corrosive material over a wider surface area.

  • Containment: Cover the spill with a dry, inert absorbent (e.g., vermiculite, sand, or a commercial phenol-specific absorbent powder).

  • Neutralization: For residual films on the benchtop, apply PEG-300 or PEG-400. The hydroxyl groups of PEG form strong hydrogen bonds with the phenol, safely sequestering it.

  • Disposal: Sweep the absorbed mixture into a sealable, rigid container using non-sparking tools. Label as "Hazardous Waste - Corrosive/Toxic (Contains Alkylphenol)" and dispose of via high-temperature incineration according to RCRA guidelines.

Biological Application Context: The CYP4A / 20-HETE Pathway

Why do drug development professionals handle this hazardous material? 4-Butyl-2-methylphenol is the critical precursor and core pharmacophore in the synthesis of HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine)[2].

HET0016 is a highly selective, potent inhibitor of the Cytochrome P450 4A (CYP4A) and CYP4F enzyme families[3]. CYP4A enzymes catalyze the ω-hydroxylation of arachidonic acid into 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent lipid mediator that activates PI3K/Akt and MAPK signaling cascades, driving pathological angiogenesis, tumor proliferation (such as in triple-negative breast cancer), and podocyte apoptosis in diabetic nephropathy[3][4][5]. By safely synthesizing and utilizing 4-butyl-2-methylphenol derivatives, researchers can effectively block this pathway in preclinical models.

Pathway AA Arachidonic Acid (Substrate) CYP4A CYP4A / CYP4F Monooxygenases AA->CYP4A Oxidation HETE 20-HETE (Lipid Mediator) CYP4A->HETE ω-hydroxylation HET0016 HET0016 (4-Butyl-2-methylphenol deriv.) HET0016->CYP4A Selective Inhibition PI3K PI3K / Akt & MAPK Signaling Cascades HETE->PI3K Receptor Activation Pathology Angiogenesis & Tumor Proliferation PI3K->Pathology Cellular Response

Mechanism of CYP4A inhibition by the 4-butyl-2-methylphenol derivative HET0016.

References

  • Sigma-Aldrich. 4-(Tert-Butyl)-2-methylphenol | 98-27-1 Safety Data Sheet.

  • LookChem. Cas 98-27-1, 4-TERT-BUTYL-2-METHYLPHENOL Properties.1

  • PLOS One. 20-HETE and EETs in Diabetic Nephropathy: A Novel Mechanistic Pathway.3

  • Taylor & Francis. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential.2

  • PMC / NIH. HET0016, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice.4

  • Scilit. Mechanisms of Podocyte Injury in Diabetes.5

Sources

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